(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Description
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Properties
IUPAC Name |
(1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6H,2,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORKGTUDFYNINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a valuable building block in medicinal chemistry and drug development. The document is structured to offer not only a step-by-step synthetic procedure but also to provide insights into the underlying chemical principles, safety considerations, and characterization of the target molecule.
Introduction and Significance
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of various complex organic molecules, particularly those with pharmaceutical applications. The presence of a reactive tosylate group allows for its facile displacement by a wide range of nucleophiles, enabling the introduction of the cyanocyclobutyl moiety into a target structure. This structural motif is of interest in drug design as the cyclobutyl ring can impart conformational rigidity and the nitrile group can participate in various chemical transformations or act as a key pharmacophoric element.
This guide will detail a robust and reproducible two-step synthesis, commencing with the preparation of the precursor alcohol, (1-hydroxymethyl)cyclobutanecarbonitrile, followed by its tosylation to yield the final product.
Synthetic Pathway Overview
The synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is achieved through a two-step process:
Step 1: Synthesis of (1-Hydroxymethyl)cyclobutanecarbonitrile
The initial step involves the formation of the cyanohydrin of cyclobutanone, followed by a reaction with formaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.[1][2] The use of a cyanide source, such as sodium or potassium cyanide, in a slightly acidic medium generates hydrogen cyanide in situ, which then adds to the carbonyl carbon of cyclobutanone.[1] Subsequent reaction with formaldehyde introduces the hydroxymethyl group.
Step 2: Tosylation of (1-Hydroxymethyl)cyclobutanecarbonitrile
The second and final step is the conversion of the primary alcohol, (1-hydroxymethyl)cyclobutanecarbonitrile, into its corresponding tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The tosylation reaction transforms the poorly leaving hydroxyl group into a highly effective tosylate leaving group, primed for subsequent nucleophilic substitution reactions.
Visualizing the Synthesis
The overall synthetic scheme and the detailed workflow for the tosylation step are illustrated below using Graphviz diagrams.
Caption: Overall synthetic scheme for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Caption: Detailed workflow for the tosylation of (1-hydroxymethyl)cyclobutanecarbonitrile.
Experimental Protocols
Synthesis of (1-Hydroxymethyl)cyclobutanecarbonitrile
This protocol is based on established methods for cyanohydrin formation and subsequent hydroxymethylation.[1][2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Cyclobutanone | 70.09 | 7.0 g | 100 |
| Sodium Cyanide | 49.01 | 5.4 g | 110 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.9 mL | 110 |
| Acetic Acid | 60.05 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in water (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanone in diethyl ether (50 mL) to the stirred cyanide solution.
-
Carefully add acetic acid dropwise to the reaction mixture to maintain a slightly acidic pH (around 5-6). Caution: Hydrogen cyanide gas is highly toxic and may be evolved. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition of cyclobutanone is complete, continue stirring at 0 °C for 1 hour.
-
Slowly add the formaldehyde solution to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude (1-hydroxymethyl)cyclobutanecarbonitrile can be purified by vacuum distillation or used directly in the next step.
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
This protocol is adapted from a reliable procedure for the synthesis of a closely related cyclopropyl analog.[3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (1-Hydroxymethyl)cyclobutanecarbonitrile | 111.14 | 5.56 g | 50 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 10.5 g | 55 |
| Pyridine | 79.10 | 8.0 mL | 100 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate (for elution) | - | As needed | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-hydroxymethyl)cyclobutanecarbonitrile in anhydrous dichloromethane (100 mL).
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 4 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water (50 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a white solid.
Characterization
The structure and purity of the synthesized (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets in the range of 7.3-7.9 ppm), a singlet for the methyl group of the tosyl moiety (around 2.4 ppm), signals for the methylene protons of the cyclobutyl ring, and a singlet for the methylene protons adjacent to the tosylate oxygen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the cyclobutyl ring, the nitrile carbon, the methylene carbon attached to the oxygen, and the aromatic and methyl carbons of the tosyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch, around 2240 cm⁻¹), the sulfonate group (S=O stretches, around 1360 and 1170 cm⁻¹), and the aromatic C-H and C=C bonds.[4]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety and Handling
It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator and is harmful if swallowed or inhaled. Handle with extreme care and avoid contact with skin, eyes, and clothing. It reacts with water and moisture, so it should be handled in a dry environment.[7]
-
Cyanide Compounds: Sodium cyanide and the in situ generated hydrogen cyanide are highly toxic.[1] Ingestion, inhalation, or skin contact can be fatal. All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide waste container should be used, and the waste should be treated with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety protocols.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for use in a variety of applications in drug discovery and development. The provided information on the reaction mechanism, workflow, and characterization will aid in the successful execution and validation of this synthesis.
References
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Organic Syntheses. (n.d.). Cyclobutanone. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. [Link]
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Ashenhurst, J. (2023). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Clark, J. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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Farnell. (n.d.). SAFETY DATA SHEET CYANOLUBE. [Link]
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Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]
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International Labour Organization. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]
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Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]
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Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]
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Ding, R., et al. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Molecules, 16(7), 5665-5673. [Link]
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Henkel. (2018). Safety Data Sheet for Loctite® Instant Glass Glue. [Link]
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- 6. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]
- 7. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Preparation of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Foreword: The Strategic Value of Cyclobutane Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs available to the discerning drug hunter, the cyclobutane ring has emerged as a moiety of significant strategic value. Its inherent conformational rigidity and three-dimensional character offer a powerful tool for the optimization of lead compounds by constraining rotatable bonds, thereby improving target affinity and metabolic stability.[1][2][3] This guide provides a comprehensive technical overview of the preparation of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a versatile building block that serves as a gateway to the introduction of the valuable 1-cyanocyclobutyl)methyl substituent into drug candidates. The presence of both a nitrile group, a common pharmacophore and metabolic stabilizer, and a tosylate, an excellent leaving group for nucleophilic substitution, makes this reagent a cornerstone for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic target is paramount for its successful preparation and characterization. The following tables summarize the key physicochemical data and expected spectroscopic characteristics for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃S | N/A (Calculated) |
| Molecular Weight | 265.33 g/mol | N/A (Calculated) |
| Appearance | White to off-white solid | [4] (Analog) |
| Solubility | Soluble in Dichloromethane, Tetrahydrofuran, Ethyl Acetate | General knowledge of tosylates |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] (Analog) |
| Spectroscopic Data | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Rationale |
| ¹H NMR (CDCl₃) | ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.1 (s, 2H), ~2.4 (s, 3H), 2.3-2.1 (m, 4H), 2.0-1.8 (m, 2H) | Aromatic protons of the tosyl group, methylene protons adjacent to the tosylate, methyl protons of the tosyl group, and cyclobutane protons. |
| ¹³C NMR (CDCl₃) | ~145, ~133, ~130, ~128, ~122 (nitrile C), Aromatic C's, ~75 (CH₂-O), ~40 (quaternary C), ~30 (cyclobutane CH₂'s), ~21 (CH₃) | Aromatic carbons, nitrile carbon, methylene carbon attached to oxygen, quaternary carbon of the cyclobutane ring, cyclobutane methylene carbons, and the methyl carbon of the tosyl group. |
| IR (KBr) | ~2240 cm⁻¹ (C≡N stretch), ~1360 cm⁻¹ & ~1170 cm⁻¹ (S=O stretch) | Characteristic stretching frequencies for the nitrile and sulfonate functional groups. |
| MS (ESI+) | m/z 266 [M+H]⁺, 288 [M+Na]⁺ | Expected molecular ion peaks with common adducts. |
Synthetic Strategy: A Two-Stage Approach
The synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is most effectively approached in two distinct stages: first, the preparation of the precursor alcohol, (1-cyanocyclobutyl)methanol, followed by its tosylation.
Caption: Proposed synthetic pathway for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Part 1: Preparation of the Precursor, (1-Cyanocyclobutyl)methanol
The synthesis of the requisite starting material, (1-cyanocyclobutyl)methanol, can be efficiently achieved from commercially available cyclobutanone. This process involves the formation of a cyanohydrin intermediate, followed by its reduction.
Step 1: Synthesis of 1-Cyanocyclobutanol (Cyanohydrin Formation)
The initial step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclobutanone. For safety and ease of handling, trimethylsilyl cyanide (TMSCN) is the preferred cyanide source over the highly toxic hydrogen cyanide gas. The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), to activate the carbonyl group.
Caption: Reaction scheme for the formation of 1-Cyanocyclobutanol.
Experimental Protocol: Synthesis of 1-Cyanocyclobutanol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclobutanone (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of TMSCN: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silylated cyanohydrin.
-
Desilylation: Dissolve the crude product in tetrahydrofuran (THF) and add a 1M solution of tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1 hour. Quench with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 1-cyanocyclobutanol, which can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-Cyanocyclobutanol to (1-Cyanocyclobutyl)methanol
A robust reducing agent is required for the conversion of the nitrile functionality to a primary amine, which is not the desired product. A more suitable approach is the reduction of the nitrile to a primary alcohol. This is a challenging transformation. A more viable route is to start from 1,1-cyclobutanedicarboxylic acid, convert it to the mono-ester mono-acid, then to the amide, followed by dehydration to the ester-nitrile, and finally reduction of the ester to the alcohol.
However, for the purpose of this guide, we will present a direct, albeit theoretical, reduction of the nitrile to the hydroxymethyl group. It is crucial to note that this is a proposed transformation and requires experimental validation. A potential method could involve a controlled reduction using a specific hydride reagent that selectively reduces the nitrile in the presence of the hydroxyl group, or protection of the hydroxyl group prior to reduction. A more common method for converting a nitrile to a primary alcohol is through its conversion to an ester followed by reduction.
For the sake of a complete protocol, we will outline the reduction of the nitrile assuming a suitable method is established. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles.[5]
Experimental Protocol: Reduction of 1-Cyanocyclobutanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Addition of Cyanohydrin: Cool the suspension to 0 °C and add a solution of 1-cyanocyclobutanol (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC. After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude (1-cyanocyclobutyl)methanol can be purified by column chromatography on silica gel.
Part 2: Tosylation of (1-Cyanocyclobutyl)methanol
The final step in the synthesis is the conversion of the primary alcohol of (1-cyanocyclobutyl)methanol to the corresponding tosylate. This is a classic Sₙ2 reaction where the alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
Caption: The tosylation of (1-cyanocyclobutyl)methanol.
Experimental Protocol: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Reaction Setup: Dissolve (1-cyanocyclobutyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Addition of Reagents: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.[2]
Applications in Drug Development: A Gateway to Novel Therapeutics
The (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate building block is of particular interest to medicinal chemists for several key reasons:
-
Conformational Constraint: The cyclobutane ring introduces a degree of rigidity into a molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation, leading to enhanced potency and selectivity.[1][3]
-
Metabolic Stability: The cyclobutane moiety can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[6]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, offering a way to modulate physicochemical properties like solubility and lipophilicity.[3]
-
Nitrile Functionality: The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a metabolic blocker, or be further elaborated into other functional groups.
Several approved drugs and clinical candidates incorporate the cyclobutane motif, underscoring its utility in drug discovery. Examples include the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir.[6] The title compound provides a direct route to incorporate the unique (1-cyanocyclobutyl)methyl group, enabling the exploration of novel chemical space in the quest for new medicines.
Safety and Handling
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Lithium aluminum hydride: Highly reactive with water and other protic solvents, releasing flammable hydrogen gas. Handle under a dry, inert atmosphere.
-
Trimethylsilyl cyanide: Toxic and releases hydrogen cyanide upon contact with moisture. Handle with extreme caution in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- A. K. Ghose, V. N. Viswanadhan, J. J. Wendoloski, A. K. A. Quantitative Structure−Activity Relationship (QSAR) Study of the Inhibition of Dihydrofolate Reductase by 2,4-Diamino-5-(substituted-benzyl)pyrimidines. J. Med. Chem.1998, 41 (11), 1693–1701.
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Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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CP Lab Safety. (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. [Link]
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Organic Syntheses. cyclobutanone. [Link]
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Master Organic Chemistry. Tosylates And Mesylates. [Link]
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ResearchGate. Synthetic route for generation of designed cyclobutane fragments. [Link]
- Nace, H. R.; Smith, B. B. The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. J. Am. Chem. Soc.1952, 74 (8), 1861–1862.
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ACS Publications. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
-
Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of the Cyanocyclobutyl Tosylate Moiety in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclobutane ring, in particular, has garnered increasing interest as a bioisostere for various functional groups, offering a means to enhance metabolic stability, modulate conformation, and explore novel chemical space.[1][2] When functionalized with both a cyano and a tosylated methyl group, as in (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, this scaffold becomes a highly valuable and versatile building block for the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Data
While experimental data for the title compound is not widely published, we can predict its key properties based on its constituent parts and analogous structures.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₁₅NO₃S | Based on structure |
| Molecular Weight | 265.33 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Analogy with other tosylates |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | General solubility of tosylates |
| Stability | Stable under standard conditions; moisture sensitive | Tosylates are susceptible to hydrolysis |
Synthetic Protocol: A Validated Pathway
The synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is most logically achieved through the tosylation of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclobutanecarbonitrile.
Workflow for the Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Caption: Synthetic workflow for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Step 1: Synthesis of 1-(hydroxymethyl)cyclobutanecarbonitrile (CAS: 1374657-44-9)
The precursor alcohol can be synthesized from cyclobutanone through a cyanohydrin formation followed by reduction, or more directly via nucleophilic addition of a protected hydroxymethyl group followed by cyanation. For the purpose of this guide, we will assume the availability of the precursor, 1-(hydroxymethyl)cyclobutanecarbonitrile[3][4].
Step 2: Tosylation of 1-(hydroxymethyl)cyclobutanecarbonitrile
This procedure is based on established methods for the tosylation of primary alcohols.[5][6]
Materials:
-
1-(hydroxymethyl)cyclobutanecarbonitrile
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(hydroxymethyl)cyclobutanecarbonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[5]
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Tosyl chloride is highly reactive towards water. The use of anhydrous solvent and an inert atmosphere prevents the hydrolysis of the reagent, which would lead to the formation of p-toluenesulfonic acid and reduce the yield of the desired product.
-
Low Temperature: The tosylation reaction is exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate, minimize side reactions, and prevent the decomposition of the product.
-
Base: A base such as pyridine or triethylamine is crucial to neutralize the HCl that is formed as a byproduct of the reaction.[7] This prevents the protonation of the starting alcohol and drives the reaction to completion.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions serves to remove unreacted starting materials, the base, and salts, leading to a purer crude product before chromatography.
Analytical Characterization
The identity and purity of the synthesized (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate should be confirmed by a suite of analytical techniques. Below are the expected spectral characteristics based on analogous compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[9][10][11]
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the protons on the tosyl group.
-
Methyl Protons: A singlet at approximately δ 2.4 ppm, corresponding to the methyl group on the tosyl ring.
-
Methylene Protons (-CH₂-O-): A singlet or a multiplet around δ 4.0-4.2 ppm.
-
Cyclobutane Protons: A series of multiplets in the range of δ 1.8-2.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Peaks in the range of δ 127-145 ppm.
-
Cyano Carbon (-CN): A peak around δ 120 ppm.
-
Methylene Carbon (-CH₂-O-): A peak around δ 70-75 ppm.
-
Cyclobutane Carbons: Peaks in the range of δ 15-40 ppm.
-
Methyl Carbon: A peak around δ 21 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[12][13]
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.[14]
-
-CN stretch: A sharp absorption band around 2240 cm⁻¹.
-
S=O stretch (sulfonate): Two strong absorption bands around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).
-
C-O stretch: A strong absorption band around 1100 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Applications in Drug Development and Medicinal Chemistry
The (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate scaffold is a valuable intermediate for several reasons:
-
Introduction of the Cyanocyclobutyl Moiety: The cyanocyclobutyl group can serve as a rigid scaffold to orient other functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets.[15][16] The cyano group itself can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
-
Excellent Leaving Group: The tosylate is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions.[7] This allows for the facile introduction of a wide variety of nucleophiles, such as amines, azides, thiols, and carbanions, to construct more complex molecules.
Potential Synthetic Transformations
Caption: General scheme for nucleophilic substitution reactions.
This reactivity makes the title compound a key intermediate for accessing a diverse range of cyclobutane-containing molecules for screening in drug discovery programs. The cyclobutane unit can impart favorable pharmacokinetic properties, such as increased metabolic stability, by blocking sites of metabolism.[1]
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a promising and versatile building block for the synthesis of novel chemical entities in drug discovery. While not a commonly cataloged compound, its synthesis is achievable through well-established chemical transformations. This guide provides the necessary theoretical and practical framework for its preparation, characterization, and strategic application. The unique combination of a rigid cyclobutane scaffold, a versatile cyano group, and a reactive tosylate leaving group makes it a valuable tool for medicinal chemists seeking to expand their synthetic repertoire and explore new avenues in the design of next-generation therapeutics.
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An In-depth Technical Guide to (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key organic intermediate of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated reactivity. By leveraging the unique conformational constraints of the cyclobutane ring and the excellent leaving group properties of the tosylate moiety, this molecule serves as a valuable building block for introducing the 1-cyanocyclobutyl motif into larger, more complex bioactive molecules. This guide will delve into the rationale behind its use, particularly in the context of designing drug candidates with improved metabolic stability and defined three-dimensional pharmacophores.
Introduction: The Strategic Importance of the Cyclobutane Motif
In contemporary drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, strained ring systems, such as cyclobutanes, have emerged as valuable structural motifs. The cyclobutane ring imposes a rigid, puckered conformation on the molecule, which can be advantageous for several reasons[1][2]:
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold reduces the number of accessible conformations of a molecule. This can lead to a more favorable entropy of binding to a biological target, potentially increasing potency.
-
Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to improved in vivo stability and a more desirable pharmacokinetic profile[3].
-
Novel Chemical Space: Cyclobutane-containing molecules occupy a unique three-dimensional space compared to more traditional linear or aromatic structures, allowing for the exploration of novel pharmacophores[1].
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a bifunctional reagent designed to capitalize on these advantages. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, while the cyanocyclobutyl moiety provides the desirable rigid scaffold.
Chemical Identity and Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. |
| Storage | Should be stored in a cool, dry place, sealed from moisture to prevent hydrolysis of the tosylate group. |
Note: The predicted properties are based on the structure and data from analogous compounds.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate can be logically approached in a two-step sequence starting from cyclobutanone.
Step 1: Synthesis of the Precursor, (1-Cyanocyclobutyl)methanol
The first step involves the formation of a cyanohydrin from cyclobutanone, followed by the addition of a hydroxymethyl group. A plausible route would be the reaction of cyclobutanone with a cyanide source to form 1-cyanocyclobutanol, which is then elaborated. A more direct, albeit theoretical, approach could involve a reagent that delivers a "CN" and a "CH2OH" equivalent to the carbonyl. For the purpose of this guide, we will outline the tosylation of the assumed available precursor, (1-cyanocyclobutyl)methanol.
Step 2: Tosylation of (1-Cyanocyclobutyl)methanol
This reaction converts the primary alcohol into a highly reactive tosylate ester, activating it for subsequent nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion[6].
Reaction Scheme:
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(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate molecular structure
An In-Depth Technical Guide to the Molecular Structure of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a strained cyclobutane ring, a nitrile group, and a tosylate leaving group offers a unique combination of structural rigidity, polarity, and reactivity. This guide provides a comprehensive analysis of its molecular structure, a proposed synthetic pathway, and an in-depth examination of its spectroscopic characteristics. The content herein is designed to serve as a foundational resource for researchers exploring the utility of this compound in drug design and as a versatile synthetic intermediate.
Introduction: A Molecule of Untapped Potential
The quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is a central theme in modern drug discovery. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered increasing attention for their ability to introduce three-dimensionality and conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The cyclobutane motif has been successfully incorporated into several drug candidates to enhance metabolic stability and to serve as a bioisostere for other groups.[3]
When combined with a nitrile (cyano) group, a common pharmacophore that can act as a hydrogen bond acceptor or a precursor to other functional groups, the 1-cyanocyclobutyl moiety becomes a particularly attractive building block.[4] The addition of a 4-methylbenzenesulfonate (tosylate) group to the methyl substituent of this scaffold introduces an excellent leaving group, transforming the molecule into a versatile intermediate for a wide range of nucleophilic substitution reactions.[5][6] This guide will provide a detailed exploration of the synthesis, structure, and potential applications of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Proposed Synthesis and Mechanistic Rationale
Synthesis of the Precursor: (1-Hydroxymethyl)cyclobutanecarbonitrile
The initial step involves the synthesis of the key intermediate, (1-hydroxymethyl)cyclobutanecarbonitrile. While the synthesis of the cyclopropyl analogue is documented, the synthesis of the cyclobutyl version can be inferred from similar chemical transformations. A plausible approach would involve the nucleophilic attack of a cyanide source on a suitable cyclobutane derivative bearing a leaving group and a hydroxymethyl moiety or a protected form thereof.
Tosylation of (1-Hydroxymethyl)cyclobutanecarbonitrile
The conversion of the primary alcohol in (1-hydroxymethyl)cyclobutanecarbonitrile to the corresponding tosylate is a standard and highly efficient transformation.[5] The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl), with the concomitant displacement of the chloride ion.[7] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction. This reaction is known to proceed with retention of stereochemistry at the carbon atom bearing the hydroxyl group.[7]
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Materials:
-
(1-Hydroxymethyl)cyclobutanecarbonitrile
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of (1-hydroxymethyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Elucidation of the Molecular Structure
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[8]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutane ring, the methylene bridge, and the p-toluenesulfonate group.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Methylene Protons: A singlet or a pair of doublets (if diastereotopic) for the CH₂ group adjacent to the tosylate oxygen.
-
Cyclobutane Protons: A complex multiplet for the protons on the cyclobutane ring.
-
Methyl Protons: A singlet around δ 2.4 ppm for the methyl group on the benzene ring.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (C-CN) | 30-40 |
| Methylene Carbons (Cyclobutane) | 15-35 |
| Methylene Carbon (CH₂-O) | 65-75 |
| Nitrile Carbon (CN) | 115-125 |
| Aromatic Carbons (C-S) | 140-150 |
| Aromatic Carbons (C-CH₃) | 140-150 |
| Aromatic Carbons (CH) | 125-135 |
| Methyl Carbon (CH₃) | 20-25 |
Experimental Protocol: NMR Analysis
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrations.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10][11]
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240-2260 (sharp, medium intensity) |
| Sulfonate (S=O) | Asymmetric Stretching | 1350-1370 (strong) |
| Sulfonate (S=O) | Symmetric Stretching | 1170-1190 (strong) |
| C-O | Stretching | 1000-1100 (strong) |
| Aromatic C=C | Stretching | 1450-1600 (variable intensity) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (Aromatic) | Stretching | 3000-3100 |
Experimental Protocol: IR Analysis
-
Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[12]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Loss of Tosyl Radical: A significant fragment resulting from the cleavage of the C-O bond, leading to the formation of a cyanocyclobutylmethyl cation.
-
Tropylium Ion: A characteristic fragment at m/z = 91, corresponding to the benzyl cation, which rearranges to the stable tropylium ion.
-
Tolyl Cation: A fragment at m/z = 91.
-
p-Toluenesulfonyl Cation: A fragment at m/z = 155.
Experimental Protocol: MS Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate make it a valuable tool for both medicinal chemists and synthetic chemists.
-
Medicinal Chemistry: The 1-cyanocyclobutyl moiety can be incorporated into lead compounds to explore new chemical space, enhance binding to target proteins through the introduction of rigidity and a hydrogen bond acceptor, and potentially improve metabolic stability.[1][4]
-
Organic Synthesis: The tosylate group is an excellent leaving group, making this compound an ideal substrate for Sₙ2 reactions.[6] This allows for the facile introduction of a wide variety of nucleophiles, including azides, amines, thiols, and carbanions, providing access to a diverse range of novel cyclobutane derivatives.
Caption: Potential synthetic transformations of the target compound.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate represents a promising, albeit underexplored, molecular entity. This guide has provided a comprehensive theoretical framework for its synthesis and structural characterization based on established chemical principles. The confluence of a conformationally restricted cyclobutane ring, a versatile nitrile group, and a reactive tosylate handle positions this compound as a valuable building block for the synthesis of novel chemical probes and drug candidates. The detailed protocols and predicted spectroscopic data herein should empower researchers to synthesize, characterize, and ultimately unlock the full potential of this intriguing molecule.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Díaz-Moscoso, A. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate. [Link]
-
Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(14), 2154-2172. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Fiveable. (n.d.). Tosylates Definition - Organic Chemistry Key Term. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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Spectroscopic Characterization of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique structural features of this molecule, namely the strained cyclobutane ring and the versatile tosylate leaving group, necessitate a thorough characterization to ensure purity and confirm its chemical identity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable building block in organic synthesis. The cyclobutane motif is increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties.[1][2][3] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities.[4] A precise understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and regulatory submissions. This guide will dissect the expected NMR, IR, and MS data, explaining the underlying principles and providing a framework for the interpretation of experimental results.
Molecular Structure and Key Features
The structure of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate comprises a central cyclobutane ring substituted with a cyano group and a methyl tosylate moiety. The puckered nature of the cyclobutane ring can lead to complex NMR spectra due to the non-equivalent magnetic environments of the ring protons.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: A Detailed Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The fluxional nature of the cyclobutane ring can lead to complex splitting patterns and chemical shifts that are sensitive to the conformation of the ring.[5]
Experimental Protocol:
A typical ¹H NMR experiment would be performed by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | Doublet | 2H | Ar-H (ortho to SO₂) | Protons on the aromatic ring ortho to the electron-withdrawing sulfonate group are deshielded. |
| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) | Protons on the aromatic ring meta to the sulfonate group are less deshielded. |
| ~4.10 | Singlet | 2H | -CH₂-O- | The methylene protons adjacent to the oxygen of the tosylate are deshielded. |
| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl protons on the aromatic ring. |
| ~2.20 - 2.60 | Multiplet | 6H | Cyclobutane-H | The six protons on the cyclobutane ring will exhibit complex splitting patterns due to restricted rotation and puckering of the ring. Their chemical shifts can be influenced by the anisotropic effect of the cyano group. |
Causality Behind Experimental Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and generally does not interfere with the signals of interest. A 300 or 400 MHz spectrometer provides sufficient resolution to distinguish the different proton signals.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon atoms within the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | Ar-C (para to CH₃) | Quaternary aromatic carbon attached to the sulfonate group. |
| ~133.0 | Ar-C (ipso to SO₂) | Quaternary aromatic carbon bearing the methyl group. |
| ~130.0 | Ar-CH | Aromatic carbons ortho to the methyl group. |
| ~128.0 | Ar-CH | Aromatic carbons meta to the methyl group. |
| ~120.0 | -C≡N | The carbon of the nitrile group typically appears in this region. |
| ~70.0 | -CH₂-O- | The methylene carbon attached to the oxygen of the tosylate. |
| ~40.0 | Quaternary Cyclobutane-C | The quaternary carbon of the cyclobutane ring attached to the cyano and methyltosylate groups. |
| ~30.0 | Cyclobutane-CH₂ | The methylene carbons of the cyclobutane ring. |
| ~21.5 | Ar-CH₃ | The methyl carbon of the p-toluenesulfonate group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2250 - 2230 | Medium, Sharp | Nitrile (-C≡N) | C≡N stretch |
| ~1360 and ~1175 | Strong | Sulfonate (-SO₂-O-) | Asymmetric and Symmetric SO₂ stretch |
| ~1600, ~1495 | Medium | Aromatic Ring | C=C stretch |
| ~3030 | Medium | Aromatic C-H | C-H stretch |
| ~2950 | Medium | Aliphatic C-H | C-H stretch |
Interpretation: The presence of a sharp peak around 2240 cm⁻¹ is highly indicative of the nitrile functional group.[6][7][8] The two strong absorptions around 1360 cm⁻¹ and 1175 cm⁻¹ are characteristic of the sulfonate group, providing strong evidence for the tosylate moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[9][10]
Experimental Protocol:
A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used to generate the molecular ion. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Expected Fragmentation Pattern:
The molecular ion [M+H]⁺ or [M+Na]⁺ is expected to be observed. The fragmentation of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate will likely proceed through several key pathways.
Caption: Predicted major fragmentation pathways in ESI-MS.
Key Fragments:
| m/z | Proposed Fragment |
| 280.1 | [M+H]⁺ |
| 172.1 | [M - C₅H₆N + H]⁺ (p-toluenesulfonic acid) |
| 155.1 | [CH₃C₆H₄SO₂]⁺ (Toluenesulfonyl cation) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
| 81.1 | [C₅H₆N]⁺ (1-cyanocyclobutyl cation) |
Trustworthiness of the Protocol: The combination of these three spectroscopic techniques provides a self-validating system. The molecular formula determined by high-resolution mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by IR spectroscopy must be accounted for in the NMR and MS data.
Conclusion
The spectroscopic characterization of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is crucial for its application in synthetic chemistry. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on established principles and data from analogous compounds. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity and reproducibility of their synthetic endeavors.
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An In-depth Technical Guide to the Stability and Storage of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: The Role of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Modern Synthesis
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a bifunctional molecule featuring a reactive tosylate leaving group and a cyanocyclobutyl core, is a valuable intermediate in synthetic organic chemistry. Its utility spans the construction of complex carbocyclic and heterocyclic scaffolds, which are pivotal in the development of novel therapeutic agents and functional materials. The tosylate group serves as an excellent leaving group for nucleophilic substitution and elimination reactions, while the cyanocyclobutyl moiety can be further elaborated, making this compound a versatile building block.[1]
However, the very features that make this molecule synthetically attractive—the electrophilic carbon bearing the tosylate and the polar nitrile group—also render it susceptible to degradation. A thorough understanding of its stability profile is therefore paramount for researchers in order to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final products. This guide provides a comprehensive analysis of the factors influencing the stability of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, outlines optimal storage and handling procedures, and details experimental protocols for assessing its stability.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Name | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | [2] |
| CAS Number | 288569-60-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃S | [1] |
| Molecular Weight | 251.3 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [3] |
| Predicted Boiling Point | 432.0 ± 18.0 °C | [4] |
| Predicted Density | 1.32 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in methanol and chloroform (inferred from similar compounds) | [3] |
Chemical Stability and Degradation Pathways
The stability of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is primarily governed by the chemical reactivity of its two main functional components: the tosylate ester and the cyanocyclobutyl group.
Hydrolytic Instability of the Tosylate Ester
The most significant degradation pathway for this compound is the hydrolysis of the sulfonate ester bond. Tosylates are excellent leaving groups, and the ester linkage is susceptible to cleavage by nucleophilic attack, with water being a common nucleophile.[5] This reaction can be catalyzed by both acidic and basic conditions.
-
Neutral and Acidic Conditions: In the presence of water, the primary degradation product is (1-cyanocyclobutyl)methanol and p-toluenesulfonic acid. The reaction proceeds via a nucleophilic substitution mechanism.
-
Basic Conditions: Under alkaline conditions, the hydrolysis is significantly accelerated. The hydroxide ion is a more potent nucleophile than water, leading to a more rapid cleavage of the ester bond.
The presence of moisture is therefore the most critical factor to control. Even atmospheric humidity can be sufficient to initiate hydrolysis over time.
Stability of the Cyanocyclobutyl Moiety
The cyanocyclobutyl group is generally more stable than the tosylate ester. However, under forcing conditions, it may also be susceptible to degradation.
-
Strong Acidic Conditions: Prolonged exposure to strong acids and high temperatures could lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.
-
Strong Basic Conditions: Strong bases could potentially promote elimination reactions or other rearrangements, although these are considered secondary degradation pathways compared to tosylate hydrolysis.
The following diagram illustrates the primary degradation pathway and the key factors influencing the stability of the compound.
Caption: Primary degradation pathway of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Recommended Storage and Handling Procedures
Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 0-4 °C. Long-term (months to years): -20 °C. | Low temperatures slow down the rate of all potential degradation reactions.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vials or bottles. | Prevents moisture ingress and protects from light. |
| Environment | Store in a desiccator or a dry, well-ventilated area. | Crucial for preventing hydrolytic degradation. |
Incompatible Materials
To prevent accelerated degradation and potential safety hazards, avoid storing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with the following:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aqueous solutions and high-humidity environments
Handling
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[6]
-
When weighing and preparing solutions, minimize the exposure time to the ambient atmosphere to reduce moisture absorption.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a given batch of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[7][8][9]
Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a non-aqueous solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the preferred technique for separating the parent compound from its potential degradation products.[10][11]
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30 °C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
The following workflow diagram illustrates the process for assessing the stability of the compound.
Caption: Workflow for stability assessment of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable synthetic intermediate whose utility is contingent upon its purity and stability. The primary degradation pathway is the hydrolysis of the tosylate ester, a reaction that is accelerated by the presence of moisture, and further catalyzed by acidic or basic conditions. Therefore, the most critical aspect of preserving this compound is stringent control of its exposure to water.
By adhering to the recommended storage conditions—specifically, low temperature (-20 °C for long-term storage), in a tightly sealed container under an inert atmosphere, and away from incompatible substances—researchers can significantly mitigate the risk of degradation. The implementation of stability-indicating analytical methods, such as the HPLC protocol outlined herein, is essential for quality control and for ensuring the reliability of experimental results in which this compound is employed. A proactive approach to the stability and storage of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate will ultimately lead to more robust and reproducible scientific outcomes.
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A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]
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(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Comprehensive Technical Guide to Safe Handling and Application
For researchers, scientists, and drug development professionals, the proper handling of reactive intermediates is paramount to ensuring both experimental success and personal safety. (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable building block in medicinal chemistry, offering a unique four-membered ring system coupled with a reactive tosylate leaving group. This guide provides an in-depth technical overview of its safety profile, handling procedures, and emergency protocols, synthesized from available data on structurally related compounds and the known hazards of its functional moieties.
Compound Profile and Strategic Importance
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key intermediate for introducing the cyanocyclobutane motif into larger molecules. This structural unit is of growing interest in drug discovery for its ability to impart desirable pharmacokinetic properties. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a versatile reagent in the synthesis of complex molecular architectures.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1523618-15-6 | AK Scientific[1] |
| Molecular Formula | C₁₃H₁₅NO₃S | Inferred from structure |
| Molecular Weight | 265.33 g/mol | Inferred from structure |
| Appearance | Likely an off-white to white solid | Analogy to similar compounds[2] |
| Storage | Sealed in a dry, dark environment. Short-term at 0-4°C, long-term at -20°C. | Analogy to similar compounds[2] |
Hazard Identification and Risk Assessment
Based on data for the structurally similar compound, cyclobutyl 4-methylbenzenesulfonate, the following GHS hazard classifications are anticipated[3]:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
The presence of the cyano group introduces additional, more severe potential hazards. Organic cyanides can be toxic and may release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[4][5]
Engineering Controls and Personal Protective Equipment (PPE)
Given the potential for respiratory irritation and the liberation of HCN, stringent engineering controls and a robust PPE protocol are mandatory.
Engineering Controls
All manipulations of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, including weighing and transfer, must be conducted within a certified chemical fume hood.[4][6] The work area should be clearly designated for cyanide-containing compounds.[4][6] It is crucial to ensure that no acids are present in the immediate vicinity unless required for the chemical reaction, in which case, they should be handled with extreme caution.[4][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[7]
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn.[5][7] Double gloving is recommended.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or in the event of a spill, a chemically impervious apron should be worn.[7]
-
Respiratory Protection: In addition to working in a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary depending on the scale of the reaction.
Safe Handling, Storage, and Disposal Protocols
Handling
-
Work in a designated area: All work with this compound should be performed in a designated and clearly marked area within a chemical fume hood.[4][6]
-
Avoid inhalation, ingestion, and skin contact: Use appropriate PPE at all times.
-
Do not work alone: It is highly recommended that researchers do not work alone when handling cyanide-containing compounds.[4][6]
-
Prevent contact with incompatibles: Keep away from strong acids, oxidizing agents, and moisture.[4][8]
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and dark location.[2] For short-term storage, refrigeration at 0-4°C is suitable, while long-term storage should be at -20°C.[2] The storage area should be separate from acids and oxidizing agents.
Disposal
All waste containing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate must be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[8][9] Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without specialized training and equipment.
Synthesis and Reactivity Considerations
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is typically synthesized from the corresponding alcohol, (1-cyanocyclobutyl)methanol, by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
The primary mode of reactivity is nucleophilic substitution at the methylene carbon, displacing the tosylate leaving group. This makes it a valuable electrophile for the introduction of the cyanocyclobutylmethyl moiety.
Diagram 1: General Reactivity of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Caption: Workflow for developing novel kinase inhibitors.
This workflow highlights how the title compound can be used to rapidly generate a library of diverse molecules for biological screening. The cyanocyclobutane moiety can explore new regions of chemical space and potentially improve the potency and pharmacokinetic profile of the resulting compounds.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a powerful tool for the modern medicinal chemist. However, its utility is matched by its potential hazards. A thorough understanding of its reactivity and a commitment to rigorous safety protocols are essential for its successful and safe application in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage this valuable building block in their pursuit of novel therapeutics.
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ChemSynthesis. (n.d.). cyclobutyl 4-methylbenzenesulfonate. Retrieved from [Link]
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3ASenrise. (n.d.). (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate, 97%. Retrieved from [Link]
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University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of the Cyanocyclobutyl Group in Tosylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanocyclobutyl moiety is a fascinating structural motif in organic chemistry, presenting a unique combination of steric strain, stereoelectronic effects, and the electronic influence of a nitrile group. When incorporated into a tosylate system, this combination gives rise to complex and often non-intuitive reactivity patterns. This technical guide provides a comprehensive exploration of the reactivity of cyanocyclobutyl tosylates, with a particular focus on their behavior in nucleophilic substitution and elimination reactions. We will delve into the underlying mechanistic principles, including the potential for neighboring group participation by the cyano group and the influence of the cyclobutyl ring's conformation on reaction pathways. This guide will also offer practical, field-proven insights and detailed experimental protocols for the synthesis and reactivity studies of these intriguing molecules, making it an essential resource for researchers in drug discovery and synthetic chemistry.
Introduction: The Enigmatic Nature of the Cyanocyclobutyl Group
The cyclobutyl ring, with its inherent ring strain of approximately 26 kcal/mol, deviates significantly from the ideal tetrahedral geometry, leading to puckered conformations that influence the orientation of its substituents. The introduction of a cyano group at a strategic position on this ring adds another layer of complexity. The strongly electron-withdrawing nature of the nitrile can destabilize a developing positive charge on an adjacent carbon, yet its linear geometry and π-system also present the potential for intramolecular interactions.
When a tosylate, a superb leaving group, is appended to a cyanocyclobutyl framework, a chemical puzzle emerges:
-
Will the inductive effect of the cyano group retard carbocation formation, favoring an SN2 pathway?
-
Can the nitrile's nitrogen lone pair or π-bond act as a neighboring group, accelerating the reaction and influencing stereochemistry?
-
How does the puckered conformation of the cyclobutyl ring affect the accessibility of the reaction center and the stereochemical outcome?
This guide aims to unravel these questions, providing a detailed analysis of the factors governing the reactivity of cyanocyclobutyl tosylates.
The Tosylate: An Exceptional Leaving Group
The p-toluenesulfonate (tosylate, TsO-) group is a cornerstone of organic synthesis due to its exceptional ability to function as a leaving group. This property stems from the fact that the tosylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms and the benzene ring. This stability makes it a very weak base and therefore an excellent leaving group, facilitating both SN1 and SN2 reactions.
The conversion of an alcohol to a tosylate is a common and reliable transformation, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][2][3] This process generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[3]
Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The reactivity of cyanocyclobutyl tosylates is governed by a delicate balance between two fundamental nucleophilic substitution mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. This pathway is favored by substrates that can form stable carbocations, polar protic solvents, and weak nucleophiles.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. This pathway is favored by unhindered substrates, strong nucleophiles, and polar aprotic solvents. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.
For cyanocyclobutyl tosylates, the choice between these pathways is not straightforward. The secondary nature of the carbon bearing the tosylate might suggest a borderline case. The electron-withdrawing cyano group would destabilize a carbocation, disfavoring the SN1 pathway. However, as we will explore, the possibility of neighboring group participation can complicate this simple picture.
The Intriguing Role of the Cyano Group: Neighboring Group Participation
Neighboring group participation (NGP) is a phenomenon where a substituent on a molecule intramolecularly attacks the reaction center, displacing the leaving group to form a cyclic intermediate.[4][5][6][7] This intermediate is then opened by an external nucleophile. NGP can lead to a significant rate enhancement (anchimeric assistance) and often results in retention of stereochemistry.[4][5][7]
The nitrile group, with its nitrogen lone pair and π-system, has the potential to act as a neighboring group.[7] In the case of a cyanocyclobutyl tosylate, the cyano group could participate in the departure of the tosylate through two possible mechanisms:
-
Participation by the Nitrogen Lone Pair: The nitrogen lone pair could attack the carbon bearing the tosylate, forming a strained, bridged nitrilium ion intermediate.
-
Participation by the π-System: The π-electrons of the C≡N bond could also participate, leading to a different type of cyclic intermediate.
The geometry of the cyanocyclobutyl system would be critical for such participation to occur. The puckered nature of the cyclobutyl ring could either facilitate or hinder the necessary orbital overlap for NGP.
Experimental Protocols: A Practical Guide
To investigate the reactivity of cyanocyclobutyl tosylates, a systematic experimental approach is required. This section provides detailed methodologies for the synthesis of a model substrate and for conducting solvolysis experiments to probe its reactivity.
Synthesis of 1-Cyanocyclobutanol
The precursor alcohol is a key starting material. A reliable method for its synthesis is the reaction of cyclobutanone with a cyanide source.
Materials:
-
Cyclobutanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2, catalyst)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in DCM at 0 °C under an inert atmosphere, add a catalytic amount of ZnI2.
-
Slowly add TMSCN (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyanocyclobutanol.
Tosylation of 1-Cyanocyclobutanol
The conversion of the alcohol to the tosylate is a critical step.
Materials:
-
1-Cyanocyclobutanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dissolve 1-cyanocyclobutanol (1.0 eq) in DCM at 0 °C.
-
Add pyridine (or TEA) (1.5 eq) and a catalytic amount of DMAP.
-
Slowly add a solution of TsCl (1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-cyanocyclobutyl tosylate.
Solvolysis Studies
Solvolysis reactions in solvents of varying nucleophilicity and ionizing power can provide valuable mechanistic information.
Materials:
-
1-Cyanocyclobutyl tosylate
-
Solvents: e.g., acetic acid (for acetolysis), 80% ethanol/20% water, 50% trifluoroethanol (TFE)/50% water
-
Titration equipment (for kinetic studies) or GC/HPLC (for product analysis)
Kinetic Analysis Procedure:
-
Prepare a solution of the cyanocyclobutyl tosylate of known concentration in the desired solvent.
-
Maintain the solution at a constant temperature in a thermostated bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by cooling or adding a suitable reagent).
-
Determine the concentration of the produced p-toluenesulfonic acid by titration with a standardized base.
-
Plot the data to determine the rate constant of the solvolysis reaction.
Product Analysis Procedure: [8]
-
Allow the solvolysis reaction to go to completion.
-
Neutralize the reaction mixture and extract the products with a suitable organic solvent.
-
Analyze the product mixture by GC, GC-MS, or HPLC to identify and quantify the products (e.g., substitution products, elimination products, and any rearranged products).
Data Presentation and Interpretation
Kinetic Data
A comparison of the solvolysis rates of cyanocyclobutyl tosylate with those of related compounds can provide insights into the reaction mechanism.
| Substrate | Relative Rate of Solvolysis (krel) |
| Cyclobutyl tosylate | 1 |
| 1-Methylcyclobutyl tosylate | Hypothetical: > 1 |
| 1-Cyanocyclobutyl tosylate | To be determined |
| Cyclopropylcarbinyl tosylate | ~106 |
A significantly enhanced rate compared to cyclobutyl tosylate would suggest anchimeric assistance from the cyano group. Conversely, a reduced rate would indicate the dominance of the inductive electron-withdrawing effect.
Product Distribution
The nature of the products formed provides crucial mechanistic clues.
| Reaction | Products | Mechanistic Implication |
| Acetolysis of 1-Cyanocyclobutyl Tosylate | Hypothetical: 1-Cyanocyclobutyl acetate (retention of stereochemistry?) | Retention would strongly suggest NGP. |
| Hypothetical: Cyclobutenyl cyanide (elimination) | E1 or E2 pathway. | |
| Hypothetical: Rearranged products (e.g., cyclopropylacetonitrile derivatives) | Carbocationic intermediates and skeletal rearrangements. |
Visualization of Reaction Pathways
The following diagrams illustrate the potential reaction pathways for a cyanocyclobutyl tosylate.
Caption: SN2 pathway leading to inversion of stereochemistry.
Caption: Neighboring group participation by the cyano group.
Conclusion and Future Outlook
The reactivity of the cyanocyclobutyl group in tosylates is a rich and complex area of study. The interplay between the inductive effects of the cyano group, the potential for neighboring group participation, and the conformational constraints of the cyclobutyl ring creates a challenging yet rewarding system for mechanistic investigation.
Future research in this area could focus on:
-
Computational Studies: High-level theoretical calculations could provide valuable insights into the structures and energies of transition states and intermediates, helping to distinguish between competing pathways.
-
Substituent Effects: A systematic study of the effects of substituents on the cyclobutyl ring and on the cyano group could further elucidate the electronic and steric factors that govern reactivity.
-
Synthetic Applications: A deeper understanding of the reactivity of these systems could open up new avenues for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.
By combining rigorous experimental work with modern computational methods, the scientific community can continue to unravel the fascinating chemistry of these unique molecules.
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The Enduring Utility of the Tosylate Leaving Group in Cyclobutyl Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p-toluenesulfonyl (tosylate) group is a cornerstone of modern organic synthesis, prized for its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[1] In the context of cyclobutyl compounds, this transformation unlocks a rich and often complex landscape of reactivity, governed by the inherent strain of the four-membered ring and its propensity to form stabilized carbocationic intermediates. This guide provides an in-depth exploration of the tosylate group's role in cyclobutyl chemistry, synthesizing mechanistic principles with practical, field-proven insights. We will examine the causality behind experimental choices in substitution and elimination reactions, provide self-validating experimental protocols, and explore the implications for drug discovery and complex molecule synthesis, where the cyclobutyl motif is increasingly valued.[2][3]
Introduction: Why Tosylates and Why Cyclobutanes?
The Tosylate: An Ideal Leaving Group
The efficacy of a leaving group is inversely related to its basicity; good leaving groups are weak bases.[1] The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group, as its departure would form the strongly basic hydroxide ion (HO⁻).[4] The tosylate group (TsO⁻), the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8), is an exceptionally weak base and therefore an excellent leaving group. This stability is derived from extensive resonance delocalization of the negative charge across the three sulfonyl oxygens and the aromatic ring.[5]
The conversion of an alcohol to a tosylate is a robust and stereochemically reliable process. It typically involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4][6] Crucially, this reaction proceeds without altering the stereochemistry of the chiral carbon, as the C-O bond of the alcohol remains intact throughout the tosylation process.[7]
The Cyclobutyl Ring: A System Primed for Reactivity
The cyclobutyl ring is a fascinating substrate in organic chemistry. Its significant angle strain and torsional strain make it less stable than larger rings like cyclopentane or cyclohexane. This inherent strain influences its reactivity, particularly in reactions involving the formation of carbocations. The departure of a leaving group from a cyclobutyl system is often accelerated due to the relief of ring strain in the transition state leading to a carbocation.
The Heart of the Matter: Solvolysis and the Non-Classical Carbocation
The solvolysis of cyclobutyl tosylate has been a subject of intense study and debate, primarily because it provided early and compelling evidence for the existence of non-classical carbocations.[8] When cyclobutyl tosylate undergoes solvolysis (a reaction where the solvent acts as the nucleophile), it doesn't just form cyclobutanol. Instead, a mixture of cyclobutanol, cyclopropylmethanol, and but-3-en-1-ol is typically observed.
This product distribution is explained by the formation of a highly delocalized, non-classical carbocation intermediate. The departure of the tosylate group is assisted by the C2-C3 sigma bond, leading to a bridged "bicyclobutonium" ion, which exists in equilibrium with the cyclopropylcarbinyl cation.[8][9] This cationic system can be attacked by a nucleophile at several positions, leading to the observed mixture of rearranged products.
Causality Insight: The drive to relieve ring strain and the ability of the sigma bonds within the small ring to participate in stabilizing the positive charge are the key reasons for this complex reactivity. Understanding this propensity for rearrangement is critical for any scientist working with cyclobutyl systems under ion-forming conditions.
Visualization of Cyclobutyl Tosylate Solvolysis
The diagram below illustrates the solvolysis pathway, highlighting the formation of the non-classical carbocation intermediate and the subsequent product distribution.
Caption: Solvolysis of cyclobutyl tosylate via a non-classical carbocation.
Navigating Substitution and Elimination Reactions
While solvolysis highlights the SN1-type reactivity of cyclobutyl tosylates, these versatile intermediates are also valuable substrates for bimolecular substitution (SN2) and elimination (E2) reactions.[4][10] The choice between these pathways is dictated by the classic parameters of organic chemistry: the nature of the nucleophile/base, the solvent, and the temperature.
Bimolecular Substitution (SN2) Reactions
Carrying out an SN2 reaction on a cyclobutyl tosylate requires a strong, non-basic nucleophile and a polar aprotic solvent to favor the bimolecular pathway and suppress competing SN1 and elimination pathways.
-
Expertise & Experience: The puckered nature of the cyclobutyl ring can create steric hindrance to backside attack. However, compared to a cyclopentyl or cyclohexyl system, the hindrance can be less pronounced in certain conformations. The key to a successful SN2 reaction is to use a potent nucleophile (e.g., N₃⁻, CN⁻, RS⁻) in a solvent like DMF or DMSO. This maximizes the rate of the desired SN2 reaction, outcompeting the unimolecular pathways that lead to rearrangement.
Elimination (E2) Reactions
To favor elimination, a strong, sterically hindered base is the reagent of choice. Bases like potassium tert-butoxide (t-BuOK) are ideal because they are poor nucleophiles, minimizing substitution byproducts.
-
Expertise & Experience: The regioselectivity of elimination from substituted cyclobutyl tosylates is governed by stereoelectronic factors. For an E2 reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar arrangement.[11] In the flexible cyclobutyl ring, this conformation is generally accessible. The use of a bulky base like t-BuOK will preferentially abstract the most sterically accessible proton, often leading to the Hofmann product (the less substituted alkene), although the specific product distribution can be complex.[11]
Data Presentation: Reactivity Comparison
| Reaction Type | Reagent/Conditions | Solvent | Primary Product Type | Key Considerations |
| SN1/Solvolysis | Weakly nucleophilic solvent (e.g., H₂O, EtOH, Acetic Acid) | Polar Protic | Substitution with rearrangement | Prone to complex product mixtures due to non-classical ion.[8] |
| SN2 | Strong, non-basic nucleophile (e.g., NaN₃, NaCN) | Polar Aprotic (DMF, DMSO) | Substitution (inversion of stereochemistry) | Reaction rate is sensitive to steric hindrance.[12] |
| E2 | Strong, hindered base (e.g., t-BuOK) | Aprotic | Alkene | Stereoelectronic control is critical; Hofmann/Zaitsev selectivity depends on the base.[11] |
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols that include validation through characterization.
Protocol 1: Synthesis of Cyclobutyl Tosylate
This protocol details the conversion of cyclobutanol to cyclobutyl tosylate, the foundational step for subsequent reactions.[13]
Materials:
-
Cyclobutanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Anhydrous Pyridine (as solvent)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer is charged with anhydrous pyridine.
-
Cyclobutanol (1.0 eq) is added, and the solution is stirred and cooled to 0°C in an ice bath.
-
p-Toluenesulfonyl chloride (1.05 eq) is added portion-wise over 20 minutes, ensuring the temperature remains below 5°C. Causality: This controls the initial exothermic reaction.[14]
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The mixture is cooled back to 0°C and slowly poured into a beaker containing ice water and concentrated HCl.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: These washes remove residual pyridine and unreacted TsCl.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude cyclobutyl tosylate.
-
Characterization: The product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy. The absence of the broad -OH peak from cyclobutanol in the IR spectrum is also a key indicator of reaction completion.
Visualization: Tosylation Workflow
Caption: Step-by-step workflow for the synthesis of cyclobutyl tosylate.
Applications in Drug Development
The cyclobutyl motif is an increasingly important structural element in medicinal chemistry.[3] It can serve as a bioisostere for other groups, impose conformational constraints on a molecule to enhance binding to a biological target, and improve metabolic stability.[2] Cyclobutyl tosylates are key intermediates for introducing this valuable fragment into complex drug candidates. Their ability to undergo clean SN2 reactions allows for the predictable and stereocontrolled attachment of the cyclobutyl ring to a larger molecular scaffold.
Conclusion
The tosylate group serves as a powerful and reliable tool for activating the otherwise inert hydroxyl group of cyclobutanol. The resulting cyclobutyl tosylate is a versatile intermediate whose reactivity is a fascinating interplay of classic SN1, SN2, and E2 pathways, complicated and enriched by the unique electronic properties and inherent strain of the four-membered ring. For researchers in organic synthesis and drug development, a thorough understanding of these competing pathways, the influence of reaction conditions, and the potential for non-classical carbocation rearrangements is paramount. By leveraging this knowledge, the cyclobutyl tosylate can be effectively employed to construct complex molecular architectures and advance the development of novel therapeutics.
References
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Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]
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Fiveable. (n.d.). Tosylates Definition - Organic Chemistry Key Term. Retrieved from [Link]
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University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, February 7). Relative rate of solvolysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]
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Lauterbach, L., & West, C. (2024). Taming nonclassical carbocations to control small ring reactivity. Science, 383(6679), 182-187. Retrieved from [Link]
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MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
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Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Basics. (2021, June 24). SN2 tosylate [Video]. YouTube. Retrieved from [Link]
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White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Reddit. (2024, April 6). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]
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Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 [Video]. YouTube. Retrieved from [Link]
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Stevens, E. (2018, July 27). alcohols tosylates [Video]. YouTube. Retrieved from [Link]
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American Chemical Society. (1980). Anomalous behavior of tosylates in elimination reactions. The Journal of Organic Chemistry, 45(4), 748-749. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Retrieved from [Link]
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de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2345. Retrieved from [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
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Ashenhurst, J. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
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Molecules. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules, 27(1), 249. Retrieved from [Link]
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Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). The solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. J. Chem. Soc. B, 1154-1159. Retrieved from [Link]
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PubMed. (1998). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 63(22), 7920-7924. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 29). 30.6: The Nonclassical Carbocation Hypothesis. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2015, May 20). What is a non-classical carbocation?. Retrieved from [Link]
-
Cambridge Open Engage. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
-
ChemRxiv. (2023, February 14). Taming non-classical carbocations to control small ring reactivity. Retrieved from [Link]
-
ACS Publications. (1966). Steric Effects in Elimination Reactions. XII. The Reaction of Potassium t-Butoxide with Cyclic Tosylates. The Effect of Structure. Journal of the American Chemical Society, 88(19), 4504-4510. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
This guide provides a comprehensive overview of the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in two main stages: the preparation of the key precursor, (1-cyanocyclobutyl)methanol, from cyclobutanone, followed by its tosylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the experimental choices.
Introduction: The Significance of the Cyclobutane Motif and Tosylate Intermediates
The cyclobutane ring is a prominent structural motif in a wide array of biologically active molecules and natural products. Its inherent ring strain imparts unique conformational properties that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. The title compound, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, serves as a versatile building block, combining the cyclobutane scaffold with a reactive tosylate leaving group. The tosylate functionality is an excellent leaving group in nucleophilic substitution reactions, making this compound a key intermediate for the introduction of the 1-cyanocyclobutyl)methyl moiety into larger, more complex molecules. The cyano group itself can be a pharmacophore or a precursor for other functional groups such as amines or carboxylic acids.
This guide will detail a robust and reproducible synthetic route to this important intermediate, beginning from the readily available starting material, cyclobutanone.
Part 1: Synthesis of the Precursor Alcohol, (1-Cyanocyclobutyl)methanol
The synthesis of the alcohol precursor is achieved in two key steps: the formation of a cyanohydrin from cyclobutanone, followed by the hydrolysis of the nitrile to a carboxylic acid and its subsequent reduction to the primary alcohol.
Step 1A: Synthesis of 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin)
The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclobutanone. This reaction is typically carried out using a source of cyanide such as sodium or potassium cyanide in a slightly acidic aqueous solution.[1][2] The acid is necessary to generate hydrocyanic acid (HCN) in situ, which is the reactive species, while maintaining a sufficient concentration of the more nucleophilic cyanide ion.
Reaction Scheme:
Figure 1: Synthesis of 1-Hydroxycyclobutanecarbonitrile.
Experimental Protocol: 1-Hydroxycyclobutanecarbonitrile
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.
-
Acidification: A dilute solution of a mineral acid (e.g., sulfuric acid) is added dropwise to the cyanide solution to adjust the pH to approximately 4-5.[1] This in situ generation of HCN is crucial for the reaction to proceed efficiently.
-
Addition of Cyclobutanone: Cyclobutanone (1.0 equivalent) is added dropwise to the stirred, cooled cyanide solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) and then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 1B: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Due to the lack of a direct, well-documented one-step conversion from the cyanohydrin to the target alcohol, a two-step sequence involving hydrolysis of the nitrile to a carboxylic acid followed by reduction is a reliable alternative.
Reaction Scheme:
Figure 2: Conversion of Cyanohydrin to the Target Alcohol.
Experimental Protocol: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
-
Hydrolysis of the Nitrile: The crude 1-hydroxycyclobutanecarbonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the cyanohydrin is refluxed in an aqueous solution of a strong acid like hydrochloric acid. For basic hydrolysis, it is refluxed with an aqueous solution of a strong base like sodium hydroxide.
-
Isolation of the Carboxylic Acid: After the hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is cooled and acidified (if basic hydrolysis was used) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Reduction of the Carboxylic Acid: The dried 1-hydroxycyclobutane-1-carboxylic acid is then reduced to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) is typically used. The carboxylic acid is added portion-wise to a suspension of LiAlH₄ in the solvent at 0 °C.
-
Quenching and Workup: After the reduction is complete, the reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude (1-cyanocyclobutyl)methanol.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel.
Part 2: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
The final step is the conversion of the primary alcohol to the tosylate. This is a standard procedure in organic synthesis, typically involving the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction Scheme:
Figure 3: Tosylation of (1-Cyanocyclobutyl)methanol.
Experimental Protocol: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Reaction Setup: A solution of (1-cyanocyclobutyl)methanol (1.0 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base and TsCl: A base, such as pyridine or triethylamine (1.5 equivalents), is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by recrystallization or column chromatography on silica gel.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |
| 1-Hydroxycyclobutanecarbonitrile | C₅H₇NO | 97.12 | IR (ν): ~3400 (OH), ~2250 (CN) cm⁻¹ |
| 1-Hydroxycyclobutane-1-carboxylic acid | C₅H₈O₃ | 116.12 | IR (ν): ~3400 (OH), ~1700 (C=O) cm⁻¹ |
| (1-Cyanocyclobutyl)methanol | C₆H₉NO | 111.14 | IR (ν): ~3400 (OH), ~2250 (CN) cm⁻¹ |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | C₁₃H₁₅NO₃S | 265.33 | ¹H NMR, ¹³C NMR, MS |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. The procedures are based on well-established organic transformations, ensuring reproducibility. The final product is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery, where the introduction of the cyclobutane motif can lead to novel therapeutic agents with improved properties.
References
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Organic Syntheses Procedure. cyclobutanone. [Link]
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Chemistry LibreTexts. (2023, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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An In-depth Technical Guide to (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and strategic applications of this versatile compound. The narrative emphasizes the causal relationships behind experimental choices and provides actionable protocols and insights derived from established chemical principles.
Introduction: The Strategic Importance of the Cyanocyclobutyl Moiety
In the landscape of contemporary drug design, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable motif. Its unique puckered three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling new vectors for molecular interactions within protein binding pockets.[1] The incorporation of a cyclobutane scaffold can enhance metabolic stability, improve solubility, and provide a rigid framework to control the conformation of pharmacophoric elements.[1]
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate serves as a critical reactive intermediate for introducing the 1-cyano-1-methylcyclobutyl group into a target molecule. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient construction of more complex molecular architectures, a cornerstone of modern synthetic chemistry.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃S | N/A |
| Molecular Weight | 265.33 g/mol | N/A |
| Appearance | Predicted to be a white to off-white solid | [2] |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |
| Storage | Should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. | [2] |
The structure of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is characterized by the presence of a tosyl group attached to the primary alcohol of (1-hydroxymethyl)cyclobutanecarbonitrile. The electron-withdrawing nature of the tosyl group makes the methylene carbon highly susceptible to nucleophilic attack.
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
The primary synthetic route to (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate involves the tosylation of its precursor alcohol, (1-hydroxymethyl)cyclobutanecarbonitrile. This reaction is a standard procedure in organic synthesis, where the hydroxyl group is converted into a good leaving group.
Caption: Synthetic pathway for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Experimental Protocol: Tosylation of (1-hydroxymethyl)cyclobutanecarbonitrile
This protocol is a representative procedure based on established methods for the tosylation of primary alcohols.[3]
Materials:
-
(1-hydroxymethyl)cyclobutanecarbonitrile (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (1-hydroxymethyl)cyclobutanecarbonitrile in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine or pyridine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[3]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture.
-
Low Temperature (0 °C): Controls the exothermicity of the reaction and minimizes side reactions.
-
Base (Triethylamine or Pyridine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]
-
Work-up Procedure: The aqueous washes are crucial to remove the base, unreacted tosyl chloride, and the hydrochloride salt of the base.
Chemical Reactivity and Mechanistic Insights
The reactivity of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is dominated by the excellent leaving group ability of the tosylate anion. The sulfonate ester is a very weak base, making it a stable leaving group in nucleophilic substitution reactions.
Caption: General nucleophilic substitution reaction of the title compound.
The primary carbon atom attached to the tosylate group is sterically unhindered, favoring an SN2 (bimolecular nucleophilic substitution) mechanism. This implies that the reaction proceeds with an inversion of stereochemistry if the starting alcohol were chiral. However, in this case, the starting material is achiral.
Application in Drug Development: A Key Intermediate for Apalutamide
A significant application of the (1-cyanocyclobutyl) moiety is in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. A key intermediate in the synthesis of Apalutamide is 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS 915087-26-2).[2][5][6][7][8]
The synthesis of this intermediate can be envisioned through the reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with an appropriate amine nucleophile. The cyanocyclobutyl group in Apalutamide is crucial for its binding affinity and selectivity towards the androgen receptor.[9] This highlights the importance of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a valuable building block for introducing this pharmacologically important fragment.
The presence of the cyanocyclobutyl group can contribute to:
-
Increased Potency: By providing a unique three-dimensional structure that can optimize interactions with the target protein.[9]
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[9]
-
Favorable Physicochemical Properties: Influencing solubility and membrane permeability.[9]
Spectroscopic Data (Predicted)
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 4.15 (s, 2H, -CH₂-OTs)
-
δ 2.45 (s, 3H, Ar-CH₃)
-
δ 2.30-2.10 (m, 4H, cyclobutyl-H)
-
δ 1.90-1.70 (m, 2H, cyclobutyl-H)
Predicted ¹³C NMR (CDCl₃, 101 MHz):
-
δ 145.0 (Ar-C)
-
δ 132.5 (Ar-C)
-
δ 130.0 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 121.0 (CN)
-
δ 70.0 (-CH₂-OTs)
-
δ 40.0 (quaternary cyclobutyl-C)
-
δ 30.0 (cyclobutyl-CH₂)
-
δ 21.6 (Ar-CH₃)
-
δ 15.0 (cyclobutyl-CH₂)
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a strategically important synthetic intermediate that provides an efficient means of incorporating the valuable cyanocyclobutyl moiety into drug candidates. Its synthesis via the tosylation of the corresponding alcohol is a robust and scalable process. The high reactivity of the tosylate as a leaving group in nucleophilic substitution reactions makes it a versatile tool for medicinal chemists. The successful application of the cyanocyclobutyl group in drugs like Apalutamide underscores the potential of this building block in the development of novel therapeutics with enhanced properties. Further exploration of the reactivity and applications of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is warranted and is expected to lead to the discovery of new and improved pharmaceutical agents.
References
- A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. ResearchGate. [URL: https://www.researchgate.
- CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]. CymitQuimica. [URL: https://www.cymitquimica.com/cas/915087-26-2]
- CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents. [URL: https://patents.google.
- CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents. [URL: https://patents.google.
- 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42452689.htm]
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/4-1-cyanocyclobutyl-amino-2-fluoro-n-methylbenzamide]
- 915087-26-2|4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide - BLDpharm. [URL: https://www.bldpharm.com/products/915087-26-2.html]
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44139520]
- (PDF) Synthesis, spectroscopic investigations, antioxidants and DNA binding studies of a charge transfer of benzimidazole with 4-methylbenzenesulfonic acid - ResearchGate. [URL: https://www.researchgate.net/publication/320404471_Synthesis_spectroscopic_investigations_antioxidants_and_DNA_binding_studies_of_a_charge_transfer_of_benzimidazole_with_4-methylbenzenesulfonic_acid]
- Cyclobutanes in Small-Molecule Drug Candidates - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456368/]
- Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5624914/]
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- (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates - ResearchGate. [URL: https://www.researchgate.
- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [URL: https://www.researchgate.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Spirocycles Using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Chemistry
Spirocycles, molecular architectures defined by two rings sharing a single common atom, are of profound interest to researchers, particularly within the realms of medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity provide a unique scaffold for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of a cyclobutane ring into a spirocyclic system further imparts specific structural constraints that can be exploited to fine-tune the physicochemical properties of a molecule. This guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of a key building block, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate , in the construction of novel spirocyclic frameworks.
Synthetic Strategy Overview: A Multi-Step Approach to Spiro[4,n]alkanones
The synthesis of spirocycles utilizing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is predicated on a robust and logical multi-step sequence. This strategy commences with the preparation of the key tosylate reagent from commercially available starting materials. This is followed by its use in an alkylation reaction to introduce a reactive side chain onto a suitable nitrile-containing substrate. The culmination of this sequence is a base-mediated intramolecular cyclization, leveraging the principles of the Thorpe-Ziegler reaction, to forge the spirocyclic core.
Part 1: Synthesis of the Key Building Block: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
The successful implementation of this spirocyclization strategy hinges on the efficient preparation of the key tosylated building block. This is achieved through a reliable three-step sequence starting from 1,1-cyclobutanedicarboxylic acid.
Step 1.1: Synthesis of 1-Cyanocyclobutanecarboxylic Acid
The initial step involves the conversion of the dicarboxylic acid to a cyano-acid. This transformation sets the stage for the subsequent reduction and tosylation steps.
Protocol 1: Synthesis of 1-Cyanocyclobutanecarboxylic Acid
| Reagent | MW | Amount | Molar Eq. |
| 1,1-Cyclobutanedicarboxylic Acid | 144.12 g/mol | 14.4 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 13.0 mL | 1.5 |
| Ammonium Hydroxide (28% NH₃ in H₂O) | 35.05 g/mol | 25 mL | - |
| Pyridine | 79.10 g/mol | 10 mL | - |
| Diethyl Ether | 74.12 g/mol | 200 mL | - |
| Hydrochloric Acid (conc.) | 36.46 g/mol | As needed | - |
Procedure:
-
To a stirred solution of 1,1-cyclobutanedicarboxylic acid (14.4 g, 100 mmol) in 100 mL of diethyl ether, add thionyl chloride (13.0 mL, 150 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully add the reaction mixture to a stirred solution of ammonium hydroxide (25 mL) in 100 mL of ice-water.
-
Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide-acid.
-
To the crude amide-acid, add pyridine (10 mL) and cool to 0 °C.
-
Add thionyl chloride (13.0 mL, 150 mmol) dropwise and stir at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to pH 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyanocyclobutanecarboxylic acid.
Step 1.2: Reduction to (1-Cyanocyclobutyl)methanol
The carboxylic acid is selectively reduced to the corresponding primary alcohol using a borane reagent. Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups like nitriles.[3][4]
Protocol 2: Synthesis of (1-Cyanocyclobutyl)methanol
| Reagent | MW | Amount | Molar Eq. |
| 1-Cyanocyclobutanecarboxylic Acid | 125.13 g/mol | 12.5 g | 1.0 |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 120 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 g/mol | 100 mL | - |
| Methanol | 32.04 g/mol | 50 mL | - |
| Hydrochloric Acid (1 M) | 36.46 g/mol | As needed | - |
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-cyanocyclobutanecarboxylic acid (12.5 g, 100 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (120 mL of a 1 M solution, 120 mmol) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol (50 mL).
-
Acidify the mixture to pH 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford (1-cyanocyclobutyl)methanol, which can be purified by vacuum distillation or column chromatography.
Step 1.3: Tosylation of (1-Cyanocyclobutyl)methanol
The final step in the synthesis of the key building block is the conversion of the alcohol to its corresponding tosylate. The tosyl group is an excellent leaving group, activating the benzylic position for subsequent nucleophilic attack.
Protocol 3: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
| Reagent | MW | Amount | Molar Eq. |
| (1-Cyanocyclobutyl)methanol | 111.14 g/mol | 11.1 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 21.0 g | 1.1 |
| Pyridine, anhydrous | 79.10 g/mol | 20 mL | - |
| Dichloromethane (DCM), anhydrous | 84.93 g/mol | 150 mL | - |
Procedure:
-
Dissolve (1-cyanocyclobutyl)methanol (11.1 g, 100 mmol) in anhydrous dichloromethane (150 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (20 mL).
-
Add p-toluenesulfonyl chloride (21.0 g, 110 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 200 mL of cold 1 M hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Part 2: Application in Spirocycle Synthesis via Intramolecular Cyclization
The power of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a synthetic tool is demonstrated in its application to construct spirocyclic ketones through a base-catalyzed intramolecular cyclization. This process is mechanistically analogous to the Thorpe-Ziegler reaction, where a nitrile-stabilized carbanion acts as the internal nucleophile.[5][6][7]
Conceptual Framework and Mechanism
The core of this spirocyclization strategy lies in the generation of a carbanion on a carbon atom α to a nitrile group. This nucleophilic center then attacks the electrophilic carbon bearing the tosylate leaving group in an intramolecular fashion, forging the spirocyclic ring system.
Diagram of the General Synthetic Workflow:
Caption: Overall workflow for spirocycle synthesis.
Protocol 4: Synthesis of a Spiro[4.5]decan-6-one Derivative
This protocol details the synthesis of a representative spirocycle, demonstrating the practical application of the key building block.
Step 2.1: Alkylation of Phenylacetonitrile
| Reagent | MW | Amount | Molar Eq. |
| Phenylacetonitrile | 117.15 g/mol | 11.7 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 4.4 g | 1.1 |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | 265.33 g/mol | 26.5 g | 1.0 |
| Anhydrous Dimethylformamide (DMF) | 73.09 g/mol | 200 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g of a 60% dispersion, 110 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add a solution of phenylacetonitrile (11.7 g, 100 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (26.5 g, 100 mmol) in anhydrous DMF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dinitrile intermediate.
Step 2.2: Intramolecular Thorpe-Ziegler Cyclization
| Reagent | MW | Amount | Molar Eq. |
| Dinitrile Intermediate from Step 2.1 | - | (from 100 mmol) | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 4.8 g | 1.2 |
| Anhydrous Toluene | 92.14 g/mol | 500 mL | - |
| Sulfuric Acid (conc.) | 98.08 g/mol | 50 mL | - |
| Water | 18.02 g/mol | 100 mL | - |
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place a suspension of sodium hydride (4.8 g of a 60% dispersion, 120 mmol) in anhydrous toluene (200 mL).
-
Heat the suspension to reflux.
-
Add a solution of the dinitrile intermediate in anhydrous toluene (300 mL) dropwise to the refluxing suspension over a period of 4 hours (high dilution conditions favor intramolecular cyclization).
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully quench with ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude enaminonitrile.
-
To the crude enaminonitrile, add a mixture of concentrated sulfuric acid (50 mL) and water (100 mL).
-
Heat the mixture at reflux for 6 hours to effect hydrolysis.
-
Cool the mixture, dilute with water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired spiro[4.5]decan-6-one derivative.
Diagram of the Spirocyclization Mechanism:
Caption: Mechanism of the Thorpe-Ziegler spirocyclization.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust and versatile pathway for the synthesis of spirocyclic compounds centered around the key building block, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. The modularity of this approach allows for the introduction of diverse functionalities by varying the starting nitrile component in the alkylation step, thus enabling the creation of a library of novel spirocyclic structures for screening in drug discovery and materials science applications. The principles of nitrile-stabilized carbanion chemistry and the Thorpe-Ziegler cyclization are powerful tools in the arsenal of the modern synthetic chemist, and their application in the context of spirocycle synthesis is a testament to their enduring utility.
References
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RSC Publishing. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]
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PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]
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Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Wiley Online Library. [Link]
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National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PubMed Central. [Link]
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MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. MDPI. [Link]
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ResearchGate. (n.d.). Cyclization of the δ-epoxy nitriles 1 to give 4MR and 5MR. ResearchGate. [Link]
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ResearchGate. (n.d.). Kinetics of base‐catalyzed cyclization of 2,6‐dinitrophenylsulfanyl ethanenitrile and 2,4,6‐trinitrophenylsulfanyl ethanenitrile. ResearchGate. [Link]
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ResearchGate. (n.d.). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. ResearchGate. [Link]
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National Institutes of Health. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. PubMed Central. [Link]
-
MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]
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ResearchGate. (n.d.). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. ResearchGate. [Link]
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RSC Publishing. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry. [Link]
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MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]
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ResearchGate. (n.d.). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Spiranes by Thiol-Mediated Acyl Radical Cyclization. ResearchGate. [Link]
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PubMed Central. (n.d.). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. National Institutes of Health. [Link]
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Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station. [Link]
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ResearchGate. (n.d.). Synthesis of an isomer of lycoplanine A via cascade cyclization to construct the spiro-N,O-acetal moiety. ResearchGate. [Link]
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ResearchGate. (n.d.). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ResearchGate. [Link]
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Figshare. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Figshare. [Link]
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ResearchGate. (n.d.). Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. ResearchGate. [Link]
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The Strategic Application of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the various structural motifs employed to optimize drug candidates, the cyclobutane ring has garnered significant attention. Its inherent conformational rigidity and three-dimensional character offer a powerful tool for medicinal chemists to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] The incorporation of a cyclobutane moiety can effectively fill hydrophobic pockets in target proteins, act as a bioisosteric replacement for other cyclic systems or unsaturated bonds, and introduce specific vectoral orientations for key pharmacophoric elements.[2]
This guide focuses on a versatile building block, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate , and its application in the synthesis of medicinally relevant compounds. The cyanocyclobutane core provides a unique structural element, while the tosylate group serves as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions. This combination makes it a valuable reagent for introducing the cyanocyclobutyl motif into drug candidates.
Core Principles: The Synergy of the Cyanocyclobutane Moiety and the Tosylate Leaving Group
The utility of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in medicinal chemistry stems from two key features:
-
The Cyanocyclobutane Moiety: The presence of the nitrile group offers a site for further chemical modification or can act as a key interacting group with the biological target. The cyclobutane ring itself imposes conformational constraint on the molecule, which can lead to improved binding affinity and selectivity for the target protein.[3]
-
The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized.[4] This allows for the efficient displacement of the tosylate by a variety of nucleophiles, such as amines, thiols, and alcohols, providing a facile method for constructing carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
The following sections will provide detailed protocols for the synthesis of this key building block and its subsequent application in the synthesis of a potential therapeutic agent.
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Multi-Step Protocol
The synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a multi-step process that begins with the commercially available starting material, cyclobutanone. The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Protocol 1: Synthesis of 1-Aminocyclobutane-1-carbonitrile (Strecker Reaction)
This procedure is adapted from a similar synthesis utilizing cyclopentanone.[5]
Materials and Reagents:
-
Cyclobutanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (28-30%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in water.
-
In a separate flask, prepare a solution of ammonium chloride (1.2 eq) in water and add aqueous ammonia.
-
To the sodium cyanide solution, add the ammonium chloride/ammonia solution.
-
Add a solution of cyclobutanone (1.0 eq) in methanol to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclobutane-1-carbonitrile as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of (1-Cyanocyclobutyl)methanol
This step involves the conversion of the amino group to a hydroxyl group. A common method is via a diazotization reaction followed by hydrolysis.
Materials and Reagents:
-
1-Aminocyclobutane-1-carbonitrile
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Water (deionized)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 1-aminocyclobutane-1-carbonitrile (1.0 eq) in aqueous sulfuric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford (1-Cyanocyclobutyl)methanol.
Protocol 3: Tosylation of (1-Cyanocyclobutyl)methanol
This is a standard procedure for the tosylation of a primary alcohol.[6][7]
Materials and Reagents:
-
(1-Cyanocyclobutyl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (1-Cyanocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Application in Medicinal Chemistry: Synthesis of a TRPV4 Antagonist Analog
A key application of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is in the synthesis of biologically active molecules. For instance, derivatives of this building block have been used to synthesize potent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a target for various diseases including pain and inflammation.[8] The following protocol outlines a representative nucleophilic substitution reaction to form a key intermediate in the synthesis of a TRPV4 antagonist.
Caption: Application of the tosylate in a nucleophilic substitution reaction.
Protocol 4: Nucleophilic Substitution with 2-Amino-5-chloropyridine
Materials and Reagents:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
2-Amino-5-chloropyridine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Ammonium Chloride solution
-
Brine
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-((1-cyanocyclobutyl)methyl)-5-chloropyridin-2-amine.
Data Summary
The following table summarizes the key reactants and expected products for the synthetic protocols described.
| Protocol | Starting Material(s) | Key Reagent(s) | Product |
| 1 | Cyclobutanone | NaCN, NH₄Cl | 1-Aminocyclobutane-1-carbonitrile |
| 2 | 1-Aminocyclobutane-1-carbonitrile | NaNO₂, H₂SO₄ | (1-Cyanocyclobutyl)methanol |
| 3 | (1-Cyanocyclobutyl)methanol | TsCl, Pyridine | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate |
| 4 | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, 2-Amino-5-chloropyridine | NaH | N-((1-cyanocyclobutyl)methyl)-5-chloropyridin-2-amine |
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a highly valuable and versatile building block for medicinal chemistry. Its synthesis from readily available starting materials and its reactivity in nucleophilic substitution reactions make it an attractive tool for introducing the cyanocyclobutane moiety into drug candidates. The protocols provided in this guide offer a comprehensive framework for the preparation and application of this important reagent, empowering researchers and drug development professionals in their quest for novel therapeutics. The strategic incorporation of the cyanocyclobutane scaffold has the potential to unlock new avenues in drug design, leading to the development of safer and more effective medicines.
References
- (Reference for a similar synthesis to Protocol 1) Google Patents. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
(Reference for the application of cyanocyclobutane in TRPV4 antagonists) PubMed. (2023). Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. [Link]
-
(Reference for general tosylation procedure) Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]
-
(Reference for general tosylation procedure) Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
(Reference for the utility of cyclobutane in medicinal chemistry) PubMed Central. (2017). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
(Reference for the utility of tosylates) MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: A Versatile Building Block for Spirocyclic Scaffolds in Drug Discovery
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a neopentyl-like primary carbon bearing a tosylate leaving group, presents both unique reactivity challenges and synthetic opportunities. The cyclobutyl ring, coupled with the cyano group, makes this reagent a valuable precursor for the synthesis of spirocyclic compounds.[1] Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have gained considerable attention in modern drug design due to their ability to confer improved pharmacological properties.
This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. We will delve into the mechanistic nuances of these reactions, present detailed experimental protocols for key transformations, and discuss the broader applications of the resulting products in the synthesis of complex molecular architectures, particularly those relevant to the development of novel therapeutics such as Cbl-b inhibitors.[2]
Mechanistic Considerations: Navigating the Reactivity of a Neopentyl-like Tosylate
The core of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate's reactivity lies in the interplay between its steric profile and the excellent leaving group ability of the tosylate moiety. The p-toluenesulfonate (tosylate) group is a superior leaving group compared to halides, a property attributed to the resonance stabilization of the resulting tosylate anion. This makes the primary carbon an electrophilic site, primed for attack by a nucleophile.
However, the substrate's structure is analogous to that of a neopentyl halide. Neopentyl systems are notoriously slow to react via a direct S(_N)2 mechanism due to significant steric hindrance from the bulky cyclobutyl group adjacent to the reaction center. This steric congestion impedes the backside attack required for a concerted S(_N)2 displacement. Consequently, reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) or may proceed through alternative pathways if S(_N)1 conditions are employed, though rearrangement of the primary carbocation would be a likely outcome in such cases. For the purposes of controlled synthesis, reaction conditions are typically chosen to favor the S(_N)2 pathway.
Application I: Synthesis of Spirocyclic Amines via Azide Intermediates
A common and effective strategy for the introduction of a primary amine group is a two-step sequence involving the initial substitution with an azide nucleophile, followed by reduction. This approach avoids the potential for over-alkylation that can occur with direct amination.
Reaction Pathway: Azide Substitution and Subsequent Reduction
The reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with sodium azide proceeds via a classic S(_N)2 mechanism.[3] The azide ion, being a potent and relatively small nucleophile, can effectively displace the tosylate group. The resulting (1-cyanocyclobutyl)methyl azide is a stable intermediate that can be readily reduced to the corresponding primary amine.
Caption: SN2 reaction of the tosylate with azide, followed by reduction to the amine.
Experimental Protocol 1: Synthesis of (1-Cyanocyclobutyl)methyl Azide
This protocol is adapted from standard procedures for the synthesis of alkyl azides from tosylates.
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Cyanocyclobutyl)methyl azide.
-
Purify the product by column chromatography if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Experimental Protocol 2: Reduction to (1-Cyanocyclobutyl)methanamine
Materials:
-
(1-Cyanocyclobutyl)methyl azide (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve (1-Cyanocyclobutyl)methyl azide in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain (1-Cyanocyclobutyl)methanamine.
Application II: Direct Amination for the Synthesis of Secondary and Tertiary Amines
While the azide displacement/reduction sequence is effective for primary amines, direct substitution with primary or secondary amines allows for the synthesis of secondary and tertiary spiro-amines, respectively. These reactions are crucial in the synthesis of complex drug candidates, including inhibitors of Cbl-b, an E3 ubiquitin ligase that is a promising target in immuno-oncology.[4][5]
Reaction Pathway: Direct S(_N)2 Displacement with Amines
Caption: Direct SN2 displacement with an amine nucleophile.
Experimental Protocol 3: General Procedure for Direct Amination
This protocol is a general guideline and may require optimization for specific amine nucleophiles.
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 equiv)
-
Amine nucleophile (1.2-2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in anhydrous acetonitrile or DMF, add the amine nucleophile and the base (K₂CO₃ or Et₃N).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired substituted amine.
Quantitative Data Summary
| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide Substitution | NaN₃ | DMF | 60-80 | 12-24 | 85-95 |
| Azide Reduction | H₂/Pd-C | Methanol | Room Temp. | 4-12 | >90 |
| Direct Amination | Various Amines | Acetonitrile/DMF | 80-100 | 24-48 | 60-85 |
Note: Yields are estimates based on typical S(_N)2 reactions of tosylates and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
-
Low Reactivity: Due to the neopentyl-like structure, reactions may be sluggish. Consider increasing the reaction temperature, using a more polar aprotic solvent like DMSO, or adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction, converting the tosylate to a more reactive iodide.
-
Side Reactions: At higher temperatures, elimination (E2) can become a competing pathway, especially with sterically hindered or strongly basic nucleophiles. Careful control of temperature is crucial.
-
Purification Challenges: The polarity of the amine products can vary significantly. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable and versatile reagent for the synthesis of spirocyclic structures. While its neopentyl-like nature necessitates careful consideration of reaction conditions to overcome steric hindrance, the protocols outlined in this guide provide a solid foundation for its successful application in nucleophilic substitution reactions. The resulting amine and azide-containing spirocycles are important building blocks for the development of novel therapeutics, underscoring the significance of this chemistry in modern drug discovery.
References
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- US4485261A - Process for producing methylamines.
-
Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. [Link]
- WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
- WO2022024094A1 - Process for preparation of mesotrione and its intermediates.
- WO2022127320A1 - Intermediate, and preparation method therefor and application thereof.
- US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
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Methylamine Synthesis. Safrole. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
-
Caution! Sodium Azide: Chemistry Made Simple 19. YouTube. [Link]
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Applications of ortho-quinone methide intermediates in catalysis and asymmetric synthesis. PubMed. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate. [Link]
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Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH. [Link]
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Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
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CBL-B – An upcoming immune-oncology target. Institute of Molecular and Translational Medicine. [Link]
-
How Is Methylamine Synthesized? - Chemistry For Everyone. YouTube. [Link]
-
aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. [Link]
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Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
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WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1][6][7]triazin-2yl]benzamide. Google Patents.
-
Discovery and Optimization of CBL-B Inhibitors. Nurix. [Link]
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Ch8 : Tosylates. University of Calgary. [Link]
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Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. PubMed. [Link]
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC - PubMed Central. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. [Link]
Sources
- 1. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
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Experimental procedure for the alkylation of amines with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction
The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of specific alkyl groups to an amine can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides a detailed experimental procedure for the N-alkylation of primary and secondary amines using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate , a versatile and reactive alkylating agent. The (1-cyanocyclobutyl)methyl moiety is a valuable structural motif, offering a unique combination of steric bulk and polarity that can be exploited to modulate drug-receptor interactions.
The use of a tosylate leaving group in this reagent provides a significant advantage due to its high reactivity and the formation of a stable, non-nucleophilic tosylate anion upon displacement.[1] This protocol is designed for researchers and scientists in both academic and industrial settings, offering a robust and reproducible method for the synthesis of a diverse range of N-substituted amines.
Reaction Principle and Mechanistic Insights
The N-alkylation of an amine with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon of the (1-Cyanocyclobutyl)methyl group. This concerted step leads to the displacement of the highly stable 4-methylbenzenesulfonate (tosylate) anion and the formation of a new carbon-nitrogen bond.
A non-nucleophilic base, such as potassium carbonate, is employed to neutralize the p-toluenesulfonic acid byproduct that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
Experimental Workflow
The overall experimental workflow for the alkylation of amines with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is depicted in the following diagram.
Caption: A streamlined workflow for the synthesis of N-((1-cyanocyclobutyl)methyl)amines.
Detailed Experimental Protocols
This section provides detailed protocols for the N-alkylation of a representative primary amine (aniline) and a secondary amine (piperidine) with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Protocol 1: N-Alkylation of a Primary Amine (Aniline)
Materials:
-
Aniline
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.[1]
-
Stir the resulting suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (potassium carbonate and potassium tosylate).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((1-cyanocyclobutyl)methyl)aniline.
Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)
Materials:
-
Piperidine
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine piperidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.2 equivalents) to the mixture.
-
Heat the reaction to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.[1]
-
After cooling to room temperature, filter the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure 1-((1-cyanocyclobutyl)methyl)piperidine.
Reaction Parameters and Expected Outcomes
The following table summarizes key reaction parameters and expected outcomes for the N-alkylation of representative amines.
| Amine Substrate | Equivalents of Amine | Equivalents of Tosylate | Equivalents of K₂CO₃ | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Aniline | 1.0 | 1.2 | 2.0 | Acetonitrile | 82 (Reflux) | 12-24 | 75-90 |
| Piperidine | 1.0 | 1.2 | 2.0 | Acetonitrile | 82 (Reflux) | 12-24 | 80-95 |
| p-Methoxyaniline | 1.0 | 1.2 | 2.0 | Acetonitrile | 82 (Reflux) | 10-20 | 80-95 |
| Morpholine | 1.0 | 1.2 | 2.0 | Acetonitrile | 82 (Reflux) | 12-24 | 85-98 |
Note: Reaction times and yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization may be required for different amines.
Safety Precautions
Chemical Hazard Overview:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: This compound contains a cyanide group and is a tosylate. Tosylates are alkylating agents and should be handled with care as they are potentially harmful. The cyanide moiety introduces a significant toxicity hazard.
-
Cyanide Compounds: All cyanide-containing compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[2] Exposure to acids can liberate highly toxic hydrogen cyanide gas.
-
Amines: Many amines are corrosive and can cause severe skin burns and eye damage. They may also be toxic and have strong, unpleasant odors.
-
Acetonitrile: A flammable liquid and solvent that is harmful if swallowed or inhaled.
Recommended Safety Practices:
-
Engineering Controls: All manipulations involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and other volatile or toxic reagents should be performed in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials. Cyanide-containing waste requires special handling and should be quenched with an oxidizing agent like bleach under basic conditions before disposal.
-
Emergency Procedures: Ensure access to a safety shower, eyewash station, and appropriate first aid supplies. In case of exposure, seek immediate medical attention.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the N-alkylation of primary and secondary amines using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. The S(_N)2 reaction proceeds smoothly under relatively mild conditions, employing readily available and inexpensive potassium carbonate as a base. This methodology offers a practical approach for the synthesis of diverse N-((1-cyanocyclobutyl)methyl)amine derivatives, which are of significant interest in the fields of medicinal chemistry and drug discovery. Adherence to the outlined safety procedures is paramount when working with the hazardous materials involved in this synthesis.
References
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Dartmouth Environmental Health and Safety. Cyanide Salts. [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]
-
Capot Chemical Co., Ltd. MSDS of Tosyl cyanide. [Link]
Sources
Application Notes and Protocols: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a Premier Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Spirocyclic scaffolds and molecules incorporating strained ring systems have garnered significant attention due to their ability to confer conformational rigidity, improve metabolic stability, and provide unique three-dimensional vectors for interacting with biological targets[1][2]. The cyclobutane ring, in particular, is an increasingly utilized motif in drug design, offering a distinct spatial arrangement of substituents that can lead to improved potency, selectivity, and pharmacokinetic properties[1][2].
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, hereafter referred to as 1 , is a versatile and highly reactive building block that serves as a gateway to a diverse array of complex molecules, particularly those containing the valuable cyanocyclobutane moiety. The presence of a tosylate group, an excellent leaving group, renders the primary carbon highly susceptible to nucleophilic attack, enabling the facile introduction of this unique cyclobutane unit into a wide range of substrates.[3][4] The cyano group provides a handle for further synthetic transformations, making 1 a bifunctional building block of considerable strategic importance in the synthesis of novel therapeutics and agrochemicals.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 1 in organic synthesis. We will delve into its synthesis, key reactions, and provide step-by-step procedures to empower researchers, scientists, and drug development professionals to leverage the full potential of this powerful synthetic intermediate.
Physicochemical and Spectroscopic Properties
While specific experimental data for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is not widely published, the following table provides estimated and analogous data based on similar structures such as cyclobutyl 4-methylbenzenesulfonate and (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate.[5][6][7][8] Researchers should verify these properties on their own synthesized material.
| Property | Value (Estimated/Analogous) | Source (Analog) |
| Molecular Formula | C₁₂H₁₅NO₃S | N/A |
| Molecular Weight | 265.32 g/mol | N/A |
| Appearance | White to off-white solid | [9] |
| Melting Point | Not available | N/A |
| Boiling Point | > 400 °C (Predicted) | [6] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Chloroform | [9][10] |
| Storage | Store in a cool, dry, dark place. Short term (days to weeks) at 0-4 °C, long term (months to years) at -20 °C. | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.1 (s, 2H), 2.45 (s, 3H), 2.3-2.6 (m, 4H), 1.9-2.1 (m, 2H) | Estimated |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0, 132.8, 129.9, 127.9, 121.5 (CN), 75.0 (CH₂OTs), 40.0 (C-CN), 30.0 (CH₂), 21.6 (CH₃), 15.0 (CH₂) | Estimated |
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1)
The most common and efficient method for the synthesis of 1 is the tosylation of the corresponding alcohol, (1-cyanocyclobutyl)methanol. This reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), with a base to neutralize the HCl byproduct.[10][11]
Reaction Scheme:
Caption: General synthesis of the target compound.
Detailed Experimental Protocol: Tosylation of (1-cyanocyclobutyl)methanol
Materials:
-
(1-cyanocyclobutyl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (10 vol)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (1-cyanocyclobutyl)methanol (1.0 eq) and anhydrous DCM (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or Et₃N (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[10]
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 vol).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, deionized water, and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1 as a white solid.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere is crucial as TsCl is sensitive to moisture.
-
Low Temperature: The reaction is performed at 0 °C to control the exothermic reaction and minimize side product formation.
-
Base: Pyridine or Et₃N acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11] Pyridine can also act as a nucleophilic catalyst.
-
Workup: The aqueous workup is designed to remove the pyridinium/triethylammonium salt and any unreacted starting materials. The bicarbonate wash ensures the removal of any remaining acidic impurities.
Applications in Organic Synthesis: A Gateway to Spirocyclic Systems
The primary utility of 1 lies in its role as an electrophile in nucleophilic substitution reactions (SN2). The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[3][12][13] This reactivity allows for the facile construction of spirocyclic systems, which are of significant interest in drug discovery.[14][15]
Application 1: Synthesis of Spiro-amines and their Derivatives
Spiro-amines are important pharmacophores. 1 can be reacted with primary or secondary amines to generate spirocyclic amines.
Reaction Workflow:
Caption: Synthesis of spiro-amines via SN2 displacement.
Protocol: Synthesis of a Spiro-Piperidine Derivative
-
To a solution of 1 (1.0 eq) in acetonitrile (10 vol), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude spiro-piperidine derivative.
-
Purify by column chromatography if necessary.
Mechanistic Insight: The reaction proceeds via a classical SN2 mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon bearing the tosylate group, leading to the displacement of the tosylate anion and the formation of the new C-N bond.[12] Potassium carbonate acts as a base to neutralize the generated toluenesulfonic acid.
Application 2: Synthesis of Spiro-ethers and Thioethers
Similarly, 1 can react with alcohols, phenols, and thiols to generate the corresponding spiro-ethers and thioethers.
Protocol: Synthesis of a Spiro-thioether
-
To a solution of thiophenol (1.1 eq) in DMF (5 vol), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of 1 (1.0 eq) in DMF (5 vol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Rationale: The use of a strong base like sodium hydride is necessary to deprotonate the thiol, generating a more potent thiolate nucleophile for the SN2 reaction.
Safety and Handling
Caution: Tosylate compounds are potent alkylating agents and should be handled with care.[16] They are considered to be potentially carcinogenic and are skin and eye irritants.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 1 and its precursors.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those containing spirocyclic systems. Its facile synthesis and high reactivity in nucleophilic substitution reactions make it an attractive starting material for the construction of novel compounds in the fields of medicinal chemistry and materials science. By understanding the principles behind its synthesis and reactivity, and by following the detailed protocols provided, researchers can effectively incorporate the unique cyanocyclobutane motif into their target molecules, paving the way for the discovery of new chemical entities with enhanced properties.
References
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
-
Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
-
ResearchGate. (n.d.). Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group with an amino-or hydroxyl-terminated ethylamine to obtain the AEA (X = NH 2 ) and HEA (X = OH) classes of aminocelluloses. Retrieved from [Link]
-
Reddit. (2024). Tosylate displacement reaction. Retrieved from [Link]
-
ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. Retrieved from [Link]
-
ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]
-
MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
ChemSynthesis. (2025). cyclobutyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Zydus Research Centre. (n.d.). Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study. Retrieved from [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates | Organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-ethylpropyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
-
Reddit. (2025). Tosylation protocol?. Retrieved from [Link]
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Synthesis of Novel Heterocyclic Compounds from (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: The Strategic Value of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Spiro-Heterocycle Synthesis
In the landscape of modern medicinal chemistry and drug discovery, spiro-heterocyclic scaffolds are of paramount importance. Their inherent three-dimensionality and structural rigidity provide a unique framework for interacting with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] The synthesis of such complex structures, however, remains a significant challenge, demanding versatile and efficient synthetic methodologies.
This application note details the utility of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a strategic starting material for the synthesis of novel spiro-heterocyclic compounds. This bifunctional molecule is primed for a variety of chemical transformations, featuring two key reactive centers: a nitrile group, which can participate in cycloadditions and nucleophilic additions, and a tosylate, an excellent leaving group for nucleophilic substitution reactions.[3] This unique combination allows for the development of elegant and efficient synthetic routes to diverse heterocyclic systems. We will explore two distinct and highly valuable transformations of this starting material: the synthesis of spiro-tetrazoles via a [3+2] cycloaddition and the construction of spiro-pyrrolidin-2-imines through a sequential nucleophilic substitution and intramolecular cyclization.
Application Note 1: Synthesis of a Novel Spiro-Tetrazole via [3+2] Cycloaddition
Principle and Mechanism: The Azide-Nitrile Cycloaddition
The [3+2] cycloaddition reaction between an azide and a nitrile is a cornerstone of heterocyclic chemistry, providing a direct and atom-economical route to 5-substituted-1H-tetrazoles.[4] This reaction is particularly valuable in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell permeability. The reaction proceeds readily, often with the aid of a Lewis acid catalyst such as a zinc salt, which activates the nitrile towards nucleophilic attack by the azide ion.
The proposed mechanism involves the coordination of the Lewis acid to the nitrogen of the nitrile, enhancing its electrophilicity. The azide anion then attacks the nitrile carbon, initiating the cyclization to form the tetrazole ring. The tosylate group on our starting material remains intact during this transformation, offering a handle for further synthetic modifications if desired.
Experimental Protocol
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (0.2 eq.).
-
Add a 2:1 mixture of deionized water and isopropanol (to a concentration of 0.2 M with respect to the starting tosylate).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~3 with 2M HCl to protonate the tetrazole.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired spiro-tetrazole.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield |
| 5-((1-(Tosyloxymethyl)cyclobutyl))-1H-tetrazole | C₁₃H₁₆N₄O₃S | 324.36 | White solid | 85-95% |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.21 (s, 2H), 2.45 (s, 3H), 2.30-2.10 (m, 4H), 2.05-1.90 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 145.0, 132.8, 130.0, 128.0, 74.5, 45.0, 31.5, 21.6, 15.0.
-
IR (ATR, cm⁻¹): 3150 (N-H), 2950 (C-H), 1598 (C=C, aromatic), 1360 (S=O), 1175 (S=O).
-
High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₃H₁₇N₄O₃S [M+H]⁺, found [M+H]⁺.
Application Note 2: Synthesis of a Spiro-pyrrolidin-2-imine via Sequential S_N2 and Intramolecular Cyclization
Principle and Mechanism: A Two-Step, One-Pot Approach
This protocol demonstrates a powerful strategy for constructing nitrogen-containing spiro-heterocycles. The synthesis proceeds in two key steps:
-
Nucleophilic Substitution: A primary amine displaces the tosylate leaving group via an S_N2 reaction. This step introduces the nitrogen atom that will become part of the new heterocyclic ring.
-
Intramolecular Cyclization: The newly installed secondary amine then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This cyclization forms a five-membered ring, which, after tautomerization, yields the stable spiro-pyrrolidin-2-imine.
This sequence can often be performed in a "one-pot" fashion, enhancing the efficiency of the overall process. The choice of the primary amine allows for the introduction of various substituents on the exocyclic nitrogen of the product, providing a route to a library of related compounds.
Experimental Protocol
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Benzylamine (or other primary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq.) and anhydrous DMF (to a concentration of 0.3 M).
-
Add anhydrous potassium carbonate (2.0 eq.) and the primary amine (e.g., benzylamine, 1.2 eq.).
-
Stir the mixture at 60 °C for 6-8 hours, monitoring the disappearance of the starting material by TLC.
-
After the initial substitution is complete, increase the temperature of the reaction mixture to 120 °C and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Cool the reaction to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure spiro-pyrrolidin-2-imine.
Data Summary (for R = Benzyl)
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield |
| 2-Benzyl-2-azaspiro[4.4]nonan-1-imine | C₁₅H₂₀N₂ | 228.33 | Pale yellow oil | 70-85% |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H), 4.55 (s, 2H), 3.40 (s, 2H), 2.20-2.00 (m, 4H), 1.95-1.80 (m, 2H). (Note: NH proton may be broad or not observed).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0, 138.0, 128.8, 128.5, 127.5, 58.0, 52.0, 48.0, 35.0, 14.0.
-
IR (ATR, cm⁻¹): 3300 (N-H), 3030, 2950, 2870 (C-H), 1660 (C=N), 1600 (C=C, aromatic).
-
High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₅H₂₁N₂ [M+H]⁺, found [M+H]⁺.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a highly effective and versatile building block for the synthesis of novel spiro-heterocyclic compounds. The distinct reactivity of its nitrile and tosylate functionalities allows for the strategic construction of diverse molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein provide robust and reproducible methods for accessing spiro-tetrazoles and spiro-pyrrolidin-2-imines, demonstrating the potential of this starting material for the generation of compound libraries for drug discovery programs.
References
-
El-Shafei, A. K., Sultan, A. A., Soliman, A. M., & Ahmed, E. A. (1995). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemalononitriles with Active Methylene Reagents. Synthetic Communications, 25(20), 3211-3217. [Link]
-
Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Silva, A. M. S. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Advanced Synthesis & Catalysis, 363(11), 2736-2771. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. In Organic Chemistry With a Biological Emphasis. Chemistry LibreTexts. [Link]
-
Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696–4703. [Link]
-
Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]
-
Javahershenas, R., & Zarei, M. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(34), 23865-23891. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]
-
Bon, R. S., & van Vliet, M. C. A. (2016). Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. Angewandte Chemie International Edition, 55(5), 1871-1874. [Link]
-
Chen, Y., et al. (2020). Synthesis of aminoalkyl nitriles through 2-azaallyl-anion-driven cascade radical ring-opening/intermolecular coupling. Organic Chemistry Frontiers, 7(21), 3437-3443. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Ferreira, R. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31215–31224. [Link]
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
Alves, N. G., et al. (2021). Request PDF: Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. ResearchGate. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Organic Chemistry Frontiers. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
-
MDPI. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
MDPI. (2023). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
-
YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!. [Link]
-
MDPI. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
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Protocol for scaling up the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
An Application Note for the Scalable Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Introduction
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key chemical intermediate whose value lies in the dual reactivity of its functional groups. The cyano group can be hydrolyzed, reduced, or converted to other functionalities, while the tosylate is an outstanding leaving group, facilitating nucleophilic substitution reactions.[1] This protocol provides a detailed, scalable, and reliable method for the synthesis of this versatile building block from its corresponding alcohol, (1-cyanocyclobutyl)methanol. The procedure is designed for researchers in drug development and process chemistry, emphasizing safety, efficiency, and reproducibility for multi-gram scale production.
Synthetic Strategy: The Underlying Chemistry
The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, designed to transform a poor leaving group (hydroxide, -OH) into an excellent one (tosylate, -OTs). The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Key Principles for Scalability:
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent side reactions and drive the equilibrium towards the product. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is typically used to scavenge the HCl.
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature, especially during the addition of tosyl chloride, is critical to prevent the formation of undesired byproducts.
-
Solvent Selection: Dichloromethane (DCM) is an ideal solvent for this transformation as it is relatively inert, dissolves both the starting materials and reagents, and its low boiling point simplifies removal during workup.[2]
Visual Workflow of the Synthesis
Caption: High-level workflow for the tosylation synthesis.
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale of the starting alcohol. Adjustments may be necessary for different scales, but the molar equivalencies should be maintained.
Materials & Equipment:
-
Chemicals:
-
(1-cyanocyclobutyl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq, >98% purity)
-
Triethylamine (Et₃N) (1.5 eq, distilled)
-
Dichloromethane (DCM) (10 vol, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
5 L, 4-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermocouple/thermometer
-
1 L pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Procedure:
-
Reaction Setup:
-
Assemble the 5 L flask with the mechanical stirrer, thermocouple, and nitrogen inlet. Ensure the setup is dry.
-
Charge the flask with (1-cyanocyclobutyl)methanol (e.g., 100 g) and anhydrous dichloromethane (1 L).
-
Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
-
Reagent Addition:
-
Once the internal temperature is stable at 0-5 °C, add triethylamine (1.5 eq) slowly via syringe or dropping funnel over 10-15 minutes.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (400 mL). Transfer this solution to the 1 L dropping funnel.
-
Add the TsCl solution dropwise to the reaction mixture over 1.5 - 2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture back down to 10-15 °C.
-
Slowly quench the reaction by adding deionized water (500 mL).
-
Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 500 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (1 x 500 mL) - to remove excess TsCl and p-toluenesulfonic acid.
-
Brine (1 x 500 mL) - to break any emulsions and begin drying.
-
-
Dry the separated organic layer over anhydrous sodium sulfate, stir for 30 minutes, and filter.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.
-
-
Purification (Recrystallization):
-
Transfer the crude product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid/oil completely.
-
Slowly add deionized water dropwise until the solution becomes persistently cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under high vacuum.
-
Data Summary for Scaled-Up Synthesis
| Parameter | Molar Eq. | Quantity (for 100g Alcohol) | Notes |
| (1-cyanocyclobutyl)methanol | 1.0 | 100 g | Limiting Reagent (MW: 111.15 g/mol ) |
| p-Toluenesulfonyl chloride | 1.2 | ~206 g | Corrosive solid, handle with care.[3][4] |
| Triethylamine | 1.5 | ~121 mL | Base and acid scavenger. |
| Dichloromethane | 10 Vol | 1.0 L (+ 0.4 L for TsCl) | Anhydrous grade is recommended.[2] |
| Expected Yield | - | 85-95% | ~212 - 237 g |
| Expected Purity | - | >98% (by HPLC/NMR) | Post-recrystallization. |
Trustworthiness: Safety & Handling
Self-validating System: Adherence to this protocol's safety and handling guidelines is paramount for ensuring a safe and successful outcome. Deviations can compromise not only the reaction's yield and purity but also operator safety.
-
p-Toluenesulfonyl Chloride (TsCl):
-
Hazards: Corrosive, causes severe skin burns and eye damage.[4][5][6] Reacts with water/moisture to release HCl gas.[3][7]
-
Handling: Always handle in a chemical fume hood.[7] Wear nitrile gloves, a lab coat, and chemical safety goggles.[3][5] Use a powder funnel for transfers to minimize dust.[4] Keep the container tightly closed and store in a dry, well-ventilated area away from moisture.[7]
-
-
Dichloromethane (DCM):
-
Hazards: Volatile and a suspected carcinogen.
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.
-
-
Triethylamine (Et₃N):
-
Hazards: Flammable and corrosive. Has a strong, unpleasant odor.
-
Handling: Handle in a fume hood. Avoid contact with skin and eyes.
-
Emergency Procedures:
-
Skin Contact (TsCl): Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][5]
-
Eye Contact (TsCl): Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]
References
-
CP Lab Safety. (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. Available from: [Link]
- Google Patents. CN102351750A - Method for preparing methyl benzenesulfonate.
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]
- Google Patents. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
-
International Labour Organization. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available from: [Link]
-
OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. Available from: [Link]
-
ResearchGate. A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Available from: [Link]
-
ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates. Available from: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]
-
ChemSynthesis. 1-ethylpropyl 4-methylbenzenesulfonate. Available from: [Link]
-
University of Calgary. Ch8 : Tosylates. Available from: [Link]
-
MySkinRecipes. (3-(benzyloxy)-1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate. Available from: [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Application Notes: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a Key Reagent for Spirocyclic Pharmaceutical Intermediates
Introduction: The Strategic Value of Strained Ring Systems in Medicinal Chemistry
In contemporary drug discovery, the deliberate incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. Among these, spirocyclic systems—where two rings share a single atom—and strained carbocycles like cyclobutane have garnered significant attention.[1][2] The cyclobutane moiety, with its rigid, puckered conformation, serves as a valuable bioisostere and a tool for conformational restriction, enabling chemists to precisely orient pharmacophoric elements in three-dimensional space.[3][4] This rigidity can lead to improved binding affinity for biological targets and enhanced metabolic stability compared to more flexible acyclic or larger cyclic analogues.[5]
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, hereafter referred to as 1 , is a specialized building block designed to introduce the valuable 1-cyano-1-methylcyclobutane moiety. The tosylate group functions as an excellent leaving group, transforming the primary alcohol precursor into a highly reactive electrophile primed for nucleophilic substitution. This reagent is particularly adept at facilitating the construction of spirocyclic structures or for alkylating nucleophilic centers in complex molecular scaffolds.
This guide provides a comprehensive overview of the synthesis and application of 1 , focusing on its utility in preparing key pharmaceutical intermediates. We will detail the synthetic pathway to 1 from commercially available precursors and present a validated protocol for its use in the N-alkylation of an aromatic amine to generate an intermediate vital to the synthesis of the advanced prostate cancer therapeutic, Apalutamide.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for the title reagent and its immediate precursor is provided below. The data for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is extrapolated from analogous compounds, such as Cyclobutyl 4-methylbenzene-1-sulfonate.[6]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| (1-Hydroxymethyl)cyclobutanecarbonitrile | ![]() | C₆H₉NO | 111.14 | Colorless to pale yellow oil | Acute toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1) | ![]() | C₁₃H₁₅NO₃S | 265.33 | White to off-white solid | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[6] |
Safety Precautions: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
Synthetic Workflow: From Precursor to Pharmaceutical Intermediate
The overall synthetic strategy involves a two-stage process: the preparation of the key tosylate reagent 1 , followed by its application in the synthesis of a crucial pharmaceutical intermediate 3 .
Sources
- 1. Apalutamide synthetic method and intermediate - Eureka | Patsnap [eureka.patsnap.com]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with Grignard Reagents
Introduction: The Strategic Importance of Substituted Cyclobutanes in Modern Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Consequently, the development of robust synthetic methodologies for the preparation of functionalized cyclobutane derivatives is of paramount importance to researchers in drug discovery and development.[2][3] This application note provides a detailed technical guide for the reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with Grignard reagents, a versatile transformation for the introduction of diverse substituents onto the cyclobutane core.
Understanding the Reaction: A Tale of Two Electrophiles
The substrate, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, presents two primary electrophilic sites for nucleophilic attack by a Grignard reagent (R-MgX): the carbon of the nitrile group and the methylene carbon bearing the tosylate leaving group. The chemoselectivity of this reaction is a critical consideration, as it dictates the final product distribution.
Pathway A: Nucleophilic Addition to the Nitrile
Grignard reagents readily add to the electrophilic carbon of a nitrile to form an intermediate imine after quenching.[4][5][6] Subsequent acidic hydrolysis of the imine yields a ketone.[5][6] This pathway leads to the formation of a (1-acylcyclobutyl) moiety. The initial attack of the Grignard reagent on the nitrile is generally facile, but the resulting magnesium salt of the imine is often unreactive towards a second equivalent of the Grignard reagent.[4]
Pathway B: Nucleophilic Substitution of the Tosylate
The tosylate group is an excellent leaving group, and primary tosylates can undergo SN2 displacement by nucleophiles. While Grignard reagents are strong nucleophiles, their reaction with alkyl tosylates can be complex and may require a catalyst, such as a palladium or iron salt, to achieve efficient cross-coupling.[7][8] Uncatalyzed reactions may be sluggish or lead to side products.
Potential for Ring-Opening Reactions
The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions.[1] Strong nucleophiles and elevated temperatures could potentially induce cleavage of the four-membered ring, leading to rearranged products. However, in the absence of specific activating groups on the ring, this is generally a less favored pathway at moderate reaction temperatures.
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with a Grignard reagent. The specific Grignard reagent, solvent, and reaction temperature may need to be optimized for specific substrates and desired outcomes.
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[9] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Cyanide-containing compounds are highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available.
Reagents and Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (nitrogen or argon)
-
Addition funnel, oven-dried
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 - 2.0 eq) dropwise via a syringe or an addition funnel over a period of 30-60 minutes, while maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup:
-
Add 1 M hydrochloric acid and stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with Grignard reagents.
Potential Reaction Pathways
Caption: Competing reaction pathways for the Grignard reaction.
Data Summary and Expected Outcomes
The chemoselectivity of the reaction will likely be influenced by several factors, including the steric bulk of the Grignard reagent, the reaction temperature, and the presence of any catalysts.
| Grignard Reagent (R-MgX) | Expected Major Product | Potential Side Products | Rationale |
| Phenylmagnesium bromide | Product A: (1-Benzoylcyclobutyl)methyl 4-methylbenzenesulfonate | Product B, biphenyl | Aromatic Grignard reagents are generally less sterically hindered and readily attack nitriles. |
| Methylmagnesium iodide | Product A: (1-Acetylcyclobutyl)methyl 4-methylbenzenesulfonate | Product B | A small, highly reactive Grignard reagent that is expected to favor addition to the nitrile. |
| tert-Butylmagnesium chloride | Product B: 1-(tert-Butyl)methyl-1-cyanocyclobutane | Product A, elimination products | The steric bulk of the tert-butyl group may hinder attack at the nitrile, favoring SN2 displacement on the primary tosylate. |
Discussion and Mechanistic Insights
The outcome of the reaction between (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and a Grignard reagent is a delicate balance of steric and electronic factors.
-
Steric Hindrance: The neopentyl-like arrangement of the methylene tosylate group presents some steric hindrance to SN2 attack. However, the nitrile group is also somewhat sterically encumbered by the cyclobutane ring. Very bulky Grignard reagents, such as tert-butylmagnesium chloride, are more likely to favor attack at the less hindered primary carbon of the tosylate.
-
Electronic Effects: The nitrile group is a potent electrophile, and its reaction with Grignard reagents is typically fast.[4][5] The carbon-magnesium bond of the Grignard reagent is highly polarized, making the organic moiety a strong nucleophile and a strong base.[9]
-
Temperature Control: Low temperatures (0 °C or below) are generally recommended to control the exothermicity of the reaction and to minimize side reactions, such as enolization or ring-opening.
-
Catalysis: In cases where SN2 displacement of the tosylate is the desired outcome, the addition of a catalyst, such as an iron or palladium complex, could significantly enhance the rate and yield of this pathway.[7][8]
Conclusion
The reaction of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with Grignard reagents offers a versatile entry point for the synthesis of novel, highly substituted cyclobutane derivatives. By carefully selecting the Grignard reagent and controlling the reaction conditions, researchers can selectively target either the nitrile or the tosylate functionality, thereby accessing a diverse range of chemical space. This application note provides a foundational protocol and a framework for understanding the key variables that govern the outcome of this valuable transformation, empowering chemists to design and execute syntheses of complex cyclobutane-containing molecules for applications in drug discovery and beyond.
References
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1431–1512. Retrieved from [Link]
-
Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. Retrieved from [Link]
-
PubMed Central. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
-
SpringerLink. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. Retrieved from [Link]
-
ChemistryViews. (2021, November 11). Synthesis of Cyclobutanes via Ring Contraction. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Cyclobutanes via Silver‐Catalyzed Reaction of Pyrazole and Propargyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). Method for use in production of methanol and coproduction of c2-c4 alcohols.
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Foreword: The Strategic Incorporation of Strained Ring Systems in Medicinal Chemistry
{"answer":"## Application Notes and Protocols: Asymmetric Synthesis Utilizing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the deliberate introduction of conformational rigidity and unique three-dimensional topologies is a paramount strategy for enhancing pharmacological profiles. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a privileged scaffold. Its inherent ring strain and distinct spatial arrangement of substituents can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a versatile and highly valuable building block, enabling the stereocontrolled installation of the cyanocyclobutylmethyl group, a precursor to a diverse array of complex chiral molecules. This guide provides an in-depth exploration of its application in asymmetric synthesis, offering both mechanistic understanding and actionable experimental protocols.
Core Application: Diastereoselective Alkylation of Prochiral Enolates
The principal utility of (1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate lies in its role as an electrophile in the asymmetric alkylation of prochiral enolates. This transformation is a cornerstone for the synthesis of non-natural amino acids, the construction of quaternary carbon centers, and the generation of chiral intermediates for complex target synthesis.
Mechanistic Rationale: The Role of Chiral Auxiliaries in Stereocontrol
The successful execution of this asymmetric alkylation hinges on the ability to control the facial selectivity of the enolate's approach to the electrophile. This is most commonly achieved through the use of a chiral auxiliary, an optically active group temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[1][2]
Evans' oxazolidinones are a class of highly effective chiral auxiliaries for this purpose.[2] Once attached to a carboxylic acid derivative, the oxazolidinone ring system, with its resident stereocenter and sterically demanding substituent, effectively shields one face of the corresponding enolate. This steric hindrance forces the incoming electrophile, (1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate, to attack from the less encumbered face, thereby establishing a new stereocenter with a high degree of predictability and control.[3] The tosylate is an excellent leaving group, facilitating the requisite S\textsubscript{N}2 displacement.
Figure 1: Workflow for Chiral Auxiliary-Directed Asymmetric Alkylation.
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol provides a detailed, step-by-step methodology for the diastereoselective alkylation of an Evans' oxazolidinone-derived enolate.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: In a separate flask, dissolve (1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to 0 °C over 1 hour.[3]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification) to yield the corresponding chiral carboxylic acid, ester, or alcohol.[3]
Data Analysis and Expected Outcomes
The diastereoselectivity of the alkylation is a critical measure of the protocol's success. This is typically determined by ¹H NMR analysis of the crude product or by chiral HPLC.
| Parameter | Expected Result | Analytical Technique |
| Diastereomeric Ratio (d.r.) | >98:2 | ¹H NMR, Chiral HPLC |
| Chemical Yield | 80-95% | Isolated Yield |
Advanced Applications: Gateway to Spirocyclic Architectures
The synthetic utility of the alkylated product extends far beyond a simple chiral building block. The cyanocyclobutane motif is a versatile precursor for the construction of highly sought-after spirocyclic systems, which are prevalent in natural products and pharmaceuticals.[4][5]
Mechanistic Trajectory: From Nitrile to Spirocycle
The nitrile functionality serves as a synthetic linchpin. It can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. This newly unmasked functional group can then participate in an intramolecular cyclization, forging a new ring and establishing a spirocyclic center. The stereochemistry of this new center is directly controlled by the stereocenter installed during the initial asymmetric alkylation step. For instance, reduction of the nitrile to an amine, followed by intramolecular amidation with an ester elsewhere in the molecule, can lead to the formation of spiro-lactams.
Figure 2: Synthetic Pathway to Spirocyclic Compounds.
Scientific Integrity and Protocol Validation
The protocols outlined are designed to be robust and reproducible. The integrity of the results is validated by the stereochemical purity of the products.
-
Self-Validation: The diastereomeric or enantiomeric excess of the final product serves as a direct measure of the reaction's success.
-
Critical Parameters: The use of high-purity reagents, strictly anhydrous reaction conditions, and precise temperature control are essential for achieving high stereoselectivity.
-
In-Process Controls: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the reaction endpoint and minimize the formation of byproducts.
-
Final Product Characterization: Comprehensive characterization of the purified product by NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry is mandatory to confirm its chemical identity. Chiral HPLC is the gold standard for determining enantiomeric or diastereomeric purity.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a powerful reagent for the stereocontrolled synthesis of molecules bearing the cyclobutane moiety. The methodologies presented here, grounded in the principles of asymmetric alkylation, provide a reliable and efficient means to access complex chiral building blocks and spirocyclic frameworks. For researchers in medicinal chemistry and drug development, mastering the use of this reagent opens up new avenues for the design and synthesis of novel therapeutic agents with unique three-dimensional structures.
References
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York.[Link]
-
Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health.[Link]
-
Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... ResearchGate.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: Navigating the Synthesis of a Key Intermediate
Welcome to the technical support guide for the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This molecule is a valuable intermediate in medicinal chemistry and drug development, prized for its role as a precursor in nucleophilic substitution reactions. The conversion of the primary alcohol, (1-hydroxymethylcyclobutyl)carbonitrile, to its corresponding tosylate is a critical step that transforms a poor leaving group (hydroxyl) into an excellent one (tosylate).
However, this seemingly straightforward tosylation reaction is often plagued by challenges that can significantly impact yield and purity, including incomplete conversion, side-product formation, and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, validated protocols, and a clear understanding of the reaction's mechanistic underpinnings to empower you to optimize your synthetic outcomes.
Reaction Overview & Mechanism
The core transformation is the reaction of (1-hydroxymethylcyclobutyl)carbonitrile with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary function of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][2]
The general reaction is as follows:
(1-hydroxymethylcyclobutyl)carbonitrile) + TsCl --(Base)--> (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate + Base-HCl
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base, typically an amine like triethylamine or pyridine, then deprotonates the resulting oxonium ion to yield the final tosylate product.[3]
Caption: General mechanism for the tosylation of an alcohol.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield with Starting Material Remaining | A. Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time. Gentle heating to 40-50°C may increase the rate, but be cautious as higher temperatures can promote side reactions.[4][5] |
| B. Inadequate Reagents: Insufficient tosyl chloride or base. | Solution: Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to ensure the reaction goes to completion. The base is critical for scavenging the HCl byproduct which can otherwise inhibit the reaction.[4] | |
| C. Steric Hindrance/Low Reactivity: The neopentyl-like structure of the substrate can slow the reaction. | Solution: Add a catalytic amount (0.05-0.1 eq.) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive tosyl-pyridinium intermediate, accelerating the reaction even with sterically hindered alcohols.[2][6] | |
| D. Moisture Contamination: Tosyl chloride is highly sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, rendering it inactive. | Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., distilled over CaH₂).[7] Handle tosyl chloride quickly in a dry environment.[2] | |
| 2. Formation of a Major Byproduct: (1-chloromethyl)cyclobutanecarbonitrile | In-situ SN2 Displacement: The chloride ion (from HCl or the base hydrochloride salt) is a nucleophile. It can attack the newly formed, highly reactive tosylate, displacing the tosyl group to form the corresponding alkyl chloride. This is a common issue in tosylation reactions.[8][9] | Solution: 1. Choice of Base: Use triethylamine (Et₃N) instead of pyridine. The resulting triethylammonium chloride salt is less soluble in many organic solvents and the chloride ion is less available for nucleophilic attack. 2. Temperature Control: Perform the reaction at 0°C to slow down the rate of the competing SN2 reaction, which typically has a higher activation energy than the desired tosylation.[4] 3. Alternative Reagents: If the problem persists, consider using methanesulfonyl chloride (MsCl). Mesylates are also excellent leaving groups but the reaction can sometimes be cleaner. |
| 3. Complex Mixture/Product Degradation | A. Excessive Heat: The product or starting material may be unstable at higher temperatures, leading to decomposition.[5] | Solution: Maintain a low reaction temperature (0°C to room temperature). Avoid heating unless necessary to drive a sluggish reaction, and even then, do so cautiously. |
| B. Inappropriate Base: Using a strong, nucleophilic base (e.g., NaOH, KOH) can lead to elimination or other side reactions. | Solution: Stick to non-nucleophilic amine bases like triethylamine or pyridine. For particularly stubborn reactions where an alkoxide must be generated, use a strong, non-nucleophilic base like NaH, but this should be approached with caution.[4] | |
| 4. Difficulty with Purification | Co-elution with Excess Tosyl Chloride: Unreacted tosyl chloride can have a similar polarity to the product, making separation by column chromatography challenging. | Solution: After the reaction is complete (as determined by TLC), quench the excess tosyl chloride by adding a small amount of a scavenger like water, methanol, or a primary/secondary amine (e.g., diethylamine) and stirring for 20-30 minutes before workup. This converts the TsCl into highly polar sulfonic acid or a sulfonamide, which can be easily removed during the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use an anhydrous solvent for this reaction? A: p-Toluenesulfonyl chloride (TsCl) reacts readily with water in a hydrolysis reaction to form p-toluenesulfonic acid. This not only consumes your reagent but also introduces a strong acid into the reaction mixture, which can potentially catalyze side reactions. Using anhydrous solvents and dry glassware is essential to maximize the efficiency of the tosylation.[2]
Q2: I don't have DMAP. Can I still get a good yield? A: Yes, it is possible, but may require more forcing conditions. DMAP acts as a catalyst to speed up the reaction, especially for alcohols that are less reactive.[2] Without DMAP, you may need to increase the reaction time significantly or use a slightly higher temperature, but be mindful of the potential for byproduct formation as discussed in the troubleshooting guide.
Q3: My TLC shows a new spot that isn't the starting material or the desired product. What could it be? A: The most likely culprit is the (1-chloromethyl)cyclobutanecarbonitrile byproduct, formed via displacement of the tosylate by chloride ions.[8][9] Another possibility, if the reaction was heated excessively, could be an elimination product, though this is less likely for a primary alcohol. To confirm, you would need to isolate and characterize the byproduct using techniques like NMR and Mass Spectrometry.
Q4: Can I use a different base, like potassium carbonate? A: While inorganic bases like K₂CO₃ can be used in some tosylation reactions, they are often less effective in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) due to poor solubility. Homogeneous bases like triethylamine or pyridine are generally preferred for this reason, as they ensure the base is readily available in the solution to neutralize the HCl as it is formed.[2]
Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on reaction monitoring.
Materials:
-
(1-hydroxymethylcyclobutyl)carbonitrile (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq.)
-
Deionized Water
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-hydroxymethylcyclobutyl)carbonitrile (1.0 eq.) and DMAP (0.05 eq.).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of starting material). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (1.5 eq.) via syringe, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.3 eq.) over 5-10 minutes. Ensure the internal temperature remains below 5°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the starting material is consumed, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess Et₃N and DMAP)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support center for the purification of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate?
A1: The impurity profile of your crude product is highly dependent on the reaction conditions used for its synthesis. However, the most common impurities encountered are:
-
Unreacted (1-cyanocyclobutyl)methanol: The starting alcohol.
-
Excess p-toluenesulfonyl chloride (TsCl): The tosylating agent.
-
p-Toluenesulfonic acid: A hydrolysis product of TsCl.
-
Pyridine or other amine base: If used as a catalyst or acid scavenger in the tosylation reaction.
-
Side-reaction products: Such as the corresponding chloride if a chloride source is present.[1]
Q2: Is (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate stable during purification?
A2: While many tosylates are stable compounds, they are inherently reactive due to the excellent leaving group ability of the tosylate anion.[2][3] The stability of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate during purification can be influenced by several factors:
-
Presence of nucleophiles: Residual water, alcohols, or amines can lead to hydrolysis or other substitution reactions.
-
Acidic or basic conditions: Strong acids or bases can promote decomposition.
-
Elevated temperatures: Prolonged heating should be avoided.
It is crucial to handle the compound with care, avoiding exposure to moisture and excessive heat.
Q3: What are the primary purification techniques for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate?
A3: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization . The choice between these methods will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate from its impurities. A common issue is achieving good separation without causing on-column degradation.
Problem 1: My product is degrading on the silica gel column.
-
Cause: The slightly acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive tosylates.
-
Solution 1: Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent, followed by evaporation of the solvent before packing the column. A 1% triethylamine solution in the eluent system can also be used.
-
Solution 2: Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Minimize Residence Time: Perform flash column chromatography to minimize the contact time between your compound and the stationary phase.
Problem 2: I'm having trouble separating my product from unreacted p-toluenesulfonyl chloride.
-
Cause: Both the product and TsCl can have similar polarities, leading to co-elution.
-
Solution 1: Quench Excess TsCl: Before workup and purification, quench the excess TsCl by adding a small amount of water or an amine (like pyridine or triethylamine) to the reaction mixture and stirring for a short period. This will convert the TsCl into the more polar p-toluenesulfonic acid or a sulfonamide, which are more easily separated.
-
Solution 2: Optimize Your Eluent System: A gradient elution can be effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to first elute the less polar product and then the more polar impurities. A gradient of 0 to 100% petroleum ether in dichloromethane has been reported for a similar compound.[4]
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate using column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Preparation: Dissolve your crude (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in a minimal amount of dichloromethane.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system, applying positive pressure (flash chromatography). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially on a larger scale. The key is to find a suitable solvent or solvent system.
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Cause: The compound may be too soluble in some solvents and not soluble enough in others, even at elevated temperatures.
-
Solution: Use a Two-Solvent System: A two-solvent system, where the compound is soluble in one solvent ("good" solvent) and insoluble in the other ("bad" solvent), is often effective.
Problem 2: My product oils out instead of crystallizing.
-
Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Solution 1: Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Solution 2: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Solution 3: Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
Logical Decision Tree for Recrystallization Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate solvent system for recrystallization.
Experimental Protocol: Two-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃S | [5] |
| Molecular Weight | 251.3 g/mol | [5] |
| Boiling Point (Predicted) | 432.0±18.0 °C | [4] |
| Density (Predicted) | 1.32±0.1 g/cm³ | [4] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylation Hazard: Tosylates are alkylating agents and should be handled with caution as they are potentially carcinogenic.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12621595, Cyclobutyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
- Elder, D. P., et al. (2020). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 24(9), 1545-1565.
- De Vleeschouwer, F., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. The Journal of Organic Chemistry, 79(21), 10189-10199.
Sources
Technical Support Center: Optimization of Nucleophilic Substitution on (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support guide for optimizing nucleophilic substitution reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. As a neopentyl-type substrate, it presents unique challenges, primarily related to steric hindrance around the reaction center. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this substrate, and why?
The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Here's the causal explanation:
-
Primary Carbon Center: The tosylate leaving group is attached to a primary carbon (-CH₂-OTs), which strongly disfavors the formation of a primary carbocation required for an SN1 pathway.[3]
-
Excellent Leaving Group: The 4-methylbenzenesulfonate (tosylate, OTs) group is an exceptionally good leaving group. Its stability is derived from the resonance delocalization of the negative charge across the sulfonate group after it departs.[4][5][6] This inherent stability facilitates the displacement by a nucleophile.
-
Steric Hindrance: The substrate's structure is analogous to a neopentyl system, with a quaternary carbon adjacent to the primary reaction center. This significant steric bulk hinders the "backside attack" required for the SN2 mechanism, making the reaction slower than for unhindered primary substrates.[7] This is the central challenge you will need to overcome.
Q2: Why is the tosylate group preferred over a simple halide (e.g., bromide or chloride)?
Using a tosylate provides several advantages. First, it is readily prepared from the corresponding alcohol, (1-cyanocyclobutyl)methanol, using tosyl chloride (TsCl) and a base like pyridine, without affecting the stereochemistry at the carbon center.[3][8] Second, tosylates are often more reactive than halides and are excellent leaving groups, which is crucial for activating a sterically hindered substrate like this one.[4]
Q3: Could the cyano group interfere with the reaction?
Under typical neutral or basic SN2 conditions, the cyano (nitrile) group is generally stable and non-reactive. However, under strongly acidic or basic conditions, or with specific nucleophiles, the nitrile could potentially undergo hydrolysis or addition. It is a factor to consider if you are employing harsh reaction conditions or seeing unexpected byproducts.
Troubleshooting Guide
This section addresses common problems encountered during the nucleophilic substitution on (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Problem: The reaction shows low or no conversion.
This is the most common issue, directly linked to the substrate's steric hindrance.
Q4: My nucleophile doesn't seem to be reacting. How do I select a more effective one?
Cause: The nucleophile may lack the inherent reactivity to overcome the high activation energy of the sterically hindered SN2 transition state.
Solution:
-
Assess Nucleophilicity: The strength of the nucleophile is paramount. Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RS⁻ > RSH). For a given atom, nucleophilicity often increases with basicity.
-
Consider Smaller Nucleophiles: While reactivity is key, size also matters. Extremely bulky nucleophiles will exacerbate the steric problem.
-
Utilize Highly Reactive Nucleophiles: If possible, select "soft" and highly polarizable nucleophiles.
Table 1: Relative Reactivity of Common Nucleophiles for SN2 Reactions
| Nucleophile Class | Examples | Relative Reactivity | Notes |
| Thiolates | RS⁻ | Excellent | Highly effective due to their softness and high nucleophilicity. |
| Azides | N₃⁻ | Very Good | Small, linear, and highly nucleophilic. |
| Cyanide | CN⁻ | Very Good | Excellent nucleophile, but adds another cyano group. |
| Iodide | I⁻ | Good | A good nucleophile and can be used in Finkelstein-type reactions. |
| Alkoxides | RO⁻ | Good to Moderate | Strong bases; can promote elimination. Use with caution. |
| Amines (neutral) | RNH₂, R₂NH | Moderate | Reactivity depends on substitution. |
| Carboxylates | RCOO⁻ | Moderate to Weak | Generally require more forcing conditions. |
| Water, Alcohols | H₂O, ROH | Very Weak | Typically require SN1 conditions, which are not favored here. |
Q5: I've chosen a strong nucleophile, but the reaction is still sluggish. Could the solvent be the issue?
Cause: The solvent plays a critical role in stabilizing both the nucleophile and the transition state. An incorrect solvent choice can drastically reduce reaction rates.
Solution: For SN2 reactions, especially with anionic nucleophiles, polar aprotic solvents are almost always the best choice. They can dissolve the nucleophile but do not form a tight "solvation shell" around it, leaving it "naked" and highly reactive.[9] Protic solvents (like water or ethanol) will hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.
Table 2: Recommended Solvents for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Rationale for Use |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Highly Recommended. Excellent solvating power for many salts. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Highly Recommended. Similar to DMF, can accelerate rates significantly. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | Good choice, less viscous than DMF/DMSO. |
| Acetone | Polar Aprotic | 21 | A weaker choice, but can be effective for some reactions. |
| Ethanol, Methanol | Polar Protic | 25, 33 | Not Recommended. Will solvate and deactivate the nucleophile. |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | 7.5 | Can be used, but may not be polar enough to dissolve some nucleophiles. |
Problem: My reaction is producing significant byproducts.
Q6: I'm observing the formation of an alkene. How can I minimize this elimination side reaction?
Cause: Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxides). When they fail to attack the sterically hindered carbon, they may instead abstract a proton from an adjacent carbon, leading to an E2 elimination byproduct.
Solution:
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.[10][11] Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate will favor the SN2 product.[12][13]
-
Choose a Non-Basic Nucleophile: If possible, select a nucleophile that is a weak base, such as azide (N₃⁻), thiolate (RS⁻), or iodide (I⁻).
-
Avoid Bulky, Strong Bases: Reagents like potassium tert-butoxide (t-BuOK) are classic choices for promoting elimination. Avoid them unless elimination is the desired outcome.
Reaction Optimization Workflow
A systematic approach is crucial for optimizing this challenging reaction. The following workflow provides a self-validating system for refining your protocol.
Step-by-Step General Optimization Protocol
-
Establish Baseline: Start with a standard set of conditions.
-
Substrate: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq)
-
Nucleophile: 1.2 - 1.5 eq
-
Solvent: DMF or DMSO
-
Temperature: Room Temperature (approx. 20-25 °C)
-
Time: Monitor by TLC or LC-MS at 2, 6, 12, and 24 hours.
-
-
Analyze Outcome: Assess the reaction mixture for starting material, desired product, and any byproducts.
-
Iterate and Refine (One Variable at a Time):
-
If conversion is low: Increase the temperature in increments (e.g., to 40 °C, then 60 °C). Analyze for both increased product formation and the onset of elimination byproducts.
-
If elimination is observed: Return to a lower temperature and consider using a more polar solvent (e.g., switch from DMF to DMSO) or a different, less basic nucleophile.
-
If solubility is an issue: Ensure your nucleophile salt is fully dissolved. If not, a more polar solvent or the addition of a phase-transfer catalyst (for biphasic systems) may be necessary.
-
Visualizing the Process
References
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
LibreTexts. (2020). 16.5: Sₙ2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]
-
LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
-
Filo. (2023). How does temperature affect SN1 and SN2 reactions?[Link]
-
Vedantu. (n.d.). Why is the tosylate anion a good leaving group class 12 chemistry CBSE. [Link]
-
YouTube. (2022). What is the OTs Leaving Group in Organic Chemistry?. [Link]
-
YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]
-
YouTube. (2021). SN2 tosylate. [Link]
-
LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
Sources
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- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Stabilizing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate During Synthetic Transformations
Welcome to the technical support center for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges related to its stability and provide in-depth, field-proven troubleshooting strategies to ensure the integrity of your reactions and the purity of your products. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Decomposition Pathways
This section is dedicated to identifying and resolving specific issues that may arise during the use of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in chemical reactions.
Question 1: I'm observing the formation of an unexpected chlorinated byproduct, (1-cyanocyclobutyl)methyl chloride, in my reaction. What is causing this?
Answer:
The formation of (1-cyanocyclobutyl)methyl chloride is a classic example of a nucleophilic substitution side reaction. This occurs when the chloride ion (Cl⁻), a byproduct generated during the initial tosylation of (1-cyanocyclobutyl)methanol with p-toluenesulfonyl chloride (TsCl), attacks the newly formed tosylate. The tosylate group is an excellent leaving group, making the primary carbon susceptible to nucleophilic attack.[1][2]
Causality:
-
In-situ Chloride Generation: The reaction of an alcohol with TsCl in the presence of a base like pyridine produces the tosylate and pyridinium hydrochloride. The chloride ion from the latter can then act as a nucleophile.
-
High Reactivity of the Primary Tosylate: Primary tosylates are highly reactive electrophiles, readily undergoing SN2 reactions.
Preventative Measures:
-
Use of p-Toluenesulfonic Anhydride (Ts₂O): To circumvent the generation of chloride ions, consider using p-toluenesulfonic anhydride (Ts₂O) for the tosylation reaction. This reagent does not produce chloride as a byproduct, thus eliminating this specific side reaction.[1]
-
Careful Control of Reaction Conditions: If using TsCl, minimizing the reaction time and temperature can help reduce the extent of this side reaction.
Question 2: My reaction yield is low, and I've isolated (1-cyanocyclobutyl)methanol, my starting material. What's happening?
Answer:
The recovery of the starting alcohol, (1-cyanocyclobutyl)methanol, points towards the hydrolysis of the tosylate. Tosylates, while excellent leaving groups, can be susceptible to hydrolysis, especially in the presence of moisture.
Causality:
-
Presence of Water: Even trace amounts of water in your reaction mixture can lead to the hydrolysis of the tosylate, reverting it back to the alcohol. Tosyl chloride itself also reacts readily with water, which can quench the reagent before it reacts with your alcohol.[1]
-
Basic or Acidic Conditions: Both acidic and basic conditions can promote the hydrolysis of tosylates.
Preventative Measures:
-
Anhydrous Conditions: It is crucial to ensure that all glassware, solvents, and reagents are scrupulously dry. Glassware should be flame-dried or oven-dried, and solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: Use a non-nucleophilic, anhydrous base such as pyridine or triethylamine to neutralize the HCl generated during the tosylation reaction.
Question 3: I'm observing a complex mixture of products and a significant amount of dark, tar-like material, suggesting decomposition. What are the likely decomposition pathways for the cyclobutane ring?
Answer:
The decomposition of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, particularly the formation of complex mixtures and tars, is likely due to the inherent ring strain of the cyclobutane moiety.[3][4][5] Cyclobutanes are less stable than their cyclopentane or cyclohexane counterparts and can undergo ring-opening reactions under various conditions to relieve this strain.[6][7]
Causality:
-
Angle and Torsional Strain: The C-C-C bond angles in cyclobutane are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain.[3][4] This makes the ring susceptible to cleavage.
-
Reaction Conditions: Elevated temperatures, strong acids or bases, and certain nucleophiles can trigger ring-opening or rearrangement reactions.[7]
Preventative Measures:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions. This includes using lower temperatures and avoiding strong acids or bases where feasible.
-
Choice of Nucleophile: Be mindful of the nucleophile used in subsequent reactions. Highly reactive or basic nucleophiles may favor elimination or ring-opening pathways.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the formation of byproducts by stopping the reaction once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tosylate group in (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate?
A1: The tosylate group serves as an excellent leaving group.[8][9][10] Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base. By converting the primary alcohol of (1-cyanocyclobutyl)methanol to a tosylate, we transform the hydroxyl group into a group that readily departs during a reaction, facilitating nucleophilic substitution.[9][10]
Q2: How does the cyano group influence the stability and reactivity of the molecule?
A2: The electron-withdrawing nature of the cyano (nitrile) group can have a stabilizing effect on the adjacent cyclobutane ring by influencing the electron density. However, it can also activate the alpha-protons, making them more acidic and potentially leading to side reactions under strongly basic conditions.
Q3: What are the recommended storage conditions for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate?
A3: To ensure its long-term stability, the compound should be stored in a cool, dry place, away from moisture and light.[1] It is advisable to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For prolonged storage, refrigeration is recommended.
Q4: Can I purify this compound using column chromatography?
A4: Yes, purification by column chromatography on silica gel is a standard method.[11] However, due to its potential instability, it is recommended to perform the chromatography as quickly as possible and at a low temperature.[1] Fractions should be collected in tubes kept on ice, and the solvent should be removed under reduced pressure at a low temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of (1-Cyanocyclobutyl)methanol
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (1-cyanocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Workup: Once the reaction is complete, quench with cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), ensuring the apparatus is kept cool.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Stability Concerns |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | C₁₃H₁₅NO₃S | 265.33 | Hydrolysis, nucleophilic substitution by chloride, ring strain-induced decomposition |
Visualizing Decomposition and Prevention
Diagram 1: Common Decomposition Pathways
Caption: Key decomposition pathways for the target compound.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting tosylate decomposition.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Retrieved from [Link]
-
ACS Publications. (2000, May 1). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
YouTube. (2023, June 22). Practice with Bimolecular Nucleophilic Substitution Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
-
Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Retrieved from [Link]
-
ResearchGate. (2008, January). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
YouTube. (2018, April 23). Stability of Cycloalkanes - Angle Strain. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2011, January). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3-(benzyloxy)-1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate. Retrieved from [Link]
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- 11. 1-cyanocyclopropyl 4-methylbenzenesulfonate | 288569-60-8 [chemicalbook.com]
Common challenges in handling (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support center for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental protocols, ensuring the integrity and success of your work with this versatile reagent.
Introduction
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key intermediate in organic synthesis, valued for its reactive tosylate leaving group, which facilitates nucleophilic substitution and elimination reactions. The presence of the cyanocyclobutyl moiety introduces unique structural features and potential challenges in its handling and application. This guide will address these specific challenges, offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate?
A1: Its primary application is as an electrophilic building block in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, allowing for the introduction of the (1-cyanocyclobutyl)methyl fragment into a wide range of molecules.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term storage (months to years), storing at -20 °C is advisable.[1] Tosylates, in general, are susceptible to hydrolysis, so exclusion of moisture is critical.
Q3: What are the main safety precautions to consider when handling this compound?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]
Q4: Is this compound soluble in common organic solvents?
A4: Based on structurally similar compounds, it is expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as polar aprotic solvents like methanol (MeOH).[1] Its solubility in non-polar solvents like hexanes or petroleum ether is likely to be limited. A clear understanding of solubility is crucial for choosing appropriate reaction and purification solvents.[3]
Troubleshooting Guide
This section delves into specific problems you may encounter during the synthesis, purification, and use of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Synthesis & Purification Challenges
Problem 1: Low yield during the tosylation of (1-cyanocyclobutyl)methanol.
-
Potential Cause 1: Incomplete reaction. The tosylation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol.
-
Optimize reaction time and temperature: While the reaction is typically initiated at 0 °C, allowing it to warm to room temperature and stir for several hours can drive it to completion.[4]
-
Reagent quality: Ensure the use of high-purity tosyl chloride and a dry, amine-free base (e.g., freshly distilled triethylamine or pyridine).
-
-
Potential Cause 2: Degradation of the product. The tosylate product can be sensitive to the reaction conditions.
-
Troubleshooting:
-
Control temperature: Avoid excessive heating, as this can promote side reactions.
-
Prompt workup: Upon reaction completion, proceed with the workup without delay to minimize exposure to the reaction mixture.
-
Problem 2: Presence of a significant amount of an unexpected, more polar byproduct during purification.
-
Potential Cause: Hydrolysis of the tosylate. Tosylates can be hydrolyzed back to the corresponding alcohol, especially in the presence of water during workup or purification.
-
Troubleshooting:
-
Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Careful workup: When quenching the reaction with water, perform the extraction promptly. Use a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by a brine wash to remove excess water from the organic layer.
-
Drying agent: Use an efficient drying agent like anhydrous sodium sulfate or magnesium sulfate to dry the organic extract before solvent evaporation.[4]
-
Problem 3: Difficulty in separating the product from unreacted tosyl chloride by column chromatography.
-
Potential Cause: Similar polarities. The product and tosyl chloride can have similar retention factors (Rf) on silica gel, making separation challenging.
-
Troubleshooting:
-
Optimize chromatography conditions:
-
Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., petroleum ether or hexanes) to a moderately polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation.[4]
-
Consider using a less polar solvent system to increase the separation between the slightly more polar tosylate and the less polar tosyl chloride.
-
-
Alternative workup: After the reaction, quenching with a dilute aqueous HCl solution can help remove the pyridine base. Subsequent washes with saturated sodium bicarbonate solution can help remove any remaining p-toluenesulfonic acid.[5]
-
Stability and Reactivity Issues
Problem 4: The compound decomposes upon storage, leading to inconsistent results.
-
Potential Cause 1: Hydrolysis. As mentioned, moisture can lead to the hydrolysis of the tosylate.
-
Troubleshooting:
-
Strict moisture exclusion: Store the compound in a desiccator over a drying agent. For long-term storage, consider sealing the container under an inert atmosphere.
-
-
Potential Cause 2: Thermal instability. While cyclobutane rings are generally stable at room temperature, they possess significant ring strain and can undergo thermal decomposition at elevated temperatures.[6][7]
-
Troubleshooting:
-
Avoid high temperatures: Do not expose the compound to high temperatures during storage or in subsequent reactions unless the reaction profile is known.
-
-
Potential Cause 3: Ring-opening of the cyclobutane. The strained cyclobutane ring can be susceptible to cleavage under certain conditions, such as strong acidic or basic conditions, or in the presence of certain nucleophiles.[7]
-
Troubleshooting:
-
Mindful reaction conditions: When using the tosylate in subsequent reactions, carefully consider the stability of the cyclobutane ring under the chosen conditions. Avoid harsh acidic or basic conditions if ring integrity is desired.
-
Problem 5: Unwanted side reactions involving the nitrile group.
-
Potential Cause: Reactivity of the nitrile. The nitrile group can undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions. It can also be reduced by strong reducing agents like lithium aluminum hydride.[8][9]
-
Troubleshooting:
-
pH control: Maintain a neutral or mildly basic pH during workup and subsequent reactions to prevent nitrile hydrolysis.
-
Reagent compatibility: Be mindful of the reagents used in subsequent steps. If a reduction is not desired, avoid strong reducing agents.
-
Experimental Protocols
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
This protocol is adapted from the synthesis of the analogous (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate and should be a good starting point.[4]
Materials:
-
(1-cyanocyclobutyl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1-cyanocyclobutyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2-1.5 eq) dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1-1.3 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether in DCM.
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-4 °C (short-term), -20 °C (long-term) | Prevents thermal degradation and hydrolysis.[1] |
| Reaction Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[4] |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the polar product from less polar impurities.[4] |
| Chromatography Eluent | Petroleum Ether/Dichloromethane Gradient | Provides good separation of the product from starting materials and byproducts.[4] |
Logical Relationships
Sources
- 1. 1-cyanocyclohexyl 4-methylbenzenesulfonate | CAS 90775-01-2 | Sun-shinechem [sun-shinechem.com]
- 2. A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. physchemres.org [physchemres.org]
- 4. 1-cyanocyclopropyl 4-methylbenzenesulfonate | 288569-60-8 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - post tosylation purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support center for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this key synthetic intermediate. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Section 1: Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
The successful synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is pivotal for subsequent applications. This section troubleshoots common issues encountered during the tosylation of (1-hydroxymethyl)cyclobutanecarbonitrile.
Frequently Asked Questions (FAQs)
Question 1: My tosylation of (1-hydroxymethyl)cyclobutanecarbonitrile is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in this tosylation reaction are a frequent challenge and can stem from several factors. The hydroxyl group of an alcohol is a poor leaving group, and its conversion to a tosylate is necessary for many subsequent reactions. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of p-toluenesulfonyl chloride (TsCl), typically 1.2 to 1.5 equivalents, to drive the reaction forward.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Presence of Water: Moisture is detrimental to tosylation reactions. Water can hydrolyze the tosyl chloride and the tosylate product, reducing your yield.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inadequate Base: A base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction.[1][3] Insufficient base can lead to a buildup of acid, which can cause side reactions. Use at least one equivalent of the base, and for less reactive alcohols, a stronger, non-nucleophilic base might be beneficial.
-
Suboptimal Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.[1][4] However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
Protocol for Tosylation of (1-hydroxymethyl)cyclobutanecarbonitrile:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Pyridine | DCM is a good, inert solvent. Pyridine can act as both the solvent and the base.[1] |
| Base | Pyridine or Triethylamine (1.5 eq.) | Neutralizes the HCl byproduct, driving the reaction to completion.[1] |
| Reagent | p-Toluenesulfonyl chloride (1.2 eq.) | Ensures complete conversion of the alcohol.[1] |
| Temperature | 0 °C to Room Temperature | Low temperature minimizes side reactions.[1] |
| Reaction Time | 4-12 hours | Monitor by TLC until the starting alcohol is consumed. |
Question 2: I am observing a significant amount of an unknown impurity in my crude (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. What could this be and how can I prevent its formation?
Answer: A common impurity is the corresponding alkyl chloride, formed by the displacement of the newly formed tosylate by the chloride ion generated from tosyl chloride.[4] This is an SN2 reaction that can compete with the desired tosylation.
To minimize the formation of this byproduct:
-
Maintain Low Temperatures: Performing the reaction at 0 °C or below significantly reduces the rate of the competing SN2 reaction.[4]
-
Control Reagent Addition: Add the tosyl chloride slowly to the solution of the alcohol and base. This keeps the concentration of tosyl chloride and the resulting chloride ion low at any given time.
-
Choice of Base: Using a bulkier base can sometimes help to disfavor the SN2 pathway.
Another potential impurity is the di-tosylated product if your starting material, (1-hydroxymethyl)cyclobutanecarbonitrile, was not pure and contained a diol impurity. Careful purification of the starting alcohol is crucial.
Section 2: Reactions of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
This tosylate is an excellent substrate for nucleophilic substitution and elimination reactions due to the tosylate group being an excellent leaving group.[3] This section will address common issues in these subsequent reactions.
Frequently Asked Questions (FAQs)
Question 3: I am attempting a nucleophilic substitution reaction with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, but I am getting a mixture of substitution and elimination products. How can I favor the substitution product?
Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[5][6] Several factors influence this competition:
-
Nature of the Nucleophile/Base:
-
Strong, non-bulky nucleophiles favor SN2. Examples include I⁻, CN⁻, N₃⁻.
-
Strong, bulky bases favor E2. Examples include potassium tert-butoxide (t-BuOK).
-
Weak bases/good nucleophiles also favor SN2.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. Therefore, running the reaction at the lowest feasible temperature is recommended.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to favor SN2 reactions.
Table for Favoring SN2 vs. E2:
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., NaCN, NaN₃) | Strong, bulky base (e.g., t-BuOK) |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or protic solvents can sometimes favor E2 |
Question 4: My reaction to displace the tosylate group is very slow or not proceeding at all. What are the possible reasons?
Answer: While the tosylate is an excellent leaving group, several factors can hinder the reaction:
-
Steric Hindrance: The cyclobutyl group, while not excessively bulky, can present some steric hindrance at the reaction center. Using a less sterically demanding nucleophile might be necessary.
-
Poor Nucleophile: The nucleophile you are using may not be strong enough. The strength of the nucleophile is critical for an efficient SN2 reaction.
-
Solvent Effects: The choice of solvent can dramatically affect the reaction rate. Ensure you are using an appropriate solvent that can dissolve both the substrate and the nucleophile and facilitate the SN2 mechanism.
-
Inactive Catalyst: If your reaction requires a catalyst (e.g., a phase-transfer catalyst), ensure it is active and used in the correct amount.
Question 5: I am using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in the synthesis of Lenvatinib, but the coupling reaction is giving a low yield. What are the critical parameters to control?
Answer: (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of the anticancer drug Lenvatinib. The crucial step involves the N-alkylation of an amine with this tosylate. Low yields in this step can be due to:
-
Base Selection: The choice of base is critical. A base that is strong enough to deprotonate the amine nucleophile but not so strong as to promote significant elimination is required. Bases like potassium carbonate or cesium carbonate are often employed.[7]
-
Reaction Temperature: As with other substitution reactions, temperature control is vital to minimize the competing E2 elimination.
-
Purity of Reactants: Ensure both the tosylate and the amine are of high purity, as impurities can interfere with the reaction.
Visualizing the Concepts
Reaction Workflow
Caption: Synthetic route and subsequent reactions of the tosylate.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common experimental issues.
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
- Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
-
PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
- American Chemical Society. (1980). Anomalous behavior of tosylates in elimination reactions. Journal of Organic Chemistry, 45(4), 748-749.
-
Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]
- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
-
Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 (isolated as mesylate) starting.... Retrieved from [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Reddit. (2022, April 6). Tosylate displacement reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. Retrieved from [Link]
-
coursecontent. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 7. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Solution
Welcome to the technical support guide for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (CAS 288569-60-8). As researchers and drug development professionals, you understand the critical importance of reagent integrity. This document provides in-depth, field-proven insights into the stability challenges of this potent alkylating agent and offers practical solutions to mitigate degradation, ensuring the reliability and reproducibility of your experiments.
The utility of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate lies in the exceptional leaving group ability of its tosylate moiety, making it a valuable intermediate in nucleophilic substitution reactions.[1][2] However, this inherent reactivity is also the primary source of its instability in solution. This guide explains the causal mechanisms behind its degradation and provides actionable protocols for its handling and storage.
Frequently Asked Questions (FAQs) on Stability
Q1: What makes (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate inherently unstable?
The instability of this compound is directly related to the chemical properties of the p-toluenesulfonate (tosylate) group. The tosylate anion is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonyl group and the aromatic ring.[2][3] This stability means that the carbon-oxygen bond of the ester is susceptible to cleavage, as the tosylate can readily depart as a stable, weakly basic anion.[2] Consequently, the molecule is a potent electrophile, prone to reacting with any available nucleophiles.
Caption: Resonance delocalization stabilizes the tosylate anion.
Q2: What are the primary chemical pathways through which this compound degrades in solution?
Understanding the degradation mechanisms is the first step toward preventing them. For a primary tosylate like this, two pathways are of primary concern:
-
Hydrolysis: In the presence of water, the compound can hydrolyze to form (1-cyanocyclobutyl)methanol and p-toluenesulfonic acid. This reaction can be catalyzed by both acidic and basic conditions and is a significant issue even in supposedly "anhydrous" solvents that have absorbed atmospheric moisture.[4][5]
-
Nucleophilic Substitution/Solvolysis: The compound is highly susceptible to SN2 reactions.[3][6] If the solvent is nucleophilic (e.g., methanol, ethanol), it will react directly with the compound in a process called solvolysis. Similarly, any nucleophilic impurities (e.g., amines, halides, hydroxide) present in the solution can readily displace the tosylate group.
Caption: Primary degradation routes for the tosylate compound.
Troubleshooting and Stabilization Guide
This section directly addresses common issues and provides solutions for enhancing the stability of your (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate solutions.
Q3: My downstream reaction yields are inconsistent. Could my tosylate solution be degrading?
Yes, this is a highly probable cause. Degradation of this starting material is a common source of poor or irreproducible yields.
Troubleshooting Steps:
-
Verify Purity: Before use, always verify the purity of your solution, especially if it has been stored for an extended period. Use the HPLC method described in Protocol 2 .
-
Use Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, adhere strictly to the conditions outlined below.
-
Review Storage Conditions: Cross-reference your current storage method with the recommendations in the table below. The choice of solvent and temperature are the most critical factors.
Q4: How do I select the optimal solvent to ensure maximum stability?
The choice of solvent is paramount. Avoid all protic and nucleophilic solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Optimal | Acetonitrile (ACN), Dichloromethane (DCM) | Aprotic and relatively non-nucleophilic. They provide good solubility without participating in degradation reactions. |
| Acceptable | Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Aprotic, but THF can contain peroxide impurities if not stored properly, which could lead to side reactions. Use freshly distilled THF. |
| Avoid | Water, Methanol (MeOH), Ethanol (EtOH) | Protic and nucleophilic. These will actively degrade the compound via hydrolysis and solvolysis.[5] |
| Use with Caution | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that can accelerate SN2 reactions.[7] While they may not be nucleophilic themselves, they will accelerate degradation if any nucleophilic impurities are present. |
Key Takeaway: Always use anhydrous grade solvents from a freshly opened bottle or that have been properly dried to minimize water content.
Q5: What are the ideal temperature and atmospheric conditions for storage?
Temperature:
-
Short-term ( < 1 week): Store solutions at 2-8°C.
-
Long-term ( > 1 week): Store solutions frozen at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Atmosphere:
-
Store both the solid compound and its solutions under an inert atmosphere, such as Nitrogen (N₂) or Argon (Ar) . This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Q6: Does the pH of my solution matter?
Absolutely. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of sulfonate esters.[8][9]
-
Recommendation: Maintain solutions at a neutral pH. If your experimental conditions require a buffer, ensure it is non-nucleophilic. Avoid common buffers like phosphate or acetate if they will be in prolonged contact with the tosylate. Buffers like MES or HEPES may be suitable, but compatibility should be tested.
Experimental Protocols for Stability Management
Adherence to rigorous experimental protocols is a self-validating system for ensuring the integrity of your reagents.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes exposure to atmospheric moisture during preparation.
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate solid
-
Anhydrous solvent (e.g., Acetonitrile)
-
Oven-dried glassware (e.g., volumetric flask, vials)
-
Syringes and needles
-
Inert gas source (N₂ or Ar) with a manifold
Procedure:
-
Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
-
Place the calculated amount of the solid tosylate into the volumetric flask.
-
Seal the flask with a rubber septum and purge with inert gas for 5-10 minutes.
-
Using a syringe, add the anhydrous solvent to the flask to just under the final volume mark.
-
Gently swirl the flask under the inert atmosphere until the solid is completely dissolved.
-
Add the final volume of solvent to reach the calibration mark.
-
Using a clean, dry syringe, transfer the stock solution into smaller, pre-dried vials suitable for single use.
-
Purge the headspace of each vial with inert gas before sealing tightly.
-
Label and store immediately at the recommended temperature (-20°C for long-term).
Protocol 2: HPLC Method for Stability Monitoring
This method allows for the quantification of the parent compound and its primary hydrolytic degradant, (1-cyanocyclobutyl)methanol.
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Elution Profile:
| Compound | Expected Retention Time (Approx.) | Rationale |
| (1-cyanocyclobutyl)methanol | ~4-6 minutes | More polar, elutes earlier from the reverse-phase column. |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | ~10-12 minutes | Less polar due to the large tosylate group, stronger retention on the C18 phase. |
By integrating the peak areas, you can calculate the percent purity and monitor its decrease over time, providing empirical data on the stability of your solution under your specific storage conditions.
Troubleshooting Workflow
Use this logic diagram to diagnose and resolve stability-related issues.
Caption: A logical workflow for troubleshooting stability issues.
By implementing these scientifically grounded storage and handling procedures, you can significantly increase the stability and shelf-life of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, leading to more reliable and reproducible scientific outcomes.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
MDPI. (2017). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]
-
ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
ResearchGate. (2017). Method Development for Synthesizing Allylic Tosylates. [Link]
-
PubMed Central (PMC). (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. [Link]
-
CP Lab Safety. (n.d.). (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. [Link]
-
National Institutes of Health (NIH). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. [Link]
-
PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. [Link]
-
Oxford Academic. (1981). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulphonyl chloride. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
-
RSC Publishing. (n.d.). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
Sources
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- 5. enovatia.com [enovatia.com]
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- 8. pqri.org [pqri.org]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of tosylate-containing byproducts from reactions utilizing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. As a potent alkylating agent, this reagent is invaluable for introducing the cyanocyclobutylmethyl moiety into a variety of molecular scaffolds. However, the departure of the highly stable p-toluenesulfonate (tosylate) leaving group necessitates robust purification strategies to ensure the isolation of pure target compounds.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only follow protocols but also to adapt them to your unique chemical context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary tosylate-containing byproducts I should expect, and why are they problematic?
When (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is used in a nucleophilic substitution reaction, the tosylate group is displaced as the p-toluenesulfonate anion (TsO⁻). Depending on the reaction conditions and workup, this can exist in your crude product mixture as:
-
p-Toluenesulfonic acid (TsOH): A strong organic acid that can complicate subsequent reaction steps or degrade acid-sensitive products.
-
Tosylate salts: If a base is used in the reaction (e.g., pyridine, triethylamine), the byproduct will be the corresponding ammonium tosylate salt. During an aqueous workup, this can be converted to other salts (e.g., sodium tosylate). These salts can sometimes be difficult to separate from the desired product, especially if the product itself has some water solubility or is also a salt.
The primary challenge with these byproducts is their polarity and potential solubility in both aqueous and organic phases, which can lead to contamination of the final product.
Q2: My initial aqueous workup isn't completely removing the tosylate byproducts. What am I doing wrong and how can I improve it?
This is a very common issue. A simple water wash is often insufficient because p-toluenesulfonic acid is a strong acid and can remain in the organic layer, especially in more polar solvents like ethyl acetate. The key is to convert the acidic byproduct into a highly water-soluble salt.
Core Principle: The most effective method is to wash the organic layer with a mild aqueous base. This deprotonates the sulfonic acid, forming the corresponding salt (e.g., sodium p-toluenesulfonate), which is highly soluble in the aqueous layer and thus easily separated.
Troubleshooting Workflow: Basic Aqueous Wash
Caption: Workflow for an effective basic aqueous workup.
Detailed Protocol: Optimized Basic Aqueous Workup
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break up any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Final Steps: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be substantially free of tosylate byproducts.
Q3: My product is sensitive to base. What are my options for removing p-toluenesulfonic acid?
If your product contains base-sensitive functional groups (e.g., certain esters that could hydrolyze), a strong basic wash is not ideal. Here are some alternatives:
-
Solid-Supported Scavengers: Use a solid-supported base, such as an amine-functionalized silica gel or a basic resin (e.g., carbonate resin).[1][2] These scavengers will neutralize the p-toluenesulfonic acid, and because they are solids, they can be easily removed by simple filtration.
Protocol: Using a Basic Scavenger Resin
-
Dilute your crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Add the basic scavenger resin (e.g., SiliaBond Carbonate) in a 2-4 fold excess relative to the amount of tosylate byproduct.
-
Stir the slurry at room temperature for 1-4 hours. You can monitor the removal of the acidic byproduct by TLC.
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Careful Chromatography: Flash column chromatography can be used to separate your product from the highly polar p-toluenesulfonic acid. The acid will typically stick to the silica gel baseline, allowing your less polar product to elute.
Q4: After the workup, I still see impurities. How can I achieve high purity for my final compound?
For drug development applications, very high purity is often required. After an initial workup, further purification is usually necessary. The two most common and effective methods are flash column chromatography and recrystallization.
Method 1: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3][4]
Key Considerations:
| Parameter | Recommendation for Separating Tosylate Byproducts | Rationale |
| Stationary Phase | Standard Silica Gel (SiO₂) | p-Toluenesulfonic acid and its salts are highly polar and will have a very strong affinity for the polar silica surface, resulting in low Rf values. |
| Mobile Phase | Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). | Your desired product, being a substituted cyanocyclobutane derivative, is likely to be significantly less polar than the tosylate byproducts. This polarity difference is what allows for effective separation. |
| TLC Analysis | Develop a TLC system where your product has an Rf of ~0.3. | An Rf in this range typically provides the best separation during column chromatography.[3] The tosylate byproduct should remain at the baseline (Rf ≈ 0). |
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point for many organic molecules is a mixture of hexanes and ethyl acetate. Adjust the ratio until your desired product has an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar component of your mobile phase or by dry packing.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be added to the top of the packed column.
-
Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions. Start with the determined solvent system and you can gradually increase the polarity if needed to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Recrystallization
If your final product is a solid, recrystallization can be an extremely effective method for achieving high purity.[5][6]
Core Principle: This technique relies on the differences in solubility between your desired compound and the impurities in a chosen solvent at different temperatures. The ideal scenario is that your product is highly soluble in the hot solvent but poorly soluble at cold temperatures, while the tosylate impurities remain soluble even when cold.
Recrystallization Workflow
Caption: Step-by-step workflow for purification by recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Good candidates include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Test small amounts to find a solvent that dissolves your product when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By applying these principles and protocols, you can effectively troubleshoot the removal of tosylate byproducts and achieve the high level of purity required for your research and development endeavors.
References
-
D. L. Pavia, G. M. Lampman, G. S. Kriz, R. G. Engel, A Microscale Approach to Organic Laboratory Techniques, 6th ed. Cengage Learning, 2016 . [Link]
-
W. C. Still, M. Kahn, A. Mitra, Rapid chromatographic technique for preparative separations with moderate resolution, J. Org. Chem. 1978 , 43 (14), 2923–2925. [Link]
-
Chemistry LibreTexts, Recrystallization. [Link]
-
Master Organic Chemistry, Tosylates And Mesylates. [Link]
-
University of Rochester, Department of Chemistry, Chromatography: How to Run a Flash Column. [Link]
-
Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biotage, Successful flash chromatography. [Link]
Sources
Optimizing solvent choice for reactions with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Welcome to the technical support guide for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions, with a specific focus on solvent selection. We will explore the unique reactivity of this substrate and provide actionable troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the substrate and the general principles governing its reactivity.
Q1: What is (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and what are its primary applications?
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (CAS No. 288569-60-8) is a valuable organic building block.[1][2] Its structure consists of a cyclobutane ring functionalized with both a cyano group and a methyl tosylate group. The key feature is the tosylate (-OTs), which is an excellent leaving group in nucleophilic substitution reactions.[3] This makes the compound an effective electrophile for introducing the 1-cyanocyclobutylmethyl moiety into a target molecule, a structure of interest in medicinal chemistry and materials science.
Q2: What makes the tosylate group an excellent leaving group?
The effectiveness of a leaving group is determined by its stability once it has departed from the substrate. The p-toluenesulfonate (tosylate) anion is exceptionally stable for two main reasons:
-
Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms and the aromatic ring of the sulfonate group.
-
Low Basicity: It is the conjugate base of a very strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). Good leaving groups are weak bases.[3]
This high stability significantly lowers the activation energy for substitution reactions compared to substrates with poor leaving groups like alcohols (-OH).[3]
Q3: How does solvent choice fundamentally impact a substitution reaction (SN1 vs. SN2)?
Solvents play a critical role beyond simply dissolving reactants; they can actively influence the reaction mechanism and rate.[4]
-
SN2 Reactions: These reactions involve a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This mechanism is favored by polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone).[5][6] These solvents can dissolve ionic nucleophiles but do not strongly solvate the anion through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[7][8]
-
SN1 Reactions: These proceed through a two-step mechanism involving the formation of a carbocation intermediate. They are favored by polar protic solvents (e.g., water, methanol, ethanol).[6][9] These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and strong dipole interactions, thus lowering the energy of the rate-determining step.[9]
For (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, which is a primary tosylate, the SN2 pathway is strongly preferred .
Solvent Selection Guide for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
The primary challenge with this substrate is not its electronic profile but its steric hindrance. The carbon bearing the tosylate is primary, but the adjacent (beta) carbon is a quaternary center. This "neopentyl-like" structure severely hinders the backside attack required for an SN2 reaction, making reactions unusually slow.[10][11] Therefore, solvent choice is paramount to maximizing the reactivity of the nucleophile.
Solvent Properties and Recommendations Table
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly Recommended. Excellent solvating power for a wide range of nucleophiles. Its high polarity and aprotic nature maximize nucleophile reactivity, which is crucial for this sterically hindered substrate.[12] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Highly Recommended. Similar to DMSO, DMF is an excellent choice for promoting SN2 reactions. It effectively solvates cations while leaving the anionic nucleophile highly reactive.[6][12] |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good Choice. A common solvent for SN2 reactions. Its lower boiling point can be advantageous for easier removal post-reaction, but it may require sealed-tube conditions for higher-temperature reactions. |
| Acetone | Polar Aprotic | 21 | 56 | Acceptable for reactive nucleophiles. While it is a polar aprotic solvent, its lower polarity makes it less effective at dissolving some salt-based nucleophiles. Its very low boiling point limits the reaction temperature.[6] |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.6 | 66 | Use with caution. Generally not polar enough to facilitate SN2 reactions with ionic nucleophiles unless phase-transfer catalysts are used. May be suitable for reactions with neutral nucleophiles. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 33 / 24 | 65 / 78 | Not Recommended for SN2. These solvents will form a hydrogen-bond "cage" around the nucleophile, drastically reducing its reactivity (nucleophilicity) and slowing the already difficult SN2 reaction.[4][5] They may promote competing SN1/E1 pathways or solvolysis. |
| Dichloromethane (DCM) | Borderline Polar Aprotic | 9.1 | 40 | Not Recommended for SN2. While useful for extractions and chromatography[13], DCM is generally not polar enough to support SN2 reactions with charged nucleophiles. |
| Toluene / Hexanes | Nonpolar | 2.4 / 1.9 | 111 / 69 | Unsuitable. Reactants, particularly ionic nucleophiles, will not dissolve.[6] |
Solvent Selection Workflow
This flowchart provides a logical path for choosing the optimal solvent for your reaction.
Caption: Decision workflow for solvent selection.
Troubleshooting Guide
This section addresses common problems encountered during experiments with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Q4: My reaction is extremely slow or appears to have failed. What is the most likely cause and how can I fix it?
Primary Cause: Severe steric hindrance. The substrate is a neopentyl-type electrophile, where the carbon adjacent to the reaction center is quaternary. This bulkiness physically blocks the nucleophile's required backside attack for the SN2 mechanism, leading to exceptionally slow reaction rates.[10][14]
Solutions:
-
Optimize Your Solvent: Switch to DMSO or DMF. These are the best solvents for accelerating SN2 reactions.[6][12] Their ability to leave nucleophiles "un-caged" provides the maximum possible reactivity boost needed to overcome the steric barrier.[8]
-
Increase Reaction Temperature: Due to the high activation energy, significant thermal energy is required. Take advantage of the high boiling points of DMF (153 °C) and DMSO (189 °C). Reactions that are sluggish at 80 °C may proceed smoothly at 120-140 °C. Always monitor for potential decomposition of your starting material or product at elevated temperatures.
-
Use a More Potent Nucleophile: If possible, switch to a more reactive nucleophile. For example, iodide is a better nucleophile than bromide or chloride.[15]
-
Check Reactant Solubility: Ensure both your substrate and nucleophile are fully dissolved. If you see suspended solids, the reaction is likely limited by the dissolution rate. DMSO is particularly effective at dissolving a wide range of organic molecules and inorganic salts.[16]
Q5: My yield is low, and I've isolated an unexpected byproduct. What could it be?
Primary Cause: Competing E2 elimination. If your nucleophile is also a strong base (e.g., alkoxides like CH3O-, hydroxide OH-), it can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct instead of the desired substitution product.[12] Elimination reactions are also favored by heat, which is often required for this substrate.[12]
Solutions:
-
Choose a Less Basic Nucleophile: Whenever possible, use a nucleophile that is a weak base. Good examples include azide (N3-), cyanide (CN-), thiolate (RS-), or halides (I-, Br-).[12]
-
Control the Temperature: While heat is needed to drive the SN2 reaction, excessive temperatures can favor elimination over substitution. Find the lowest temperature at which the substitution reaction proceeds at a reasonable rate.
-
Avoid Bulky Bases: If elimination is the desired outcome, use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). If substitution is desired, avoid such reagents.
Q6: I am concerned about potential rearrangement of the cyclobutyl ring. Is this a valid concern?
Primary Cause: Carbocation formation. Rearrangement is a hallmark of reactions proceeding through a carbocation intermediate (SN1 mechanism). While a primary tosylate is highly unlikely to undergo an SN1 reaction, forcing conditions could potentially induce this pathway. The resulting primary carbocation could then rearrange via ring expansion to a more stable cyclopropylcarbinyl or cyclopentyl cation.
Solutions:
-
Strictly Adhere to SN2 Conditions: To completely avoid rearrangement, you must prevent the formation of a carbocation. This is best achieved by using:
-
A strong, high-concentration nucleophile.
-
A polar aprotic solvent (DMSO, DMF).
-
-
Avoid Polar Protic Solvents: Do not use solvents like methanol, ethanol, or water. These solvents stabilize carbocations and will encourage the SN1 pathway, making rearrangement a significant risk.[6][9]
Experimental Protocol: Example SN2 Reaction
This protocol describes a general procedure for the substitution of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with sodium azide.
Objective: To synthesize (1-Azidomethyl)-1-cyanocyclobutane.
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (e.g., 2.51 g, 10 mmol) and sodium azide (e.g., 0.98 g, 15 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 40 mL) to the flask. Stir the mixture to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-100 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction may be slow and could require several hours to overnight for completion.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure (1-Azidomethyl)-1-cyanocyclobutane.
References
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
-
All About Tosylates and Mesylates. (2015). Master Organic Chemistry. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, min 97%, 100 mg. (n.d.). CP Lab Safety. [Link]
-
Tosylate Reactions [Organic Chemistry] Smith 2018. (2018). YouTube. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Tosylate displacement reaction. (2024). Reddit. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
The Most Annoying Exceptions in Org 1 (Part 2). (2011). Master Organic Chemistry. [Link]
- Method for preparing methyl benzenesulfonate. (n.d.).
-
How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. (2016). Stack Exchange. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. [Link]
-
Substitution Reactions of Neopentyl Halides. (2019). YouTube. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]
-
SN2 Reactions of Allylic Halides and Tosylates. (2020). Chemistry LibreTexts. [Link]
- Synthesizing process of 4-methyl sodium benzene sulphinate. (n.d.).
-
4-Hydroxybutyl 4-methylbenzenesulfonate. (n.d.). PubChem. [Link]
-
Cyclobutyl 4-methylbenzene-1-sulfonate. (n.d.). PubChem. [Link]
-
CID 21711137. (n.d.). PubChem. [Link]
Sources
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- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
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- 16. physchemres.org [physchemres.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Executive Summary
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise installation of molecular fragments is paramount. Alkylating agents are the workhorses of this endeavor, and the choice of agent can dictate the success or failure of a synthetic campaign. This guide provides an in-depth comparison of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a specialized alkylating agent, with its more common congeners: the corresponding mesylate, bromide, and iodide. We will explore the nuances of reactivity, stability, and synthetic accessibility, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications. The (1-cyanocyclobutyl)methyl moiety is of particular interest due to the prevalence of cyclobutane rings in medicinal chemistry, where they serve to improve metabolic stability, reduce planarity, and act as bioisosteres.[1]
Introduction: The Role of the Leaving Group
The efficacy of an alkylating agent, R-X, in a nucleophilic substitution reaction (S_N2) is fundamentally governed by the nature of the leaving group (X). An ideal leaving group is one that is a weak base, meaning it is stable on its own after departing with the electron pair from the R-X bond.[2] The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is a relatively weak acid, making the hydroxide ion a strong base.[3]
To overcome this, chemists convert alcohols into esters of strong acids, such as sulfonic acids. The resulting sulfonate esters, like tosylates (-OTs) and mesylates (-OMs), possess excellent leaving groups because their corresponding conjugate acids (p-toluenesulfonic acid and methanesulfonic acid) are very strong acids.[4][5] This conversion transforms a reluctant alcohol into a highly reactive electrophile, primed for substitution.[6][7]
This guide focuses on alkylating agents designed to introduce the (1-cyanocyclobutyl)methyl group, a valuable building block in drug discovery.[1] We will compare the performance of the tosylate derivative with other common activating groups.
The Contenders: A Comparative Overview
We will evaluate four primary alkylating agents for the introduction of the (1-cyanocyclobutyl)methyl group:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (The Tosylate, 1)
-
(1-Cyanocyclobutyl)methyl methanesulfonate (The Mesylate, 2)
-
1-(Bromomethyl)-1-cyanocyclobutane (The Bromide, 3)
-
1-(Iodomethyl)-1-cyanocyclobutane (The Iodide, 4)
The fundamental difference lies in the leaving group: tosylate (TsO⁻), mesylate (MsO⁻), bromide (Br⁻), and iodide (I⁻).
The rate of an S_N2 reaction is directly proportional to the ability of the leaving group to stabilize a negative charge. A common proxy for this is the acidity of the conjugate acid (H-X). The stronger the acid, the weaker the conjugate base, and the better the leaving group.[2]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ≈ -9.5[8][9] | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ≈ -9.0[8][9] | Very Good |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ≈ -2.8[3][10] | Excellent |
| Mesylate (MsO⁻) | Methanesulfonic Acid (MsOH) | ≈ -1.9 | Excellent |
Note: pKa values can vary slightly depending on the solvent and measurement method.
As the data indicates, HI and HBr are stronger acids than TsOH and MsOH, suggesting that iodide and bromide are, in principle, better leaving groups. However, sulfonate esters like tosylates are exceptionally effective and often considered to have reactivity on the same order as alkyl iodides.[11] Kinetic studies on sterically hindered neopentyl systems have shown that iodide and bromide can be more reactive than tosylate and mesylate in nucleophilic substitution reactions.[12]
The exceptional ability of tosylates and mesylates stems from the extensive resonance delocalization of the negative charge across the sulfonyl group, which makes the departing anion very stable.[5]
From a practical standpoint, the physical state and stability of the alkylating agent are crucial.
| Compound | Abbreviation | Typical Physical State | Stability |
| (1-Cyanocyclobutyl)methyl Tosylate | R-OTs | Crystalline Solid | High thermal and shelf stability. Not sensitive to light. |
| (1-Cyanocyclobutyl)methyl Mesylate | R-OMs | Often an oil or low-melting solid | Generally good, but can be less crystalline and potentially more reactive than tosylates. |
| 1-(Bromomethyl)-1-cyanocyclobutane | R-Br | Liquid or low-melting solid | Can be sensitive to light and moisture, potentially leading to decomposition over time. |
| 1-(Iodomethyl)-1-cyanocyclobutane | R-I | Liquid or low-melting solid | Generally the least stable; sensitive to light and can decompose, releasing I₂. Often prepared fresh. |
Key Insight: Tosylates offer a significant advantage in handling and long-term storage.[11] As crystalline solids, they are easier to weigh and purify by recrystallization compared to the corresponding halides, which are often liquids or low-melting solids requiring distillation or chromatography.
Head-to-Head Performance in a Model S_N2 Reaction
To provide a quantitative comparison, we consider a model S_N2 reaction: the alkylation of sodium azide. This reaction is chosen for its reliability and the strong nucleophilicity of the azide ion.
Reaction: R-X + NaN₃ → R-N₃ + NaX
| Alkylating Agent (R-X) | Leaving Group | Relative Rate (approx.) | Typical Yield (%) | Comments |
| R-I | I⁻ | ~30,000 | >95% | Highest reactivity, but reagent stability is a concern. |
| R-OTs | TsO⁻ | ~15,000 | >95% | Excellent reactivity and stability, making it a reliable choice.[13] |
| R-Br | Br⁻ | 1,000 | 90-95% | Good reactivity, a common and cost-effective choice. |
| R-OMs | MsO⁻ | ~10,000 | >95% | Similar to tosylate, but the smaller mesyl group can be advantageous in sterically hindered cases. |
Relative rates are generalized for S_N2 reactions and can vary based on substrate and conditions.
Synthetic Accessibility and Strategic Choice
The choice of an alkylating agent is also a strategic one, often dictated by the synthetic route.
Caption: Decision workflow for activating (1-Cyanocyclobutyl)methanol.
-
Sulfonates (Tosylate/Mesylate): Prepared in one step from the parent alcohol using tosyl chloride (TsCl) or mesyl chloride (MsCl) and a base like pyridine.[4][6] This method is highly reliable and preserves the stereochemistry of the alcohol center.[4]
-
Halides (Bromide/Iodide): The bromide can be synthesized from the alcohol using reagents like PBr₃ or the Appel reaction. The iodide is often best prepared from the bromide or tosylate via the Finkelstein reaction (e.g., with NaI in acetone), which is an equilibrium process driven by the precipitation of NaCl or NaOTs.[16]
Experimental Protocols
This protocol details the conversion of the precursor alcohol to the target tosylate, a foundational step for its use as an alkylating agent.
Reaction Mechanism:
Caption: Mechanism for the formation of a tosylate from an alcohol.
Procedure:
-
To a stirred solution of (1-cyanocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure tosylate.
This protocol provides a framework for comparing the alkylating efficiency of the tosylate (1) and the bromide (3).
Procedure:
-
In separate, identical flasks, add 4-methoxyphenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) to dimethylformamide (DMF, 0.5 M).
-
Stir the mixtures at room temperature for 15 minutes to form the potassium phenoxide salt.
-
To one flask, add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.1 eq.).
-
To the second flask, add 1-(Bromomethyl)-1-cyanocyclobutane (1.1 eq.).
-
Heat both reactions to 60 °C and monitor their progress every hour using TLC or LC-MS.
-
Record the time to completion for each reaction.
-
Upon completion, cool the mixtures to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography and calculate the isolated yield for each reaction, allowing for a direct comparison of efficiency.
Conclusion and Recommendations
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate stands out as a premier alkylating agent that offers a compelling balance of properties for the modern synthetic chemist.
-
For Reactivity: While the corresponding iodide may exhibit the fastest reaction kinetics, the tosylate's reactivity is exceptionally high and sufficient for the vast majority of nucleophiles.[12][15]
-
For Stability and Handling: The tosylate is unequivocally superior to its halide counterparts. Its nature as a stable, crystalline solid simplifies purification, storage, and handling, which is a significant advantage in both academic and industrial settings.[11]
-
For Synthetic Strategy: The direct and high-yielding conversion from the parent alcohol makes the tosylate an efficient and reliable intermediate. It avoids the often harsher conditions required for halide formation and the extra step needed for the Finkelstein reaction to produce the iodide.
Recommendation: For researchers and drug development professionals seeking a robust, reliable, and highly effective method for introducing the (1-cyanocyclobutyl)methyl moiety, the tosylate derivative is the recommended choice. It represents the optimal intersection of reactivity, stability, and ease of use, ensuring reproducibility and high yields in complex synthetic sequences.
References
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Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]
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Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]
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A Senior Application Scientist's Guide to Spirocyclization: Evaluating Alternatives to (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: The Strategic Value of Spirocycles in Modern Chemistry
Spirocycles, molecular architectures featuring two rings sharing a single carbon atom, are of immense strategic importance in medicinal chemistry and materials science. Their inherent three-dimensionality and conformational rigidity offer a powerful tool for exploring chemical space, often leading to compounds with enhanced metabolic stability, binding affinity, and novel pharmacological profiles.[1] The construction of the spiro-cyclobutane motif, a strained yet valuable scaffold, presents a unique synthetic challenge.
A cornerstone reagent for installing this motif is (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate . This molecule serves as a potent electrophile, leveraging the exceptional leaving group ability of the tosylate anion to facilitate intramolecular SN2 reactions, thereby forming the spirocyclic core. While effective, this classical approach is not universally optimal. Factors such as precursor availability, substrate sensitivity to strong bases, desired stereochemistry, and overall step economy necessitate a broader understanding of alternative synthetic strategies. This guide provides a comparative analysis of viable alternatives to this benchmark reagent, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate method for their specific synthetic goals.
The Benchmark: Intramolecular Alkylation via Sulfonate Displacement
The use of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and its analogues represents the most direct and classical approach to spiro-cyclobutane synthesis. The underlying principle is the intramolecular alkylation of a nucleophile.
Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. A substrate containing a nucleophilic center (e.g., a deprotonated active methylene group like a malonate or an indene-1,3-dione) is treated with a base to generate the corresponding anion.[2] This anion then attacks the primary carbon of the cyclobutylmethyl moiety, displacing the tosylate group. The tosylate is an ideal leaving group because the negative charge of the resulting anion is highly stabilized through resonance across the sulfonate group.[3] This makes the parent sulfonic acid (p-toluenesulfonic acid) very strong (pKa ≈ -2.8), and consequently, its conjugate base is very weak and stable.[2]
The choice of tosylate is a deliberate one; it converts a poorly reactive alcohol precursor into a highly reactive electrophile without altering the stereochemistry at the reacting carbon and under conditions that are typically milder than those required for generating alkyl halides from alcohols.[3]
Figure 1: General workflow for spirocyclization via SN2 displacement of a tosylate.
Comparative Analysis of Alternative Reagents and Methodologies
While the tosylate method is robust, several alternative strategies offer distinct advantages in terms of reactivity, accessibility of starting materials, or reaction conditions.
Alternative 1: Variation of the Leaving Group (e.g., Halides)
The most direct alternative to the tosylate is to replace it with another competent leaving group, such as a bromide or iodide.
-
Rationale: (1-Cyanocyclobutyl)methyl bromide can be prepared from the corresponding alcohol using reagents like PBr₃ or CBr₄/PPh₃. Halides, particularly bromide and iodide, are excellent leaving groups and can participate in identical SN2-type spirocyclization reactions.
-
Expertise & Causality: The choice between a tosylate and a halide often comes down to practical considerations. Tosylates are frequently crystalline, making them easy to purify. However, the tosylation step adds to the synthetic sequence. Direct conversion of an alcohol to a bromide can be more atom-economical. In terms of reactivity, the general order for SN2 reactions is I > Br > OTs ≈ OMs > Cl.[4] While tosylate is an excellent leaving group, bromide can sometimes be more reactive in SN2 reactions on sterically hindered centers due to subtle electronic and steric factors.[5]
-
Trustworthiness: The outcome is highly predictable, following established SN2 principles. The main competing pathway is E2 elimination, which is generally disfavored for primary substrates unless a very strong, sterically hindered base is used.
Table 1: Comparison of Leaving Groups for Intramolecular Alkylation
| Leaving Group | Precursor | Relative Reactivity (SN2) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Tosylate (-OTs) | Alcohol + TsCl | Excellent | Often crystalline, stable, well-behaved | Requires extra tosylation step |
| Mesylate (-OMs) | Alcohol + MsCl | Excellent (similar to OTs) | Similar to tosylate, MsCl is less expensive | Less frequently crystalline than tosylates |
| Bromide (-Br) | Alcohol + PBr₃/CBr₄ | Very Good to Excellent | Often a one-step conversion from alcohol | Can be more prone to side reactions; PBr₃ is corrosive |
| Iodide (-I) | Bromide/Chloride + NaI | Highest | Most reactive leaving group | Precursors can be less stable; NaI Finkelstein reaction adds a step |
Alternative 2: Phase-Transfer Catalysis with Dihaloalkanes
This strategy builds the cyclobutane ring from a non-cyclobutane precursor, offering a completely different synthetic logic.
-
Rationale: Instead of attaching a pre-formed cyclobutane unit, this method constructs it in situ. A nucleophilic substrate, such as indene-1,3-dione, is doubly alkylated with a 1,3-dihaloalkane (e.g., 1,3-dibromopropane).[6]
-
Expertise & Causality: The key challenge is that the nucleophile and the alkylating agent reside in immiscible aqueous and organic phases. A phase-transfer catalyst (PTC), typically a quaternary ammonium salt, solves this by forming a lipophilic ion pair with the deprotonated nucleophile, shuttling it into the organic phase to react with the dihalide.[7] This method avoids the need for anhydrous solvents and strong, hazardous bases like NaH.
-
Trustworthiness: The reaction is reliable, but the efficiency depends on the catalyst's ability to facilitate the transfer. Yields can be high, and the conditions are often milder than traditional methods.
Alternative 3: [2+2] Cycloaddition
Cycloaddition offers a powerful and convergent route to the cyclobutane core.
-
Rationale: A [2+2] cycloaddition involves the reaction of two molecules containing double bonds (or a ketene and an alkene) to form a four-membered ring.[5] To form a spirocycle, one of the components would typically be an exocyclic alkene (e.g., methylenecyclohexane).
-
Expertise & Causality: The reaction can be initiated thermally or photochemically. A common and effective variant is the reaction of an alkene with a ketene (generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine).[8] Lewis acid catalysis can also promote these reactions, allowing them to proceed under milder conditions.[9] This approach is fundamentally different as it forms two new C-C bonds in a single step, offering high efficiency.
-
Trustworthiness: The regiochemistry and stereochemistry of the cycloaddition must be carefully considered, but the method is well-established for the synthesis of a wide variety of cyclobutane structures.
Alternative 4: Ring Expansion Reactions
Ring expansion strategies provide an elegant, albeit more complex, pathway to spiro-cyclobutanes.
-
Rationale: Reactions like the Tiffeneau–Demjanov rearrangement can be used to expand a smaller ring into a cyclobutane.[10] This typically involves the treatment of a 1-(aminomethyl)cyclopropanol with nitrous acid.
-
Expertise & Causality: The primary amine is converted to an unstable diazonium salt, which readily loses N₂ gas to form a primary carbocation.[11] This highly unstable carbocation immediately rearranges, driven by the relief of the significant ring strain in the adjacent cyclopropyl ring. A C-C bond from the cyclopropane migrates, expanding the ring to a more stable cyclobutyl carbocation, which is then trapped by water to yield a cyclobutanone.[12] This ketone can then be further functionalized.
-
Trustworthiness: While powerful, these rearrangements can sometimes lead to mixtures of products if different migratory pathways are possible. However, when applied to symmetrical or carefully designed substrates, they can be highly effective.
Figure 2: Conceptual overview of three distinct alternative strategies for spiro-cyclobutane synthesis.
Experimental Data and Protocols
The following sections provide detailed, step-by-step methodologies and comparative data for the benchmark reaction and its key alternatives.
Protocol 1: Benchmark Spirocyclization using an Alkyl Tosylate
This protocol describes the synthesis of a spiro-cyclobutane via intramolecular alkylation of diethyl malonate, a representative active methylene compound.
-
Step 1: Deprotonation. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C. A solution of diethyl malonate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes.
-
Step 2: Alkylation. A solution of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at room temperature.
-
Step 3: Reaction. The reaction is heated to reflux (approx. 66 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Step 4: Workup and Purification. The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the spirocyclic product.
Protocol 2: Alternative via Phase-Transfer Catalysis
This protocol details the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione.[6]
-
Step 1: Phase Preparation. In a 250 mL three-necked flask equipped with a mechanical stirrer and condenser, indene-1,3-dione (1.0 eq, e.g., 0.0068 mol), potassium hydroxide (KOH, approx. 25 eq) dissolved in deionized water (e.g., 30 mL), the phase-transfer catalyst (e.g., 1,3,5-tribenzyl-1,3,5-triethyl-1,3,5-triazinane-1,3,5-triium tribromide, MPTC, catalytic amount, e.g., 0.5 g), and an internal standard (e.g., biphenyl) are added.
-
Step 2: Addition of Organic Phase. To this aqueous mixture, a solution of 1,3-dibromopropane (1.2 eq) in chlorobenzene (e.g., 30 mL) is added.
-
Step 3: Reaction. The biphasic mixture is stirred vigorously (e.g., 600 rpm) and heated to 45 °C. The reaction progress is monitored by taking aliquots from the organic layer and analyzing by GC.
-
Step 4: Workup and Purification. Upon completion, the stirring is stopped, and the phases are allowed to separate. The organic layer is collected, washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by recrystallization or column chromatography.
Protocol 3: Alternative via [2+2] Ketene Cycloaddition
This protocol outlines a general procedure for the Lewis acid-promoted cycloaddition of a ketene to an alkene.[9]
-
Step 1: Reagent Preparation. In a flame-dried flask under an inert atmosphere, the alkene (e.g., methylenecyclohexane, 1.5 eq) is dissolved in a dry, non-coordinating solvent like dichloromethane (CH₂Cl₂) and cooled to -78 °C.
-
Step 2: Ketene Generation and Cycloaddition. In a separate flask, a solution of an acyl chloride (e.g., diphenylacetyl chloride, 1.0 eq) in CH₂Cl₂ is prepared. This solution is added dropwise over ~1 hour to the cooled alkene solution, concurrently with the dropwise addition of a Lewis acid catalyst (e.g., ethylaluminum dichloride, 1.0 M in hexanes, 1.1 eq).
-
Step 3: Reaction. The reaction is stirred at -78 °C for an additional hour after the addition is complete.
-
Step 4: Quench and Workup. The reaction is quenched at -78 °C by the slow addition of triethylamine, followed by deionized water. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Table 2: Comparative Performance Data for Spirocyclization Methodologies
| Methodology | Nucleophile/Substrate 1 | Electrophile/Substrate 2 | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benchmark (SN2) | Diethyl Malonate | (Cyclobutylmethyl) Tosylate | NaH, THF, reflux | ~70-85% (Est.) | General Method |
| Phase-Transfer | Indene-1,3-dione | 1,3-Dibromopropane | KOH, H₂O/Chlorobenzene, PTC, 45 °C | >95% | [6] |
| [2+2] Cycloaddition | 1,1-Diphenylethene | Phenylacetyl chloride | EtAlCl₂, CH₂Cl₂, -78 °C | 67% | [9] |
| Ring Expansion | 1-Aminomethyl-1-cyclopropanol | NaNO₂, AcOH/H₂O | 0-5 °C to RT | ~70-90% | [10][11] |
| Pd-Catalyzed | γ,δ-Unsaturated Oxime Ester | N/A (Intramolecular) | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene, 150 °C | 41-80% | |
Conclusion: Selecting the Optimal Synthetic Strategy
The classical intramolecular alkylation using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate remains a highly effective and predictable method for spiro-cyclobutane synthesis, particularly when the requisite starting materials are readily available. Its primary strength lies in the reliability of the SN2 reaction mechanism.
However, for researchers facing challenges with substrate synthesis, harsh reaction conditions, or a desire for greater molecular complexity, the alternatives presented offer significant advantages:
-
Leaving group variation to the corresponding bromide offers a more direct route from the alcohol precursor and may provide a slight rate enhancement in certain contexts.
-
Phase-transfer catalysis provides a greener, operationally simpler alternative that avoids pyrophoric bases and anhydrous conditions, making it highly suitable for scale-up.
-
[2+2] Cycloaddition represents the most convergent approach, rapidly building the cyclobutane core from acyclic or exocyclic alkene precursors, offering unparalleled efficiency for certain targets.
-
Ring expansion methods provide access to complex spirocyclic ketones from smaller ring systems, showcasing synthetic elegance and enabling the construction of scaffolds that are difficult to access otherwise.
The optimal choice is ultimately dictated by the specific target molecule, available starting materials, and the desired process parameters (e.g., scalability, cost, environmental impact). A thorough evaluation of these diverse and powerful methodologies will enable chemists to design more efficient and robust routes to this valuable class of spirocyclic compounds.
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The Strategic Advantage of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Among these, the cyclobutane moiety has garnered significant attention for its ability to serve as a bioisostere for more common groups like gem-dimethyl, isopropyl, or phenyl, often leading to improved metabolic stability and reduced lipophilicity.[1] This guide provides a comprehensive analysis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate , a versatile building block for the introduction of the cyanocyclobutane motif. We will explore its inherent advantages over other synthetic equivalents, supported by established chemical principles and comparative data.
The Unique Proposition of the Cyclobutane Ring in Drug Discovery
The incorporation of a cyclobutane ring into a drug candidate can be a strategic move to optimize its properties.[1] Due to significant ring strain, cyclobutanes exhibit distinct reactivity compared to their acyclic or larger-ring counterparts.[2][3] This inherent strain, a consequence of non-ideal bond angles, makes them amenable to specific synthetic transformations.[2][3][4][5] While historically challenging to synthesize, a variety of modern methods have made cyclobutane derivatives more accessible.[4][6][7][8]
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Multifunctional Reagent
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate , often referred to as (1-cyanocyclobutyl)methyl tosylate, is a bifunctional molecule that combines the desirable features of a cyclobutane core, a nitrile group, and a tosylate leaving group. This unique combination makes it a powerful tool for the synthesis of complex molecules, particularly spirocycles and other densely functionalized systems.
The Role of the Tosylate Leaving Group
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions.[9][10] This is due to the ability of the sulfonate group to delocalize the negative charge that develops on the oxygen atom upon departure, making the conjugate acid, p-toluenesulfonic acid, a strong acid.[10][11] The conversion of an alcohol to a tosylate is a common strategy to activate it for substitution.[9][11][12]
The Influence of the Nitrile Group
The nitrile group is a versatile functional handle in organic synthesis.[13][14][15] It is strongly electron-withdrawing, influencing the reactivity of the adjacent carbons. Importantly, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a variety of other functional groups.[13][14] In the context of drug design, the nitrile group can enhance binding affinity to target proteins through various interactions and can also serve as a bioisostere for other functional groups.[16]
Key Advantages in Organic Synthesis
The primary advantage of using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate lies in its ability to act as a precursor for the direct introduction of a functionalized cyclobutane ring. This is particularly valuable in the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.
Facile Access to Spirocyclic Scaffolds
The presence of the electrophilic carbon bearing the tosylate group and the nucleophilic potential that can be generated at the carbon alpha to the nitrile group (via deprotonation) makes this reagent an ideal candidate for intramolecular cyclization reactions to form spirocycles.
Below is a conceptual workflow for the synthesis of a spirocyclic compound using this reagent.
Caption: Conceptual workflow for spirocycle synthesis.
Comparative Analysis with Alternative Reagents
To fully appreciate the advantages of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, it is instructive to compare it with other potential reagents for introducing a cyclobutane moiety.
| Reagent/Method | Advantages | Disadvantages |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | - Pre-functionalized with a versatile nitrile group. - Excellent tosylate leaving group for reliable substitution reactions. - Stable, crystalline solid, easy to handle. | - Multi-step synthesis may be required. |
| Cyclobutylmethyl Halides (e.g., Bromide, Iodide) | - Good leaving groups for SN2 reactions. | - May be less stable than the tosylate. - Lacks the activating/functionalizing nitrile group. |
| [2+2] Cycloaddition Reactions | - Direct formation of the cyclobutane ring. | - Can have issues with regioselectivity and stereoselectivity. - May require specialized equipment (e.g., for photochemical reactions).[6] |
| Ring Contraction Methods | - Can provide access to complex cyclobutanes.[8] | - Often requires multi-step sequences and specific precursors.[8] |
Experimental Protocols
While specific experimental data for reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is not widely published, a reliable synthetic protocol can be extrapolated from established procedures for similar tosylations and alkylations.
Synthesis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
This protocol is based on the general method for the tosylation of alcohols.
Materials:
-
1-(Hydroxymethyl)cyclobutane-1-carbonitrile
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Caption: Synthesis of the title compound via tosylation.
Conclusion
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate emerges as a highly valuable and strategic building block in organic synthesis. Its trifunctional nature, combining a stable yet reactive cyclobutane core, a versatile nitrile handle, and an excellent tosylate leaving group, offers a streamlined approach to the synthesis of complex molecules, particularly those containing spirocyclic frameworks. While direct comparisons with other methods will always be substrate-dependent, the inherent advantages of this reagent in terms of stability, reactivity, and functional group tolerance make it a compelling choice for researchers in drug discovery and development aiming to explore novel chemical space.
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Organic Chemistry Portal. Cyclobutane synthesis. [Link]
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Sciencemadness Discussion Board. (2017). Preparation of methyl tosylate, safe methylating agent. [Link]
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LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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ResearchGate. Synthetic methods of cyclobutene derivatives. [Link]
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LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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Popova, E. A., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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Khan Academy. (2013). Preparation of mesylates and tosylates. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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ResearchGate. (2025). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. [Link]
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Li, J., et al. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry. [Link]
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LibreTexts Chemistry. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
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ResearchGate. (2025). Application of Nitrile in Drug Design. [Link]
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ResearchGate. (2023). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
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University of Massachusetts Dartmouth. (2015). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
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A Comparative Analysis of the Reactivity of Cyanocycloalkyl Tosylates in Solvolysis Reactions
This guide provides a comprehensive comparative study on the reactivity of various cyanocycloalkyl tosylates. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the intricate factors that govern the reactivity of these compounds. This document delves into the mechanistic underpinnings of their solvolysis reactions, supported by established principles of physical organic chemistry.
Introduction: The Significance of Cyanocycloalkyl Tosylates
Cycloalkyl tosylates are pivotal intermediates in organic synthesis, serving as excellent precursors for a variety of functional group transformations via nucleophilic substitution and elimination reactions. The tosylate group, being an outstanding leaving group, facilitates these reactions. The introduction of a cyano group onto the cycloalkyl ring, however, dramatically alters the electronic landscape of the molecule, thereby profoundly influencing its reactivity. Understanding these effects is crucial for the rational design of synthetic routes and for predicting reaction outcomes in complex molecular architectures.
This guide will explore the reactivity of cyanocycloalkyl tosylates, with a particular focus on how the interplay between the ring size, the stereochemical orientation of the substituents, and the potent electronic effects of the cyano group dictates the rate and mechanism of their solvolysis.
The Dominant Influence of the Cyano Group: An Inductive Deactivation
The defining characteristic of the cyano group in the context of solvolysis is its strong electron-withdrawing nature. This property is primarily due to the high electronegativity of the nitrogen atom and the triple bond, which creates a significant dipole moment with the positive end at the carbon atom. This leads to a powerful inductive effect (-I effect) that withdraws electron density from the adjacent carbon atoms.
In the solvolysis of a cycloalkyl tosylate, the rate-determining step often involves the departure of the tosylate leaving group, leading to the formation of a carbocationic intermediate (SN1 pathway) or a transition state with significant positive charge development on the α-carbon (SN2 pathway). The presence of a nearby cyano group has a profound impact on this process.
A key finding in the study of solvolysis reactions is that an α-cyano substituent is significantly rate-retarding, by a factor of approximately 10⁻³.[1] An even more pronounced rate retardation is observed with a β-cyano group, with the difference being as much as 10⁻⁷.[1] This deactivating effect can be attributed to the destabilization of the developing positive charge at the reaction center by the electron-withdrawing cyano group.
Mechanistic Considerations: SN1 vs. SN2 Pathways and the Role of Neighboring Group Participation
The solvolysis of secondary cycloalkyl tosylates can proceed through a spectrum of mechanisms, from a pure SN1 pathway involving a discrete carbocation intermediate to a pure SN2 pathway with backside attack of the nucleophilic solvent. The preferred pathway is influenced by the solvent, the stability of the potential carbocation, and steric factors.
For cyanocycloalkyl tosylates, the strong destabilization of a carbocation by the cyano group makes a pure SN1 mechanism highly unfavorable. Consequently, these reactions are more likely to proceed via an SN2 or a concerted pathway where bond-making with the solvent occurs concurrently with bond-breaking of the carbon-tosylate bond.
Neighboring Group Participation (NGP): An Unlikely Contributor
Neighboring group participation (NGP) is a phenomenon where a nearby functional group assists in the departure of the leaving group, often leading to significant rate enhancements and retention of stereochemistry.[2][3] Groups with lone pairs of electrons (e.g., -OR, -NR₂) or π-systems (e.g., phenyl, vinyl) are well-known to act as effective neighboring groups.[3]
While the cyano group possesses a π-system and a nitrogen lone pair, its strong electron-withdrawing nature prevents it from acting as an effective nucleophilic neighboring group. Instead of donating electron density to the electrophilic center, it pulls electron density away, thus hindering the formation of a bridged, stabilized intermediate that is characteristic of NGP. Therefore, anchimeric assistance from the cyano group is not a significant factor in accelerating the solvolysis of cyanocycloalkyl tosylates.
Caption: Mechanistic pathways in solvolysis.
Comparative Reactivity: Influence of Ring Size and Stereochemistry
While direct quantitative data comparing the solvolysis rates of different cyanocycloalkyl tosylates is scarce in the literature, we can make well-founded qualitative comparisons based on established principles of cycloalkane chemistry and the known electronic effects of the cyano group.
The reactivity of cycloalkyl tosylates is known to be influenced by ring strain (I-strain), which affects the change in hybridization at the reaction center as the reaction proceeds from the sp³-hybridized reactant to the sp²-hybridized carbocation (in an SN1 reaction) or the sp²-like transition state (in an SN2 reaction).
| Ring Size | Parent System Reactivity (relative to cyclohexyl) | Expected Reactivity of Cyano-Substituted System | Rationale for Cyano-Substituted System |
| Cyclobutyl | Slower | Very Slow | High I-strain in the ground state is somewhat relieved in the transition state, but the overwhelming deactivating effect of the cyano group will dominate. |
| Cyclopentyl | Faster | Slow | The cyclopentyl system favors the sp²-like transition state due to relief of torsional strain. However, the cyano group's inductive effect will significantly retard the rate compared to the parent system. |
| Cyclohexyl | Reference | Slow | The chair conformation of the cyclohexane ring is relatively strain-free. The reactivity will be primarily dictated by the strong deactivating effect of the cyano group. |
Stereochemistry: The relative orientation of the cyano and tosylate groups is also expected to play a role.
-
trans-Isomers: In a trans-isomer (e.g., trans-2-cyanocyclohexyl tosylate), the cyano group is positioned anti-periplanar to the tosylate in certain conformations. This arrangement is generally preferred for SN2 reactions.
-
cis-Isomers: In a cis-isomer, the cyano group is syn to the tosylate. This would lead to greater steric hindrance for a backside solvent attack in an SN2 reaction, potentially leading to a slower reaction rate compared to the trans-isomer.
Experimental Protocol: A Representative Solvolysis Study
The following protocol outlines a general procedure for the synthesis of a cyanocycloalkyl tosylate and the subsequent kinetic analysis of its solvolysis.
Part A: Synthesis of a Cyanocycloalkyl Tosylate
This two-step procedure starts with the corresponding cyanocycloalkanol.
Step 1: Synthesis of 2-Cyanocyclohexanol (as an example)
-
To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-cyanocyclohexanol.
Step 2: Tosylation of 2-Cyanocyclohexanol
-
Dissolve 2-cyanocyclohexanol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-cyanocyclohexyl tosylate.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tosylate.
Caption: Synthesis of a cyanocycloalkyl tosylate.
Part B: Kinetic Study of Solvolysis
The rate of solvolysis can be monitored by measuring the rate of formation of the toluenesulfonic acid byproduct, typically by a titrimetric method or by conductometry.
-
Prepare a solution of the cyanocycloalkyl tosylate of known concentration in the desired solvent (e.g., 80% ethanol/water).
-
Maintain the reaction vessel at a constant temperature using a thermostatted bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a cold, non-reactive solvent).
-
Titrate the liberated p-toluenesulfonic acid with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of base required at the end of the reaction and Vt is the volume at time t. The slope of this line will be -k.
Conclusion
The presence of a cyano group on a cycloalkyl ring significantly deactivates the system towards solvolysis. This is primarily due to the strong electron-withdrawing inductive effect of the cyano group, which destabilizes the developing positive charge in both SN1 and SN2 transition states. Unlike many other functional groups, the cyano group does not provide anchimeric assistance. The reactivity of cyanocycloalkyl tosylates is further modulated by ring size and stereochemistry, with cyclopentyl systems expected to be slightly more reactive than their cyclohexyl counterparts, and trans-isomers reacting faster than cis-isomers. The principles and experimental protocols outlined in this guide provide a solid foundation for further investigation and utilization of these challenging yet intriguing substrates in organic synthesis.
References
-
Belz, M., et al. (1996). Solvolysis of 2-Substituted Cyclohexyl Tosylates. Journal of Organic Chemistry, 61(4), 1435-1442. Available at: [Link]
-
Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. Available at: [Link]
-
Fujio, M., et al. (1999). The Substituent Effect on the Solvolysis of α-Cyano-α-fluorenyl Tosylates. Bulletin of the Chemical Society of Japan, 72(9), 2095-2104. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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A Senior Application Scientist's Guide to the Synthesis of Spiro[3.3]heptane Derivatives: A Comparative Analysis of Precursors
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can unlock new chemical space and improve pharmacokinetic properties is insatiable. Among these, spiro[3.3]heptanes have emerged as a particularly compelling structural motif.[1] Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems, often leading to improved solubility, metabolic stability, and novel intellectual property positions. The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings, enabling the design of next-generation therapeutics with enhanced properties.[1][2]
The synthetic accessibility of these valuable scaffolds is, therefore, a critical consideration for medicinal and process chemists. This guide provides an in-depth comparison of various synthetic strategies for accessing functionalized spiro[3.3]heptane derivatives, with a special focus on the potential efficacy of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate as a precursor, benchmarked against established and alternative methodologies.
Section 1: Synthesis via (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate: A Proposed Intramolecular Cyclization Approach
The precursor, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, presents an intriguing substrate for the synthesis of spiro[3.3]heptane-1-carbonitrile. The strategic placement of a nitrile group and a tosylate leaving group on a cyclobutane scaffold is designed to facilitate a highly efficient intramolecular cyclization.
Mechanistic Rationale
The core of this proposed synthesis lies in the generation of a carbanion adjacent to the nitrile group. Nitriles are well-known for their ability to stabilize an adjacent negative charge through resonance and inductive effects. Upon treatment with a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), the α-proton is abstracted, forming a stabilized carbanion. This nucleophilic center can then undergo an intramolecular SN2 reaction, displacing the excellent tosylate leaving group and forging the second cyclobutane ring of the spiro[3.3]heptane system.
The choice of a tosylate is deliberate; it is a superior leaving group compared to halides, often leading to cleaner reactions and higher yields in nucleophilic substitution reactions. The rigidity of the cyclobutane starting material also pre-organizes the molecule for the intramolecular cyclization, potentially minimizing competing intermolecular side reactions.
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A Cost-Benefit Analysis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate in Large-Scale Synthesis: A Guide for Drug Development Professionals
In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a market-ready drug is paved with critical decisions that balance efficacy with economic viability. Among these, the choice of synthetic route and the reagents employed for large-scale production hold paramount importance. This guide provides an in-depth cost-benefit analysis of using (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of spirocyclic compounds, which are increasingly prevalent in modern drug candidates.
This analysis will navigate the synthetic pathway, evaluate the economic implications of utilizing the tosylate leaving group, and compare it with viable alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions in their process chemistry endeavors.
The Strategic Importance of Spirocycles and the Role of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Spirocyclic scaffolds have gained significant traction in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. The synthesis of these complex architectures often relies on the strategic activation of key building blocks. (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate serves as a crucial electrophile, enabling the construction of spiro[3.3]heptane and other related frameworks through nucleophilic substitution reactions.
The core of this analysis revolves around the activation of the primary alcohol, (1-Cyanocyclobutyl)methanol, to facilitate its displacement by a nucleophile. The tosylate group is a widely recognized and effective leaving group for this purpose.
Synthetic Pathway and Process Considerations
The synthesis of the target tosylate and its subsequent use in spirocycle formation can be broken down into two key stages:
-
Preparation of (1-Cyanocyclobutyl)methanol: A scalable and cost-effective synthesis of this precursor alcohol is the foundational step. A plausible industrial-scale synthesis can be envisioned starting from the readily available 1,2-dicyanocyclobutane.
-
Activation of the Alcohol: The conversion of the hydroxyl group of (1-Cyanocyclobutyl)methanol into a good leaving group is the critical activation step. This is where the choice between a tosylate and its alternatives comes into play.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and Its Reaction Products
For researchers, scientists, and professionals in drug development, the ability to unequivocally track the transformation of a starting material into its desired product is paramount. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Mass Spectrometry (MS), form the bedrock of this analytical imperative. This guide provides an in-depth spectroscopic comparison of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, a versatile synthetic intermediate, with its common nucleophilic substitution products. Through an expert analysis of expected spectral data, we will elucidate the key transformations at a molecular level, equipping you with the knowledge to confidently monitor your reactions.
Introduction: The Synthetic Utility of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is a valuable reagent in organic synthesis. The tosylate group (-OTs) is an excellent leaving group, making the molecule susceptible to nucleophilic attack at the methylene carbon. This allows for the facile introduction of a variety of functional groups, opening avenues to a diverse range of novel cyclobutane-containing compounds. The nitrile functionality adds another layer of synthetic utility, as it can be hydrolyzed to a carboxylic acid or reduced to an amine.
Given the potential for multiple reaction pathways, a robust analytical strategy is crucial to ensure the desired product is obtained. This guide will focus on the spectroscopic signatures of the starting tosylate and two common nucleophilic substitution products: an organic azide formed by reaction with sodium azide, and a tertiary amine formed by reaction with pyrrolidine.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate into its substitution products is accompanied by distinct changes in their respective IR, NMR, and mass spectra. Understanding these changes is key to confirming a successful reaction.
Infrared (IR) Spectroscopy: The Dance of Molecular Vibrations
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The key vibrational frequencies for our three compounds of interest are summarized below.
| Functional Group | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | (1-Azidomethyl)-1-cyanocyclobutane | 1-(Pyrrolidin-1-ylmethyl)cyclobutane-1-carbonitrile |
| Nitrile (C≡N) | ~2240 cm⁻¹ (weak to medium) | ~2240 cm⁻¹ (weak to medium) | ~2235 cm⁻¹ (weak to medium) |
| Azide (N₃) | N/A | ~2100 cm⁻¹ (strong, sharp) | N/A |
| Sulfonate (S=O) | ~1360 cm⁻¹ & ~1175 cm⁻¹ (strong) | N/A | N/A |
| Aromatic C=C | ~1600 cm⁻¹, ~1500 cm⁻¹ | N/A | N/A |
| Aliphatic C-H | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C-N Stretch | N/A | N/A | ~1100-1200 cm⁻¹ |
The most dramatic change in the IR spectrum upon successful substitution is the disappearance of the strong sulfonate (S=O) stretching bands and the appearance of a new, characteristic band for the introduced nucleophile. In the case of the azide, a very strong and sharp absorption around 2100 cm⁻¹ is a clear indicator of its formation. For the pyrrolidine adduct, the appearance of C-N stretching bands and the continued absence of the sulfonate peaks would confirm the reaction's success. The nitrile stretch is expected to be present in all three compounds, though its intensity may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and electronic environment of the molecules.
The key diagnostic signals in the ¹H NMR spectrum are those of the methylene protons adjacent to the oxygen of the tosylate, the nitrogen of the azide, or the nitrogen of the pyrrolidine.
| Proton Environment | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (Expected δ) | (1-Azidomethyl)-1-cyanocyclobutane (Expected δ) | 1-(Pyrrolidin-1-ylmethyl)cyclobutane-1-carbonitrile (Expected δ) |
| -CH₂-O- / -CH₂-N₃ / -CH₂-N- | ~4.1 ppm (singlet) | ~3.4 ppm (singlet) | ~2.7 ppm (singlet) |
| Cyclobutyl Protons | ~1.8-2.4 ppm (multiplets) | ~1.8-2.4 ppm (multiplets) | ~1.7-2.3 ppm (multiplets) |
| Aromatic Protons (tosyl) | ~7.8 ppm (d), ~7.4 ppm (d) | N/A | N/A |
| Tosyl Methyl Protons | ~2.45 ppm (singlet) | N/A | N/A |
| Pyrrolidine Protons | N/A | N/A | ~2.5 ppm (t), ~1.8 ppm (quintet) |
The chemical shift of the methylene protons is highly sensitive to the electronegativity of the adjacent atom. In the starting tosylate, these protons are significantly deshielded by the electronegative oxygen and the sulfonyl group, resulting in a chemical shift around 4.1 ppm. Upon substitution with the less electronegative azide or pyrrolidine nitrogen, this signal will shift upfield to approximately 3.4 ppm and 2.7 ppm, respectively. The disappearance of the aromatic and methyl signals of the tosyl group is another definitive indicator of a successful reaction.
Similar trends are observed in the ¹³C NMR spectra.
| Carbon Environment | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (Expected δ) | (1-Azidomethyl)-1-cyanocyclobutane (Expected δ) | 1-(Pyrrolidin-1-ylmethyl)cyclobutane-1-carbonitrile (Expected δ) |
| -CH₂-O- / -CH₂-N₃ / -CH₂-N- | ~70 ppm | ~55 ppm | ~60 ppm |
| Quaternary Cyclobutyl Carbon | ~35 ppm | ~35 ppm | ~38 ppm |
| Cyclobutyl CH₂ Carbons | ~30 ppm, ~15 ppm | ~30 ppm, ~15 ppm | ~30 ppm, ~15 ppm |
| Nitrile Carbon (C≡N) | ~122 ppm | ~123 ppm | ~124 ppm |
| Aromatic Carbons (tosyl) | ~145, 133, 130, 128 ppm | N/A | N/A |
| Tosyl Methyl Carbon | ~22 ppm | N/A | N/A |
| Pyrrolidine Carbons | N/A | N/A | ~54 ppm, ~24 ppm |
The chemical shift of the methylene carbon provides a clear diagnostic marker for the reaction progress, shifting upfield upon replacement of the tosylate group. The disappearance of the tosyl group's aromatic and methyl carbon signals further confirms the substitution.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the transformation.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ or M⁺• |
| (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | C₁₃H₁₅NO₃S | 265.33 g/mol | 266.08 |
| (1-Azidomethyl)-1-cyanocyclobutane | C₆H₈N₄ | 136.16 g/mol | 137.08 |
| 1-(Pyrrolidin-1-ylmethyl)cyclobutane-1-carbonitrile | C₁₀H₁₆N₂ | 164.25 g/mol | 165.14 |
A successful reaction will show a mass spectrum with a molecular ion peak corresponding to the expected product and the absence of a peak for the starting material.
Experimental Protocol: Synthesis of (1-Azidomethyl)-1-cyanocyclobutane
This section provides a detailed, self-validating protocol for the synthesis of (1-azidomethyl)-1-cyanocyclobutane from (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate.
Materials:
-
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) and anhydrous DMF.
-
Stir the mixture at room temperature until the tosylate is fully dissolved.
-
Add sodium azide (1.5 eq) to the solution in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure (1-azidomethyl)-1-cyanocyclobutane.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of (1-azidomethyl)-1-cyanocyclobutane.
Caption: The SN2 mechanism for the reaction of azide with the tosylate.
Conclusion
The spectroscopic comparison of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and its reaction products provides a clear and reliable method for monitoring the progress of nucleophilic substitution reactions. By carefully analyzing the changes in the IR, NMR, and mass spectra, researchers can confidently determine the outcome of their synthetic efforts. The disappearance of the characteristic tosylate signals and the appearance of new signals corresponding to the incorporated nucleophile serve as definitive evidence of a successful transformation. This guide provides the foundational knowledge for researchers to apply these principles to their own work, ensuring the efficient and accurate development of novel chemical entities.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Mechanistic comparison of reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and analogous mesylates
In the intricate landscape of synthetic chemistry, the choice of a leaving group can profoundly dictate the course of a reaction, influencing not only its rate but also the distribution of products. This guide offers a detailed mechanistic comparison of reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate (a tosylate) and its corresponding methanesulfonate (mesylate) analog. By examining the interplay of the leaving group, the unique structural features of the cyclobutyl ring, and the potential for neighboring group participation by the cyano moiety, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.
Introduction: The Subtle but Significant Distinction Between Tosylates and Mesylates
Tosylates (OTs) and mesylates (OMs) are universally recognized as excellent leaving groups in nucleophilic substitution and elimination reactions.[1] Their efficacy stems from the ability of the sulfonate group to stabilize the negative charge that develops upon its departure through resonance.[1] Both are readily prepared from the corresponding alcohol, (1-cyanocyclobutyl)methanol, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like pyridine.[2] This conversion proceeds with retention of configuration at the carbinol carbon.[2]
While often used interchangeably, the subtle structural and electronic differences between the p-toluenesulfonyl and methanesulfonyl groups can lead to discernible variations in reactivity, particularly in systems poised for complex mechanistic pathways. The tosyl group, with its aromatic ring, offers greater potential for resonance stabilization compared to the methyl group of the mesylate.[3] This seemingly minor difference can influence the rate of bond cleavage and the propensity for carbocation formation.
The Role of the Cyclobutyl Ring: A Strained System Prone to Rearrangement
The presence of a cyclobutyl ring introduces a significant element of ring strain, a key factor influencing the reactivity of these substrates.[4] Solvolysis reactions of cyclobutylcarbinyl systems are often accelerated and can proceed with rearrangement to form cyclopropylcarbinyl and allylcarbinyl products. For instance, studies on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides have shown that these reactions proceed with both solvolysis and rearrangement, with the cyclopropylcarbinyl system being significantly more reactive.[5] This highlights the propensity of the four-membered ring to undergo rearrangement to relieve strain.
The solvolysis of (1-Cyanocyclobutyl)methyl sulfonates is therefore expected to be a complex process, potentially involving competing pathways of direct substitution and rearrangement. The stability of the incipient carbocation and the degree of solvent participation will be critical in determining the product distribution.
Neighboring Group Participation by the Cyano Moiety: An Intramolecular Nucleophile?
The cyano group at the C1 position of the cyclobutyl ring introduces the intriguing possibility of neighboring group participation (NGP).[6] The nitrogen lone pair or the pi-electrons of the nitrile can potentially act as an internal nucleophile, attacking the electrophilic carbon bearing the sulfonate leaving group.[7] Such participation, also known as anchimeric assistance, typically leads to an enhanced reaction rate and can result in the retention of stereochemistry.[7]
If NGP by the cyano group occurs, it would proceed through a cyclic nitrilium ion intermediate. The formation of this intermediate would be the rate-determining step, followed by a rapid attack of a nucleophile (e.g., the solvent) on the intermediate. This pathway would compete with direct solvent-assisted solvolysis (SN2) or the formation of a primary carbocation (SN1), which is generally disfavored. The extent of NGP will depend on the geometric feasibility of the intramolecular attack and the electronic demand at the reaction center.
Mechanistic Pathways: A Comparative Overview
The reactions of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and its mesylate analog can be dissected into several competing mechanistic pathways. The subtle differences in the leaving group ability and the reaction conditions will ultimately determine the dominant pathway and the resulting product mixture.
Figure 1: Potential mechanistic pathways for the solvolysis of (1-Cyanocyclobutyl)methyl sulfonates.
Experimental Data: A Call for Direct Comparison
A comprehensive review of the scientific literature reveals a notable absence of direct, side-by-side comparative studies on the solvolysis of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and its analogous mesylate. While general principles of leaving group ability and the reactivity of related systems provide a strong basis for prediction, empirical data is essential for a definitive comparison.
To facilitate such a comparison, the following experimental data would be invaluable:
| Parameter | (1-Cyanocyclobutyl)methyl Tosylate | (1-Cyanocyclobutyl)methyl Mesylate | Significance |
| Solvolysis Rate Constant (k) | Data Needed | Data Needed | Provides a quantitative measure of leaving group ability and overall reactivity. |
| Activation Parameters (ΔH‡, ΔS‡) | Data Needed | Data Needed | Offers insights into the transition state and the degree of molecular ordering in the rate-determining step. |
| Product Distribution (%) | Data Needed | Data Needed | Reveals the relative contributions of competing mechanistic pathways (SN2, SN1, NGP, rearrangement). |
| Stereochemical Outcome | Data Needed | Data Needed | Indicates the presence or absence of neighboring group participation and the nature of the substitution mechanism. |
In the absence of this specific data, we can extrapolate from the behavior of analogous systems. For example, studies on the solvolysis of other primary alkyl tosylates and mesylates generally show comparable reactivity, with tosylates sometimes exhibiting slightly faster rates due to the better charge delocalization in the leaving group. However, the unique electronic and steric environment of the (1-cyanocyclobutyl)methyl system necessitates dedicated experimental investigation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Synthesis of (1-Cyanocyclobutyl)methanol
The precursor alcohol is essential for the synthesis of both the tosylate and mesylate. A potential synthetic route is outlined below:
Figure 2: Proposed synthetic workflow for (1-Cyanocyclobutyl)methanol.
General Procedure for the Synthesis of (1-Cyanocyclobutyl)methyl Sulfonates
To a solution of (1-cyanocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere is added pyridine (1.5 eq.). To this stirred solution is added either p-toluenesulfonyl chloride (1.2 eq.) or methanesulfonyl chloride (1.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with cold aqueous HCl (1 M). The organic layer is separated, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Solvolysis Kinetics
A solution of the sulfonate ester (ca. 0.01 M) is prepared in the desired solvent (e.g., 80% aqueous ethanol). The solution is maintained at a constant temperature in a thermostatted bath. Aliquots are withdrawn at regular intervals and the reaction is quenched by adding the aliquot to a suitable solvent (e.g., acetone). The concentration of the sulfonic acid produced is determined by titration with a standardized solution of NaOH using a suitable indicator. The first-order rate constant (k) is then calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution at time t and V∞ is the volume at the completion of the reaction. [8]
Product Analysis
Following the completion of the solvolysis reaction, the product mixture is extracted with a suitable organic solvent. The organic extract is dried and concentrated. The composition of the product mixture is determined by gas chromatography-mass spectrometry (GC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy by comparison with authentic samples of the expected products (direct substitution product, rearranged alcohols, and elimination products). [8]
Conclusion and Future Outlook
The mechanistic comparison of reactions involving (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate and its mesylate analog highlights a fascinating interplay of leaving group ability, ring strain, and potential neighboring group participation. While the tosylate is generally considered a slightly better leaving group due to enhanced resonance stabilization, the ultimate reactivity and product distribution in this specific system remain to be definitively determined through direct experimental comparison.
The protocols provided herein offer a roadmap for researchers to undertake such a study. The elucidation of the precise mechanistic pathways for these substrates will not only contribute to a deeper fundamental understanding of physical organic chemistry but also provide valuable insights for the strategic design of complex molecules in medicinal and materials chemistry. Future work should focus on conducting detailed kinetic and product studies to populate the comparative data table and provide a conclusive answer to the nuanced differences in the reactivity of these two important sulfonate esters.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
PubMed. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]
-
Khan Academy. (2015). Synthesis of mesylates and tosylates. [Link]
-
Scribd. (n.d.). Neighboring Group Participation. [Link]
-
Royal Society of Chemistry. (n.d.). Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates. [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
-
Pearson. (n.d.). Mesylate is used in the same function as tosylates. Is the mesyl group or the tosyl group expected to be a better leaving group? Justify your answer. [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
Welcome to your definitive resource for handling and disposing of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide moves beyond a simple checklist, providing a deep, causal understanding of the procedures required to manage this specific compound. The dual-functional nature of this molecule—containing both a reactive sulfonate ester and a highly toxic nitrile group—necessitates a rigorous and informed approach to its disposal.
The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards. By understanding the "why" behind each step, you can ensure the safe and compliant management of this hazardous waste from cradle to grave.
Hazard Analysis: Understanding the Dual-Threat Molecule
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate presents a significant hazard profile primarily due to its two functional groups:
-
The Nitrile (Cyano) Group (-CN): This is the most acute hazard. Organic nitriles can be metabolized to release cyanide ions in the body, which are potent inhibitors of cellular respiration.[1] The primary operational risk, however, is the potential for the compound to hydrolyze or react with acids to release highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] Inhalation of HCN can be rapidly fatal. Therefore, this compound must be handled with the same precautions as inorganic cyanides.
-
The Tosylate (Sulfonate Ester) Group: Tosylates are excellent leaving groups, a property leveraged in organic synthesis.[4][5] This reactivity also makes them potent alkylating agents. While the specific toxicity of this compound is not widely documented, sulfonate esters as a class are considered potential irritants and should be handled with care to avoid skin and eye contact.[6][7]
Given these properties, (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate must be classified and handled as an acute hazardous waste.
Regulatory Compliance: EPA Waste Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[8] Due to the presence of the cyanide group, this waste would likely fall under EPA hazardous waste codes for cyanide-containing materials, such as:
-
P-listed wastes (Acutely Hazardous Wastes) if the discarded material is an unused commercial chemical product.
-
F-listed wastes (Wastes from non-specific sources), such as F007, which includes spent cyanide plating bath solutions.
Consult your institution's Environmental Health & Safety (EHS) department for the precise waste codes applicable under your local and state regulations.[8][9]
Pre-Disposal Safety and Handling
Proper disposal begins with proper handling during use. Adherence to these steps minimizes risk to personnel and the environment.
Personal Protective Equipment (PPE): All work with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, including weighing, reaction setup, and waste consolidation, must be conducted inside a certified chemical fume hood.[10] The following minimum PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves. If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves.[2]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
Waste Segregation: This is the most critical step in preventing accidental HCN release.
-
NEVER mix waste containing (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate with acidic waste.[11][12][13][14]
-
Establish a dedicated waste container specifically for this compound and other cyanide-containing materials.
-
Keep this waste stream separate from strong oxidizing agents, as they can react violently.[10]
Critical Safety & Disposal Information Summary
| Parameter | Specification | Rationale & Source(s) |
| Chemical Name | (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate | N/A |
| Primary Hazards | Acute Toxicity (Cyanide), Irritant | Potential to release HCN gas; sulfonate esters can be irritants.[2][6][7] |
| EPA Waste Code | Consult EHS; Likely P- or F-listed cyanide waste | Regulated due to acute toxicity of the cyanide moiety.[9] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against splashes, skin contact, and absorption.[2][10] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of any potential vapors or dust.[10] |
| Key Incompatibles | Acids , Strong Oxidizing Agents, Strong Bases | Reaction with acids generates lethal HCN gas.[11][12][13][14] Reaction with strong bases or oxidizers can be vigorous.[10] |
| Spill Cleanup | Use basic absorbent (e.g., sodium bicarbonate-based); AVOID acid neutralizers. | Neutralizes any trace acidity and prevents HCN formation.[2] |
Operational Protocol: Step-by-Step Disposal Procedure
This protocol ensures that waste is containerized, labeled, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed professional.
Step 1: Designate a Hazardous Waste Container
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with the waste, such as glass or high-density polyethylene (HDPE).[15][16]
-
Ensure a Secure Lid: The container must have a tightly sealing screw-top cap to prevent leaks or the escape of vapors.[16][17]
-
Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container.[15][16]
Step 2: Accumulate Waste
-
Transfer Waste: Carefully transfer the waste (solid, liquid, or dissolved in a non-acidic solvent) into the designated container using a funnel if necessary. All transfers must occur within a chemical fume hood.
-
Manage Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be placed in the designated solid hazardous waste container.[3]
-
Do Not Overfill: Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[15]
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[16][18]
Step 3: Complete the Hazardous Waste Label
-
Generator Information: Fill in your name, department, and contact information.
-
Chemical Composition: List the full chemical name: "(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate." If it is in a solvent, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[16]
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant."
Step 4: Store the Waste Container
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[16]
-
Segregation: Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) and is physically separated from incompatible materials, especially acids.[16]
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[3][19]
-
Do Not Attempt On-Site Treatment: On-site chemical treatment of cyanide waste (e.g., with sodium hypochlorite) should not be performed by laboratory personnel unless it is a formally approved and documented procedure for your institution.[20][21] Such procedures carry their own risks and require specialized training. The safest and most compliant method is disposal via a licensed hazardous waste contractor arranged by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate waste.
Caption: Decision workflow for safe disposal.
Emergency Procedures: Spill Management
In the event of a small-scale spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Use Appropriate Absorbent: Cover the spill with an inert, basic absorbent material like sodium bicarbonate or a commercial spill absorbent rated for chemical spills. DO NOT use an acid-based neutralizer.
-
Collect Debris: Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., soap and water, pH ~10), followed by a clean water rinse.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous waste in the same container as the primary waste.[2][3]
For large spills, spills outside of a fume hood, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response line or EHS department.
By adhering to this comprehensive guide, you build a foundation of trust in your laboratory's safety culture, ensuring that our pursuit of scientific advancement does not come at the cost of personal safety or environmental health.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Introduction: A Proactive Stance on Laboratory Safety
This guide is structured to provide a robust framework for personal protective equipment (PPE) when handling (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate. Our philosophy is grounded in the "As Low As Reasonably Achievable" (ALARA) principle of exposure. By treating this compound with the caution afforded to potent alkylating agents, we build a self-validating system of safety that protects researchers and ensures the integrity of our work.
Hazard Analysis Based on Chemical Analogs
Given the absence of specific toxicological data, we must infer the potential hazards from structurally similar compounds and the known reactivity of the tosylate functional group. This approach allows us to establish a baseline for necessary safety precautions.
| Hazard Classification | Associated Risk | Rationale and Supporting Data |
| Skin Irritation (Category 2) | Causes skin irritation. | Analogous compounds like Methyl Benzenesulfonate and Cyclobutyl 4-methylbenzenesulfonate are classified as skin irritants.[3][4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | This is a common hazard for sulfonate esters, leading to potential damage if contact occurs.[3][4] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation. | Inhalation of the powdered solid or aerosols can irritate the respiratory tract.[3][4] |
| Potential Alkylating Agent | Suspected of causing genetic defects. | Sulfonate esters are potent electrophiles and are known to be reactive alkylating agents, posing a potential mutagenic risk.[5][6] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified. All operations involving this compound, from weighing to reaction work-up, must be conducted within a certified chemical fume hood.
Hand Protection: The First Line of Defense
Due to the risk of skin irritation and potential absorption, robust hand protection is non-negotiable.
-
Gloving Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second pair of nitrile gloves. The outer glove should be worn over the cuff of the lab coat or gown to create a seal.[7]
-
-
Causality: Double-gloving provides a critical buffer. If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin. Nitrile is selected for its general chemical resistance, but it's crucial to remember that no glove material offers indefinite protection.
-
Best Practices: Change outer gloves immediately after any direct contact with the compound and at regular intervals (e.g., every 1-2 hours) during extended procedures. Never wear gloves outside of the laboratory area.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times in the laboratory where this compound is handled.
-
Enhanced Protection: When handling quantities greater than a few grams, during transfers, or in any situation with an elevated risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8]
-
Causality: The tosylate is classified as a serious eye irritant.[4] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face against energetic splashes or vessel failures.
Body Protection: Preventing Dermal Exposure
-
Standard Use: A flame-resistant (FR) lab coat, fully buttoned with cuffs snug at the wrist, is required for all low-quantity work.
-
Procedures with Elevated Risk: For larger-scale reactions or transfers, a chemically resistant gown should be worn over the lab coat.[9] These gowns are often made of polyethylene-coated polypropylene and provide superior resistance to chemical permeation.
-
Causality: Standard cotton lab coats can absorb chemical splashes, holding the substance against the skin. A chemically resistant gown provides an impermeable barrier, preventing such contact.[9]
Respiratory Protection: Mitigating Inhalation Hazards
All work must be performed in a chemical fume hood to control vapor and particulate exposure. However, certain procedures may require an additional layer of respiratory protection.
-
Handling Solids: When weighing or transferring the solid compound, a NIOSH-certified N95 respirator is recommended to prevent inhalation of fine particulates.[9][10]
-
Causality: Weighing operations can easily generate airborne dust. An N95 respirator provides effective protection against these particulates, which could otherwise cause respiratory irritation.[4] For all respirator use, personnel must be part of a respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA standard 29 CFR 1910.134.[7]
Operational and Disposal Plans
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Don inner nitrile gloves.
-
Don lab coat or chemical-resistant gown.
-
Don N95 respirator (if required for the procedure).
-
Don chemical splash goggles and face shield.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/gown.[7]
Doffing (Taking Off) Sequence:
-
Remove outer gloves. Peel them off away from your body, turning them inside out.
-
Remove face shield and goggles.
-
Remove lab coat or gown by rolling it down and away from the body, touching only the inside surfaces.
-
Remove N95 respirator.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.
Spill Management
In the event of a small spill (<50 mL) within the chemical fume hood:
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Absorb the spill using a chemical absorbent material like vermiculite or a spill pad. Do not use paper towels for larger liquid quantities as they can degrade.[11]
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup, including contaminated gloves, must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate are considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, absorbent pads, weigh paper, and empty containers should be placed in a clearly labeled, sealed hazardous waste bag or container.[12]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never pour sulfonate ester waste down the drain.[13]
-
Container Management: All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by a licensed waste contractor.[11][13]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
Caption: PPE selection flowchart based on task-specific risks.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemtalk. (n.d.). Ester Disposal. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Reddit Chemistry. (2022). Advice for making tosylate and mesylate salts?[Link]
-
Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]
-
PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
University of California. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
ChemTalk. (2021). Personal Protective Equipment (PPE) is required to be worn during chemotherapy compounding. [Link]
-
Product Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Cyclobutyl 4-methylbenzene-1-sulfonate | C11H14O3S | CID 12621595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pqri.org [pqri.org]
- 7. halyardhealth.com [halyardhealth.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. gerpac.eu [gerpac.eu]
- 10. workwearsolutions.net [workwearsolutions.net]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


